5-Fluoro-d-tryptophan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPQIVHQSQUEAJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350886 | |
| Record name | 5-Fluoro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97749-24-1 | |
| Record name | 5-Fluorotryptophan, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097749241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUOROTRYPTOPHAN, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X85O74VU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 5-Fluoro-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core chemical properties of 5-Fluoro-D-tryptophan, a fluorinated analog of the amino acid D-tryptophan. The strategic placement of a fluorine atom on the indole ring imparts unique characteristics to the molecule, making it an invaluable tool in protein engineering, drug discovery, and advanced biophysical studies. This document details its physicochemical properties, spectroscopic behavior, and stability, supported by experimental protocols and logical diagrams to facilitate its application in research.
Core Chemical and Physical Properties
This compound is a non-proteinogenic amino acid characterized by the substitution of a hydrogen atom with a fluorine atom at the 5-position of the indole ring. This modification minimally alters the steric profile of the molecule while significantly impacting its electronic properties.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | [1] |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1][2][3] |
| Molecular Weight | 222.22 g/mol | [1][2][3][4] |
| CAS Number | 97749-24-1 | [1] |
| Appearance | Slightly off-white to brown powder or crystals | [2] |
| Melting Point | 261 °C (for DL-racemic mixture) | [4] |
| Storage Conditions | 2-8°C, protect from light, keep dry | [2][4][5] |
Solubility Profile
As an amino acid, this compound exhibits zwitterionic properties, leading to moderate solubility in water and limited solubility in nonpolar organic solvents. While specific quantitative solubility data for this compound is not extensively published, its behavior can be inferred from studies on D-tryptophan. Generally, solubility decreases in aqueous solutions with the addition of organic co-solvents like ethanol or isopropanol.
For related compounds such as 6-fluoro-DL-tryptophan, solubility is noted to be low in aqueous solutions but can be enhanced by first dissolving in organic solvents like methanol (approx. 0.1 mg/mL) or 2% acetic acid (approx. 1 mg/mL) and then diluting into aqueous buffers.[6]
This protocol outlines a standard gravimetric method for determining the equilibrium solubility of this compound in an aqueous buffer.
-
Preparation: Prepare a buffer solution of desired pH (e.g., 50 mM phosphate buffer, pH 7.4).
-
Supersaturation: Add an excess amount of this compound powder to a known volume of the buffer in a sealed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully extract a precise volume of the clear supernatant.
-
Quantification:
-
Gravimetric Method: Transfer the aliquot to a pre-weighed container, evaporate the solvent completely under vacuum or gentle heat, and weigh the remaining solid.
-
Spectrophotometric Method: Alternatively, quantify the concentration using UV-Vis spectrophotometry by measuring the absorbance at the λ_max of the indole chromophore and comparing it to a standard curve.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L. Repeat the experiment in triplicate to ensure reproducibility.
Acidity and pKa
The introduction of the highly electronegative fluorine atom at the 5-position of the indole ring influences the acidity of the ionizable groups in the molecule. The electron-withdrawing effect of fluorine is expected to lower the pKa values of the carboxylic acid, the α-amino group, and the indole N-H group compared to unsubstituted tryptophan.
While comprehensive experimental data is limited, one study on the related compound 5-hydroxytryptophan demonstrated that mono-fluorination can decrease the pKa of the indole ring proton by approximately one pH unit. This highlights the significant electronic impact of fluorine substitution.
This method leverages the change in the UV absorbance spectrum of the indole chromophore upon protonation/deprotonation to determine the pKa of the indole N-H group.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 8 to 12 to bracket the expected indole pKa). A constant ionic strength should be maintained across all buffers.
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small, constant volume of the stock solution to each well, followed by a larger, constant volume of each buffer solution.[7]
-
Spectral Measurement: Measure the full UV absorbance spectrum (e.g., 250-350 nm) for each well using a plate reader.
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at these wavelengths against the pH of the buffer.
-
Fit the resulting data to the Henderson-Hasselbalch equation or a sigmoidal curve.
-
-
pKa Determination: The pKa is the pH value at the inflection point of the curve, where half of the molecules are in their protonated form and half are in their deprotonated form.[8][9]
Spectroscopic Properties
The fluorine atom provides a powerful spectroscopic handle for biophysical studies.
-
¹⁹F NMR Spectroscopy: The most significant application of this compound is its use as a probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[10] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and high sensitivity.[11] Since fluorine is absent in native biological systems, incorporating this compound into a protein provides a background-free signal.[10][12] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an exquisite probe for detecting protein conformational changes, ligand binding, and protein-protein interactions.[13]
-
Fluorescence Spectroscopy: Like native tryptophan, this compound is fluorescent. The fluorine substitution can alter the fluorescence lifetime and quantum yield. Studies have shown that 5-fluorotryptophan exhibits reduced fluorescence lifetime heterogeneity compared to tryptophan when incorporated into proteins, which can be advantageous for fluorescence resonance energy transfer (FRET) experiments.[2] The emission spectrum can be sensitive to environmental polarity, allowing it to be used as a probe for changes in the local protein environment.
This protocol describes a typical workflow for using this compound to study the binding of a ligand to a target protein.
-
Protein Expression and Labeling: Express the target protein in an appropriate system (e.g., E. coli tryptophan auxotroph) using media supplemented with this compound to achieve residue-specific incorporation.[11][13][14] Purify the labeled protein to homogeneity.
-
Sample Preparation: Prepare a concentrated solution of the ¹⁹F-labeled protein (e.g., 50-250 µM) in a suitable NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) containing 10% D₂O for signal locking.
-
Initial Spectrum Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum of the protein in its apo (ligand-free) state. This provides the reference chemical shift for the fluorine probe.
-
Titration: Prepare a concentrated stock solution of the ligand. Add small, sequential aliquots of the ligand stock to the protein sample in the NMR tube.
-
Spectral Monitoring: Acquire a ¹⁹F NMR spectrum after each addition of the ligand.
-
Data Analysis: Monitor the changes in the ¹⁹F resonance, such as a shift in its chemical shift, a change in linewidth, or the appearance of new signals. Plot the change in chemical shift (Δδ) versus the molar ratio of ligand to protein. Fit this binding isotherm to an appropriate model to determine the dissociation constant (K_d).
Stability and Reactivity
-
Storage and Stability: this compound is a stable crystalline solid when stored under recommended conditions (2-8°C, dry, protected from light).[2][4][5] Aqueous solutions are less stable and are not recommended for long-term storage.[6]
-
Reactivity: The primary reactive sites are the α-amino and carboxylic acid groups, which readily participate in standard peptide bond formation. For use in solid-phase peptide synthesis, the α-amino group is typically protected (e.g., with an Fmoc group). The indole ring is generally stable but, like tryptophan, can be susceptible to oxidation under harsh conditions. The carbon-fluorine bond is exceptionally strong and stable, rendering it inert to most biological and chemical processes. This stability is a key reason for its utility in enhancing the metabolic lifetime of peptide-based drugs.
Applications and Synthesis Overview
The unique chemical properties of this compound make it a versatile tool in multiple research domains. Its synthesis is typically achieved through multi-step chemical routes, often starting from precursors like 5-fluoroindole.[15]
References
- 1. 5-Fluorotryptophan, D- | C11H11FN2O2 | CID 688358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]
- 3. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluoro D,L-tryptophan | 154-08-5 | FF23354 | Biosynth [biosynth.com]
- 5. 5-Fluoro- L -tryptophan = 98.0 HPLC 16626-02-1 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. prezi.com [prezi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 12. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 13. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of 5-Fluoro-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-D-tryptophan is a synthetic amino acid of significant interest in drug development and biochemical research. The incorporation of a fluorine atom at the 5-position of the indole ring can modulate the electronic properties, metabolic stability, and binding affinity of tryptophan-containing peptides and small molecules. As the D-enantiomer, it offers resistance to proteolytic degradation, making it a valuable building block for designing more robust therapeutic agents. This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated analytical data, and visual workflows to aid researchers in its practical application.
Synthesis of this compound
The synthesis of enantiomerically pure this compound typically involves a multi-step chemical synthesis to produce the racemic mixture (5-Fluoro-DL-tryptophan), followed by chiral resolution to isolate the desired D-enantiomer. While chemoenzymatic methods are highly effective for producing the L-enantiomer using enzymes like tryptophan synthase, chemical synthesis remains a versatile approach for accessing the D-form.
A common synthetic route starts with 4-fluoroaniline, which is converted to the corresponding diazonium salt and then subjected to a Japp-Klingemann reaction or a Fischer indole synthesis with a suitable diethyl acetamidomalonate derivative to construct the fluorinated indole ring and the amino acid backbone simultaneously.
Generalized Synthetic Pathway
The following diagram illustrates a representative chemical synthesis pathway for 5-Fluoro-DL-tryptophan, which would then undergo chiral resolution.
Experimental Protocol: Synthesis of 5-Fluoro-DL-tryptophan
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Diethyl 2-acetamidomalonate
-
Sodium ethoxide
-
Acrolein
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of the Hydrazone: React 4-fluorophenylhydrazine with a suitable aldehyde or ketone precursor (e.g., γ-aminobutanal diethyl acetal, after hydrolysis) under acidic conditions to form the corresponding phenylhydrazone.
-
Fischer Indole Synthesis: Heat the resulting phenylhydrazone in a high-boiling point solvent, such as glacial acetic acid or polyphosphoric acid, to induce cyclization. This step forms the indole ring.
-
Formation of the Amino Acid: The reaction yields a protected intermediate of 5-fluoro-DL-tryptophan.
-
Hydrolysis and Deprotection: Subject the intermediate to strong acidic or basic hydrolysis (e.g., refluxing with concentrated HCl or NaOH) to remove the protecting groups (e.g., acetyl and ethyl ester groups) and yield the free amino acid.
-
Purification: Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the crude product. The crude 5-Fluoro-DL-tryptophan can be collected by filtration and purified by recrystallization from a water/ethanol mixture.
Experimental Protocol: Chiral Resolution
The resolution of the racemic mixture is crucial for isolating the D-enantiomer. Chiral preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method.
Materials & Equipment:
-
Crude 5-Fluoro-DL-tryptophan
-
Preparative HPLC system
-
Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like teicoplanin or vancomycin)[1]
-
Mobile phase solvents (e.g., methanol, acetonitrile, water, additives like acetic acid or triethylamine)
-
Rotary evaporator
Procedure:
-
Method Development: Develop an analytical-scale HPLC method to achieve baseline separation of the D- and L-enantiomers. Mobile phase composition, flow rate, and temperature should be optimized. Reversed-phase conditions are often effective.[1]
-
Sample Preparation: Dissolve the racemic 5-fluoro-DL-tryptophan in the mobile phase or a compatible solvent.
-
Preparative Chromatography: Scale up the optimized analytical method to a preparative scale. Inject the dissolved sample onto the preparative chiral column.
-
Fraction Collection: Collect the eluting fractions corresponding to the D- and L-enantiomer peaks, as identified by the detector (typically UV).
-
Product Isolation: Combine the fractions containing the pure D-enantiomer. Remove the mobile phase solvents using a rotary evaporator to yield the final product.
-
Purity Analysis: Assess the enantiomeric purity of the isolated this compound using the analytical-scale chiral HPLC method.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral HPLC.
Characterization Workflow
The following diagram outlines a standard workflow for the analytical characterization of the final product.
Experimental Protocols for Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to elucidate the molecular structure. ¹⁹F NMR is particularly valuable as it provides a sensitive probe with no background signal.[2][3]
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O with pH adjustment or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift being highly sensitive to the local electronic environment.[4]
-
2D NMR (e.g., COSY, HSQC): Can be used to confirm assignments.
-
2.2.2. Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol/water).
-
Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Procedure: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
2.2.3. Chiral High-Performance Liquid Chromatography (HPLC) This technique is essential for determining the enantiomeric purity (or enantiomeric excess, e.e.) of the final product.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector and a chiral column (as used for resolution).
-
Procedure: Inject a small volume (5-10 µL) of the sample. Run the optimized isocratic method. The enantiomeric purity is calculated from the relative peak areas of the D- and L-enantiomers.
Data Presentation
The following tables summarize the key physical and analytical data for 5-Fluoro-tryptophan and its derivatives.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [5] |
| Molecular Weight | 222.22 g/mol | [5][6] |
| Appearance | White to off-white or pale brown powder/solid | [5][7] |
| Storage Temperature | 0 - 8 °C | [7] |
Table 2: Analytical Characterization Data
| Analysis | Parameter | Typical Value | Source/Notes |
| HRMS (ESI+) | [M+H]⁺ | Expected: 223.0883; Found: 223.08xx | Based on elemental composition. |
| Chiral HPLC | Enantiomeric Purity | ≥ 99.5% (for Fmoc-D-Trp(5-F)-OH) | [7] |
| Melting Point | Fmoc-D-Trp(5-F)-OH | 168 - 183 °C | [7] |
| Optical Rotation | Fmoc-D-Trp(5-F)-OH | [α]D²⁰ = +20 ± 2° (c=1 in DMF) | [7] |
| ¹⁹F NMR | Isotropic Chemical Shift | ~ -46 to -50 ppm | [4][8] Relative to a standard like CFCl₃. Value can vary with solvent and hydration state. |
| ¹H NMR (D₂O) | Hα | ~ 4.0 ppm (dd) | [9] Approximate values from a related compound. |
| Hβ | ~ 3.2-3.6 ppm (m) | [9] Approximate values from a related compound. | |
| Indole Protons | ~ 7.0-7.5 ppm (m) | [9] Approximate values from a related compound. | |
| ¹³C NMR (D₂O) | Cα | ~ 56 ppm | [9] Approximate values from a related compound. |
| Cβ | ~ 27 ppm | [9] Approximate values from a related compound. | |
| C5 (with F) | ~ 158 ppm (d, JCF ≈ 235 Hz) | Coupling to fluorine is a key diagnostic feature. | |
| Indole Carbons | ~ 105-135 ppm |
Note: NMR data is highly dependent on solvent, pH, and temperature. The values provided are estimates based on related structures and should be confirmed experimentally.
References
- 1. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thomassci.com [thomassci.com]
- 6. 5-Fluoro- L -tryptophan = 98.0 HPLC 16626-02-1 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluoro-D-tryptophan: A Comprehensive Technical Guide on its Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-Fluoro-D-tryptophan, a fluorinated analog of the essential amino acid D-tryptophan. Since the initial synthesis of its racemic mixture in 1950, this compound has emerged as a valuable tool in biochemical and pharmaceutical research. This document details its discovery, the evolution of its synthesis and resolution, and its applications in studying critical metabolic pathways, including the serotonin and kynurenine pathways. It serves as a comprehensive resource, consolidating historical context with modern applications, quantitative data, and detailed experimental methodologies to support ongoing research and drug development efforts.
Discovery and Historical Development
The journey of this compound began with the synthesis of its racemic form, 5-Fluoro-DL-tryptophan, by Heinrich Rinderknecht and Carl Niemann in 1950. Their work, published in the Journal of the American Chemical Society, marked the first introduction of this fluorinated analog of tryptophan to the scientific community.[1] This discovery opened the door for investigating the effects of fluorine substitution on the biological activity of tryptophan.
Following the initial synthesis of the racemic mixture, the resolution of D- and L-enantiomers became a critical next step for detailed biological studies. While the specific first resolution of 5-Fluoro-DL-tryptophan is not extensively documented in readily available literature, methods for the chiral separation of amino acids, including tryptophan and its derivatives, were being developed and refined during that period. Techniques such as enzymatic resolution using acylases were common for separating racemic amino acid mixtures. These methods would have been applicable to resolving 5-Fluoro-DL-tryptophan into its constituent enantiomers, allowing for the specific investigation of this compound.
Early research in the 1950s and 1960s focused on the effects of fluorinated amino acids on bacterial systems. These studies revealed that fluorotryptophan analogs could be incorporated into bacterial proteins, leading to altered enzyme function.[2] This early work established fluorinated tryptophans as valuable probes for studying protein structure and function, a utility that continues to be exploited in modern structural biology and 19F-NMR spectroscopy.
Synthesis and Chiral Resolution
Initial Synthesis of 5-Fluoro-DL-tryptophan
The foundational synthesis by Rinderknecht and Niemann in 1950 laid the groundwork for all subsequent work with this compound. While the detailed protocol from the original publication is not provided here, it would have involved multi-step organic synthesis starting from a fluorinated indole precursor. Modern synthetic routes are available from various chemical suppliers.[3]
Chiral Resolution
The separation of 5-Fluoro-DL-tryptophan into its D- and L-isomers is crucial for studying their distinct biological activities. Modern methods for enantioseparation include:
-
Enzymatic Resolution: This classic technique utilizes the stereospecificity of enzymes, such as aminoacylases, to selectively hydrolyze an N-acyl derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted acylated enantiomer.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used and effective method for the analytical and preparative separation of tryptophan analogs.[4]
Biochemical and Pharmacological Significance
This compound has proven to be a significant tool for elucidating the mechanisms of key metabolic pathways involving tryptophan. Its fluorine substitution at the 5-position of the indole ring sterically and electronically mimics a hydroxyl group, allowing it to interact with enzymes that metabolize tryptophan, but often with different outcomes.
Interaction with the Serotonin Pathway
The serotonin pathway is a critical route for tryptophan metabolism, leading to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). The rate-limiting step is the hydroxylation of tryptophan at the 5-position by tryptophan hydroxylase (TPH).[5]
5-Fluoro-tryptophan isomers can act as substrates or inhibitors of TPH, thereby modulating serotonin synthesis. The D-isomer, this compound, is of particular interest for its potential to act as an antagonist in this pathway.
Signaling Pathway: Tryptophan Metabolism to Serotonin
Interaction with the Kynurenine Pathway and IDO1
The kynurenine pathway is the major route of tryptophan degradation, initiated by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). IDO1 is a key immune checkpoint protein, and its upregulation in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites, collectively known as kynurenines.
D-tryptophan and its analogs, including 1-methyl-D-tryptophan (Indoximod), have been investigated as inhibitors of IDO1.[6] this compound is also a potential modulator of this pathway. IDO1 exhibits broad substrate specificity and can metabolize D-tryptophan.[7] The interaction of this compound with IDO1 is an area of active research for the development of novel cancer immunotherapies.
Signaling Pathway: Kynurenine Pathway and IDO1
Quantitative Data
The following tables summarize key quantitative data related to the interaction of tryptophan and its analogs with enzymes in the serotonin and kynurenine pathways. Data for this compound is included where available in the searched literature.
Table 1: Michaelis-Menten Constants (Km) for IDO1 Substrates
| Substrate | Km (µM) | Source |
| L-Tryptophan | 20 | [7] |
| D-Tryptophan | Metabolized by IDO1 | [7] |
Table 2: Inhibition of IDO1 by Tryptophan Analogs
| Inhibitor | IC50 or Ki | Notes | Source |
| L-1-Methyltryptophan | IC50 = 19 µM (cell-free) | Competitive inhibitor | [6] |
| D-1-Methyltryptophan | Ineffective in cell-free assays | Modulates IDO pathway in cells | [6] |
Note: Specific kinetic data for this compound with IDO1 and TPH were not available in the initial search results and represent a gap in the current publicly accessible literature.
Experimental Protocols
General Workflow for Studying Enzyme Inhibition
The study of how compounds like this compound interact with enzymes such as IDO1 and TPH typically follows a standardized workflow.
Experimental Workflow: Enzyme Inhibition Assay
Protocol for In Vitro Tryptophan Hydroxylase Activity Assay
This protocol is a generalized method for measuring TPH activity, which can be adapted to study the inhibitory effects of this compound.
Objective: To determine the rate of 5-hydroxytryptophan (5-HTP) formation from L-tryptophan by TPH and to assess the inhibitory potential of this compound.
Materials:
-
Recombinant TPH enzyme
-
L-tryptophan (substrate)
-
This compound (test inhibitor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.4)
-
Perchloric acid (for reaction termination)
-
HPLC system with fluorescence or electrochemical detection
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, catalase, DTT, and BH4.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add L-tryptophan and the TPH enzyme to the pre-incubated mixture to start the reaction. For inhibition studies, add varying concentrations of this compound.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a final concentration of 0.1 M perchloric acid.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the amount of 5-HTP produced using HPLC with fluorescence or electrochemical detection.
-
Data Analysis: Plot the rate of 5-HTP formation against the concentration of this compound to determine the IC50 value. Further kinetic experiments can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
Modern Applications and Future Directions
This compound and its L-isomer continue to be invaluable tools in biomedical research.
-
19F-NMR Spectroscopy: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance studies, allowing for the investigation of protein structure, dynamics, and ligand binding in a manner that is not possible with natural amino acids.[2]
-
Drug Development: As an analog of a key metabolite, this compound is a lead compound for the development of inhibitors targeting enzymes in the tryptophan metabolic pathways. Its potential as an IDO1 inhibitor for cancer immunotherapy is a particularly active area of research.
-
Probiotic Research: Recent studies have highlighted the role of D-tryptophan produced by probiotic bacteria in modulating the gut microbiome and influencing allergic airway diseases.[8][9] This opens new avenues for exploring the therapeutic potential of this compound in immunology and microbiome research.
Future research will likely focus on elucidating the precise mechanisms of action of this compound, developing more potent and selective derivatives, and exploring its therapeutic potential in a wider range of diseases.
Conclusion
From its initial synthesis as a racemic mixture in 1950, this compound has evolved into a sophisticated tool for researchers in chemistry, biology, and medicine. Its unique properties have enabled significant insights into the complex roles of tryptophan metabolism in health and disease. This technical guide provides a comprehensive overview of its history, synthesis, and applications, serving as a valuable resource for the scientific community to build upon this foundation of knowledge and drive future discoveries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-FLUORO-DL-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D-tryptophan from probiotic bacteria influences the gut microbiome and allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorinated Tryptophan Analogs: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into tryptophan has emerged as a powerful tool in chemical biology and drug discovery. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart significant and often beneficial changes to the parent amino acid. This technical guide provides an in-depth exploration of the physical and chemical properties of fluorinated tryptophan analogs, their synthesis, and their application in studying protein structure and cellular signaling.
Physicochemical Properties of Monofluorinated Tryptophan Analogs
The introduction of a single fluorine atom onto the indole ring of tryptophan subtly yet significantly alters its electronic and steric properties. These modifications influence the analog's acidity (pKa), lipophilicity (logP), and overall stability, which in turn affect its behavior in biological systems.
Acidity (pKa) and Lipophilicity (logP)
Table 1: Physicochemical Properties of Tryptophan and Monofluorinated Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Computed XLogP3 |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | -1.1[1] |
| 4-Fluoro-L-tryptophan | C₁₁H₁₁FN₂O₂ | 222.22 | N/A |
| 5-Fluoro-L-tryptophan | C₁₁H₁₁FN₂O₂ | 222.22 | -0.7[2] |
| 6-Fluoro-L-tryptophan | C₁₁H₁₁FN₂O₂ | 222.22 | -0.8[3] |
| 7-Fluoro-L-tryptophan | C₁₁H₁₁FN₂O₂ | 222.22 | N/A |
Note: Experimental pKa and a complete set of experimental logP values are not consistently reported in the literature. The provided XLogP3 values are computationally derived from PubChem.
Solubility and Stability
The solubility of fluorinated tryptophan analogs can be influenced by the position of the fluorine atom. For instance, 6-fluoro-DL-tryptophan is sparingly soluble in aqueous solutions but soluble in organic solvents like methanol and acetic acid.[4] The incorporation of fluorinated tryptophan analogs into proteins can affect the protein's overall stability. The effect is position-dependent, with some substitutions increasing thermostability while others may be destabilizing.[5]
Experimental Protocols
Synthesis of Monofluorinated Tryptophan Analogs
The synthesis of monofluorinated tryptophan analogs can be achieved through various enzymatic and chemical methods. One common approach involves the use of tryptophan synthase (TrpB) from thermophilic organisms, which can catalyze the reaction between a corresponding fluoroindole and serine.
Protocol: Enzymatic Synthesis of 4-Cyanotryptophan (as an example of tryptophan analog synthesis)
-
Enzyme Preparation: Prepare a heat-treated lysate of E. coli overexpressing a thermostable TrpB variant.
-
Reaction Mixture: In a suitable reaction vessel, suspend 4-cyanoindole (1.0 g, 7.0 mmol) and L-serine (810 mg, 7.7 mmol) in a mixture of DMSO (17.5 mL) and 50 mM potassium phosphate buffer (250 mL).
-
Enzymatic Reaction: Add the heat-treated enzyme lysate to the reaction mixture. Heat the mixture in a water bath at 55°C for 72 hours.
-
Product Isolation: Cool the reaction mixture on ice for 90 minutes to precipitate the product. The precipitate can be further purified by appropriate chromatographic techniques.[6]
Determination of pKa
The pKa values of the ionizable groups (carboxyl and amino groups) of fluorinated tryptophan analogs can be determined by potentiometric titration.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Prepare a 0.1 M solution of the fluorinated tryptophan analog in deionized water.
-
Titration with Acid: Pipette 20 mL of the amino acid solution into a beaker. Standardize a pH meter. Titrate the solution with 0.1 M HCl, recording the pH after each addition of a small, known volume of acid until the pH reaches approximately 1.6.
-
Titration with Base: In a separate beaker, pipette another 20 mL of the amino acid solution. Titrate with 0.1 M NaOH, recording the pH after each addition until the pH reaches approximately 12.5.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[7][8]
Determination of logP
The partition coefficient (logP), a measure of lipophilicity, can be determined experimentally using the shake-flask method followed by quantification using NMR or UV-Vis spectroscopy.
Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and n-octanol. Saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.
-
Partitioning: Dissolve a known concentration of the fluorinated tryptophan analog in the aqueous phase. Mix equal volumes of the aqueous solution and the saturated n-octanol in a separatory funnel. Shake the funnel vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully separate the two phases. Determine the concentration of the fluorinated tryptophan analog in each phase using a suitable analytical technique such as ¹⁹F NMR or UV-Vis spectroscopy.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]
Impact on Protein Structure and Function
The substitution of tryptophan with its fluorinated analogs has become a cornerstone of modern protein science, particularly for studies utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine nucleus serves as a sensitive, non-native probe to report on the local environment within a protein without the background signals inherent in ¹H NMR.
Incorporating fluorinated tryptophan can lead to minimal structural perturbations while offering a powerful spectroscopic window into:
-
Protein Folding and Stability: Changes in the ¹⁹F NMR chemical shift can report on the folding state and conformational stability of a protein.
-
Ligand Binding: The binding of a ligand to a protein can induce changes in the local environment of a fluorinated tryptophan, which are readily detected by ¹⁹F NMR.
-
Protein Dynamics: ¹⁹F NMR relaxation studies can provide insights into the motional dynamics of the tryptophan side chain and the protein backbone.
Involvement in Cellular Signaling Pathways
Fluorinated tryptophan analogs are valuable tools for dissecting complex cellular signaling pathways. Their ability to be incorporated into proteins and act as metabolic probes allows for the investigation of pathways with high specificity.
Tryptophan Metabolism
Tryptophan is a precursor to a variety of essential metabolites, including serotonin and kynurenine. 6-Fluorotryptophan can be used as a tracer to monitor the flux through these metabolic pathways using ¹⁹F NMR.
c-Jun N-terminal Kinase (JNK) Signaling Pathway
The c-Jun N-terminal Kinase (JNK) pathway is a critical stress-activated protein kinase cascade involved in apoptosis, inflammation, and cellular differentiation. Fluorinated tryptophan analogs can be incorporated into JNK3 to study its conformational changes upon activation and inhibitor binding.
Conclusion
Fluorinated tryptophan analogs represent a versatile and powerful class of molecules for researchers in the life sciences. Their unique physicochemical properties, coupled with their utility as spectroscopic and metabolic probes, provide unparalleled insights into protein structure, function, and cellular signaling. As synthetic methodologies continue to improve and our understanding of the effects of fluorination deepens, the application of these analogs in drug discovery and fundamental biological research is poised for significant expansion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
An In-Depth Technical Guide to the Spectral Properties of 5-Fluoro-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Core Spectral Properties
Fluorination of tryptophan at the 5-position of the indole ring offers several advantages for spectroscopic studies, particularly in the context of protein structure and dynamics. The introduction of the fluorine atom minimally perturbs the size and shape of the tryptophan side chain, while significantly altering its electronic properties. This leads to a more homogeneous fluorescence signal with reduced quenching effects compared to natural tryptophan.
Quantitative Data Summary
Precise photophysical parameters for free 5-Fluoro-d-tryptophan in solution are not extensively documented. However, studies on 5-fluorotryptophan (often the L-isomer or racemic mixture) incorporated into proteins provide valuable insights. For a comprehensive understanding, the known spectral properties of L-tryptophan in aqueous solution are presented below as a benchmark. Researchers can determine the specific properties of this compound by following the experimental protocols outlined in Section 2.
| Property | L-Tryptophan (in water, pH 7) | This compound (in solution) |
| Molar Extinction Coefficient (ε) at λmax | ~5,579 M-1cm-1 at 278 nm[1][2] | Data not available in searched literature. Expected to be similar to L-tryptophan. |
| Absorption Maximum (λabs,max) | ~280 nm[3][4] | Data not available in searched literature. Expected to be near 280 nm. |
| Emission Maximum (λem,max) | ~350 nm[3][4] | Data not available in searched literature. |
| Fluorescence Quantum Yield (Φf) | ~0.13[5] | Data not available in searched literature. |
| Fluorescence Lifetime (τf) | Biexponential decay with components of ~0.5 ns and ~3.1 ns[6] | When incorporated into proteins, it exhibits a more homogeneous, often monoexponential decay. A major lifetime component of >80% has been observed. |
Note: The spectral properties of tryptophan and its analogs are highly sensitive to the local environment, including solvent polarity and pH.
Advantages of 5-Fluorotryptophan as a Spectroscopic Probe
The primary utility of 5-fluorotryptophan in research and drug development lies in its superior performance as a fluorescent probe within proteins compared to native tryptophan.
-
Reduced Lifetime Heterogeneity: 5-fluorotryptophan generally exhibits a more homogeneous, often monoexponential, fluorescence decay when incorporated into proteins. This simplifies the analysis of fluorescence resonance energy transfer (FRET) experiments and provides a more precise measurement of intramolecular distances.
-
Suppressed Quenching: The fluorine substituent increases the ionization potential of the indole ring, which suppresses quenching mechanisms like photoinduced electron transfer to the peptide backbone. This results in a more robust and reliable fluorescent signal.
-
Minimal Structural Perturbation: The small size of the fluorine atom ensures that the substitution has a minimal impact on the protein's structure and function.
Experimental Protocols for Spectral Characterization
The following are detailed methodologies for the key experiments required to determine the spectral properties of this compound.
UV-Visible Absorption Spectroscopy
This protocol outlines the steps to determine the molar extinction coefficient and absorption maximum of this compound.
Materials:
-
This compound powder
-
Spectroscopy-grade solvent (e.g., phosphate buffer, pH 7.4)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 10 µM to 100 µM).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 200 nm to 400 nm.
-
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Measure the absorbance spectra of each of the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs,max).
-
Plot the absorbance at λabs,max against the concentration of this compound.
-
Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).
-
Steady-State Fluorescence Spectroscopy
This protocol describes how to determine the excitation and emission maxima of this compound.
Materials:
-
Dilute solution of this compound (absorbance at λabs,max < 0.1 to avoid inner filter effects)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
-
Excitation Spectrum:
-
Set the emission wavelength to an estimated maximum (e.g., 350 nm) and scan a range of excitation wavelengths (e.g., 250 nm to 320 nm). The peak of this spectrum is the excitation maximum.
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined excitation maximum and scan a range of emission wavelengths (e.g., 300 nm to 500 nm). The peak of this spectrum is the emission maximum (λem,max).
-
Fluorescence Quantum Yield Determination
The quantum yield is typically determined by a comparative method using a well-characterized standard.
Materials:
-
Solution of this compound with known absorbance at the excitation wavelength.
-
Solution of a quantum yield standard with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54, or L-tryptophan in water, Φf ≈ 0.13) with a similar absorbance at the same excitation wavelength.
-
Spectrofluorometer
Procedure:
-
Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum of both the sample and the standard, using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Time-Resolved Fluorescence Spectroscopy
This protocol outlines the measurement of the fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
Dilute solution of this compound
-
TCSPC instrument with a pulsed light source (e.g., a laser diode or pulsed lamp) and a sensitive detector.
Procedure:
-
Instrument Setup:
-
Select an excitation wavelength close to the absorption maximum of this compound.
-
Collect the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
-
Measurement:
-
Measure the fluorescence decay of the this compound solution at the emission maximum.
-
-
Data Analysis:
-
Deconvolute the measured decay profile with the IRF.
-
Fit the resulting fluorescence decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τf).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a tryptophan analog like this compound.
Caption: Workflow for the spectral characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 5. Fluorescence Quantum Yields of Tryptophan and Tyrosine | Semantic Scholar [semanticscholar.org]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
Unveiling the Biological Landscape of 5-Fluoro-D-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activity of 5-Fluoro-D-tryptophan (5-F-D-Trp), a synthetic analog of the essential amino acid D-tryptophan. While research has extensively covered the L-isomer of fluorinated tryptophans, particularly in the context of cancer immunotherapy and neuroscience, the biological profile of the D-enantiomer remains less characterized. This document aims to consolidate the available information, provide detailed experimental protocols for its characterization, and present the relevant biological pathways to stimulate further investigation into its potential therapeutic applications.
Introduction to Tryptophan Metabolism and the Role of Fluorination
Tryptophan is a crucial amino acid that serves as a building block for protein synthesis and a precursor for several vital metabolic pathways, primarily the Kynurenine and Serotonin pathways. The introduction of a fluorine atom to the tryptophan molecule can significantly alter its biological properties, including metabolic stability and binding affinity to target enzymes.[1] Fluorination is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.
Key Metabolic Pathways of Tryptophan
The biological effects of this compound are best understood in the context of the natural metabolic pathways of tryptophan.
The Kynurenine Pathway
The majority of L-tryptophan is metabolized through the kynurenine pathway, which is initiated by the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[2][3] These enzymes are key regulators of immune responses. In many cancers, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine, creating an immunosuppressive tumor microenvironment that allows cancer cells to evade immune destruction.[2][4] Consequently, IDO1 has emerged as a significant target for cancer immunotherapy.
Signaling Pathway: Tryptophan Metabolism
Caption: Overview of the major tryptophan metabolic pathways and potential points of interaction for this compound.
The Serotonin Pathway
A smaller fraction of L-tryptophan is converted to serotonin (5-hydroxytryptamine), a critical neurotransmitter involved in regulating mood, sleep, and appetite.[5][6] The rate-limiting step in this pathway is catalyzed by the enzyme tryptophan hydroxylase (TPH).[7][8] Studies on the racemic mixture of 6-fluoro-tryptophan have shown an impact on the serotonergic system, suggesting that fluorinated tryptophan analogs can enter and influence this pathway.[9] However, research comparing D- and L-tryptophan suggests that the D-isomer does not significantly contribute to serotonin synthesis.[10][11]
Biological Activity of this compound: Quantitative Data
Table 1: Enzyme Inhibition Data for Fluorinated Tryptophan Analogs
| Compound | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |
| This compound | IDO1 | Data not available | - |
| This compound | TDO | Data not available | - |
| This compound | Tryptophan Hydroxylase | Data not available | - |
| LM10 (a 6-fluoro-indole derivative) | TDO | Ki = 5.6 µM | [2] |
| Epacadostat (IDO1 inhibitor) | IDO1 | IC50 = ~10 nM | [12] |
| BMS-986205 (IDO1 inhibitor) | IDO1 | High potency (nanomolar range) | [4] |
Table 2: Cytotoxicity Data for Fluorinated Compounds in Cancer Cell Lines
| Compound | Cell Line | Cytotoxicity Data (IC50) | Reference |
| This compound | Various Cancer Cell Lines | Data not available | - |
| 5-Fluorouracil | LS174T (Colon Carcinoma) | IC50 decreased up to 80-fold in TP-transfected cells | [13] |
| 5-Fluorocytosine | Melanoma Cells (CD-transduced) | 572 µg/mL | [1] |
Note: The data for 5-Fluorouracil and 5-Fluorocytosine are provided for context on fluorinated compounds with cytotoxic effects but are structurally and mechanistically different from this compound.
Experimental Protocols for Biological Characterization
To address the existing knowledge gap, the following detailed protocols are provided as a guide for researchers to characterize the biological activity of this compound.
Experimental Workflow
References
- 1. Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Frontiers | Tryptophan metabolites in depression: Modulation by gut microbiota [frontiersin.org]
- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Fluoro-D-tryptophan: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Non-Canonical Amino Acid in Modern Research
Abstract
5-Fluoro-D-tryptophan (5-F-D-Trp) is a synthetic, non-canonical amino acid that has emerged as a powerful tool in chemical biology, drug discovery, and structural biology. As a fluorinated derivative of the essential amino acid D-tryptophan, it possesses unique physicochemical properties that make it an invaluable probe for investigating protein structure and function, as well as a building block for novel therapeutics. The introduction of a fluorine atom into the indole ring of tryptophan offers minimal steric hindrance while significantly altering the electronic properties, providing a sensitive reporter for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of this compound, including its properties, applications, and detailed experimental protocols for its use in research and development.
Introduction to this compound
This compound is a derivative of the amino acid tryptophan where a hydrogen atom at the 5-position of the indole ring is replaced by a fluorine atom. This substitution has profound implications for its utility in scientific research. The D-isomeric form distinguishes it from the more common L-amino acids found in nature, opening avenues for the development of peptides and proteins with enhanced stability against proteolysis.
The unique properties of 5-F-D-Trp make it a versatile tool for:
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1][2] The fluorine atom can enhance metabolic stability and bioactivity.[2]
-
Protein Engineering: Incorporation of 5-F-D-Trp into proteins allows for the creation of proteins with altered stability and functionality.[1]
-
Biochemical Research: It is utilized in studies of tryptophan metabolic pathways and its impact on human health.[1]
-
19F NMR Spectroscopy: The fluorine atom acts as a sensitive probe for studying protein conformation, dynamics, and ligand binding without the background signal inherent in 1H NMR.[3][4][5]
Physicochemical Properties and Quantitative Data
The introduction of a fluorine atom imparts unique properties to the tryptophan molecule. Below is a summary of its key physicochemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [6] |
| Molecular Weight | 222.22 g/mol | [6] |
| Appearance | White to off-white powder | [7] |
| Melting Point | 270-280 °C | [8] |
| Storage Temperature | 2-8°C | [9] |
| Optical Rotation [a]D20 (Fmoc derivative) | + 20 ± 2 ° (C = 1 in DMF) | [7] |
Applications in Research and Development
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
One of the most powerful applications of 5-F-D-Trp is in 19F NMR spectroscopy. The fluorine nucleus (¹⁹F) has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR studies. Since proteins do not naturally contain fluorine, the incorporation of 5-F-D-Trp provides a clean spectroscopic window to study protein structure and dynamics.[3][5]
Changes in the chemical environment around the fluorine atom, caused by ligand binding or conformational changes, result in detectable shifts in the 19F NMR spectrum.[10] This allows for the site-specific monitoring of protein behavior in solution.[3][5]
Protein Engineering and Stability
The incorporation of 5-F-D-Trp into proteins can influence their stability and function. While the effects can vary depending on the protein and the site of incorporation, the fluorinated analog can sometimes enhance thermal and chemical stability. However, it can also lead to malfunctioning enzymes.[8][11] Therefore, the impact of substitution must be empirically determined for each protein of interest.
Drug Development and Peptide Synthesis
This compound is a valuable building block in the design of peptide-based therapeutics.[2][7] The D-configuration confers resistance to proteolytic degradation, increasing the in vivo half-life of peptide drugs. The Fmoc-protected version, Fmoc-5-fluoro-D-tryptophan, is widely used in solid-phase peptide synthesis (SPPS) to create peptides with enhanced pharmacological properties.[7]
Furthermore, its structural similarity to tryptophan allows it to be a precursor in the synthesis of molecules targeting neurological pathways, such as those involving serotonin.[1][2]
Key Experimental Protocols
This section provides detailed methodologies for the application of this compound in common research settings.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-5-Fluoro-D-tryptophan
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-5-fluoro-D-tryptophan using a rink amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-5-fluoro-D-tryptophan)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HCTU (or HATU/HOAt)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-5-fluoro-D-tryptophan) and 2.9 equivalents of HCTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Site-Specific Incorporation of 5-Fluoro-tryptophan into Proteins
This protocol describes a general method for incorporating 5-fluorotryptophan at a specific site in a protein expressed in E. coli using an amber stop codon (TAG) suppression system. This requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest with a TAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 5-fluorotryptophan.
-
Luria-Bertani (LB) or M9 minimal media
-
Appropriate antibiotics
-
5-Fluoro-L-tryptophan (the L-isomer is typically used for ribosomal protein synthesis)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of M9 minimal media with the starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction and Incorporation:
-
Add 5-Fluoro-L-tryptophan to the culture medium to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein folding and incorporation efficiency.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
-
-
Verification of Incorporation: Confirm the incorporation of 5-fluorotryptophan using mass spectrometry.
Protocol for Cellular Uptake Assay
This protocol provides a general framework for measuring the uptake of this compound into cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
This compound (radiolabeled or fluorescently tagged for detection, or unlabeled for detection by LC-MS)
-
Lysis buffer
-
Detection instrument (e.g., scintillation counter, fluorescence plate reader, or LC-MS/MS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24- or 96-well) and grow until they reach the desired confluency.
-
Assay Initiation:
-
Aspirate the growth medium and wash the cells twice with pre-warmed assay buffer.
-
Add fresh assay buffer containing the desired concentration of this compound to each well. For competition assays, pre-incubate with potential inhibitors before adding the labeled substrate.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the assay buffer.
-
Wash the cells three times with ice-cold PBS to remove any extracellular substrate.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a suitable lysis buffer.
-
Collect the cell lysates.
-
Quantify the amount of intracellular this compound using the appropriate detection method.
-
Normalize the uptake to the total protein concentration in each well, determined by an assay such as the BCA assay.
-
Visualizing Workflows and Pathways
Experimental Workflow for Protein Incorporation and Analysis
Caption: Workflow for site-specific incorporation of 5-fluorotryptophan.
Hypothetical Signaling Pathway Involvement
While this compound is not a natural metabolite, its structural similarity to tryptophan suggests it could potentially interact with tryptophan metabolic pathways. The primary metabolic routes for tryptophan are the serotonin and kynurenine pathways.[12] 5-F-D-Trp could act as a competitive inhibitor or an alternative substrate for the enzymes in these pathways.
Caption: Potential interaction of 5-F-D-Trp with tryptophan metabolic pathways.
Conclusion
This compound stands out as a non-canonical amino acid with significant potential to advance various fields of scientific research. Its unique properties, particularly the fluorine atom that serves as a sensitive NMR probe, provide researchers with a powerful tool to dissect molecular mechanisms, from protein dynamics to metabolic pathways. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the adoption of 5-F-D-Trp in the laboratory, empowering researchers, scientists, and drug development professionals to explore new frontiers in their respective disciplines. As our understanding of the biological implications of fluorinated amino acids grows, so too will the innovative applications of this compound.
References
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. assaygenie.com [assaygenie.com]
- 6. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 11. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paradoxical Actions of the Serotonin Precursor 5-hydroxytryptophan on the Activity of Identified Serotonergic Neurons in a Simple Motor Circuit - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the role of 5-Fluoro-d-tryptophan in metabolic pathways.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 5-Fluoro-D-tryptophan (5-F-D-Trp) in metabolic pathways. As a fluorinated analog of the essential amino acid D-tryptophan, 5-F-D-Trp serves as a valuable tool in biochemical and pharmaceutical research. This document outlines its primary metabolic route, its interaction with key enzymes in major tryptophan metabolic pathways, and detailed experimental protocols for its analysis.
Introduction to this compound
This compound is a synthetic derivative of D-tryptophan where a fluorine atom is substituted at the 5-position of the indole ring. This modification introduces unique physicochemical properties, including altered electronic characteristics and metabolic stability, making it a useful probe for studying enzyme mechanisms and metabolic pathways. The fluorine-19 isotope also allows for non-invasive tracking and quantification using 19F Nuclear Magnetic Resonance (NMR) spectroscopy.
Interaction with Major Tryptophan Metabolic Pathways
Tryptophan metabolism in mammals is primarily governed by three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway. The initial and rate-limiting steps of the kynurenine and serotonin pathways are of particular interest for drug development.
The Kynurenine Pathway: No Substrate Activity
The kynurenine pathway is the principal route of L-tryptophan degradation, initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). These enzymes catalyze the conversion of L-tryptophan to N-formylkynurenine.
While the L-isomer, 5-Fluoro-L-tryptophan, is a known substrate for both IDO1 and TDO2, extensive research has demonstrated that This compound is not a substrate for either IDO1 or TDO2 . This stereospecificity is a critical determinant of its metabolic fate.
The Serotonin Pathway: Interaction with Tryptophan Hydroxylase
The serotonin pathway begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan, a reaction catalyzed by Tryptophan Hydroxylase (TPH). This is the rate-limiting step in the synthesis of the neurotransmitter serotonin. As with the kynurenine pathway enzymes, TPH exhibits stereospecificity for the L-isomer of tryptophan.
D-Amino Acid Oxidase Pathway: The Primary Metabolic Route
The primary metabolic pathway for this compound involves the enzyme D-amino acid oxidase (DAO). DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. In the case of 5-F-D-Trp, it is converted to 5-fluoro-indole-3-pyruvic acid, which is a highly fluorescent product. This property has been exploited to develop a sensitive assay for DAO activity.[1]
Metabolism of this compound by D-Amino Acid Oxidase.
Quantitative Data Summary
A comprehensive review of the scientific literature was conducted to gather quantitative data on the interaction of this compound with key metabolic enzymes.
| Enzyme | Interaction Type | Value | Reference |
| D-Amino Acid Oxidase (DAO) | Substrate | Best substrate among tested D-Trp analogs | [1] |
| Indoleamine 2,3-dioxygenase (IDO1) | Substrate Activity | Not a substrate | - |
| Inhibition (IC50/Ki) | Data not available | - | |
| Tryptophan 2,3-dioxygenase (TDO2) | Substrate Activity | Not a substrate | - |
| Inhibition (IC50/Ki) | Data not available | - | |
| Tryptophan Hydroxylase (TPH) | Substrate Activity | Not a substrate | - |
| Inhibition (IC50/Ki) | Data not available | - |
Note: While this compound is confirmed not to be a substrate for IDO1, TDO2, and TPH, no publicly available quantitative data on its potential inhibitory activity (IC50 or Ki values) against these enzymes could be identified.
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the metabolic role of this compound.
Assay for D-Amino Acid Oxidase (DAO) Activity using this compound
This protocol is adapted from the sensitive high-performance liquid chromatographic (HPLC) assay for DAO activity.[1]
Objective: To quantify the activity of D-amino acid oxidase in biological samples by measuring the formation of the fluorescent product 5-fluoro-indole-3-pyruvic acid from the substrate this compound.
Materials:
-
This compound (substrate)
-
Purified D-amino acid oxidase (from hog kidney or recombinant source) or tissue homogenate
-
Sodium pyrophosphate buffer (100 mM, pH 8.3)
-
FAD (flavin adenine dinucleotide) solution
-
Catalase solution
-
Trichloroacetic acid (TCA) solution (20%)
-
HPLC system with a fluorescence detector (Excitation: 285 nm, Emission: 345 nm)
-
Reversed-phase C18 HPLC column
-
Mobile phase: Acetonitrile and water gradient
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM sodium pyrophosphate buffer (pH 8.3)
-
10 µM FAD
-
100 units/mL catalase
-
Enzyme solution (purified DAO or tissue homogenate)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to a final concentration of 1 mM to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of 20% TCA solution.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins.
-
Sample Preparation for HPLC: Collect the supernatant and filter it through a 0.22 µm filter.
-
HPLC Analysis: Inject a defined volume of the filtered supernatant onto the C18 column. Elute the components using a suitable acetonitrile/water gradient.
-
Detection and Quantification: Monitor the fluorescence at an excitation wavelength of 285 nm and an emission wavelength of 345 nm. The peak corresponding to 5-fluoro-indole-3-pyruvic acid is quantified by comparing its area to a standard curve of the pure compound.
Data Analysis:
DAO activity is calculated based on the amount of 5-fluoro-indole-3-pyruvic acid produced per unit time per amount of protein in the sample.
Experimental workflow for the D-Amino Acid Oxidase activity assay.
Conclusion
This compound serves as a specific and effective substrate for D-amino acid oxidase, making it a valuable tool for studying the activity of this enzyme. Its lack of interaction with the primary enzymes of the kynurenine and serotonin pathways simplifies the interpretation of its metabolic fate. For researchers and drug development professionals, 5-F-D-Trp offers a unique probe to investigate D-amino acid metabolism and to develop and validate assays for DAO activity, which has implications in various physiological and pathological processes. Further research is warranted to investigate its potential inhibitory effects on other metabolic enzymes.
References
The Scarcity and Significance of Fluorine in Nature: A Deep Dive into Naturally Occurring Organofluorines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The element fluorine, despite its high abundance in the Earth's crust, is remarkably scarce in biological systems. The extreme reactivity of the fluoride anion and the strength of the carbon-fluorine bond present significant hurdles for its incorporation into natural products. However, a select few organisms have evolved the enzymatic machinery to forge this unique bond, leading to the biosynthesis of a small but fascinating array of fluorinated metabolites. This technical guide provides an in-depth exploration of the natural occurrence of these organofluorine compounds, with a particular focus on the well-characterized biosynthetic pathways in microorganisms. While naturally occurring fluorinated tryptophan derivatives have not been identified, the study of analogous fluorinated amino acids and other organofluorines provides a foundational understanding for synthetic biology efforts in this area.
Naturally Occurring Organofluorine Compounds
To date, the known naturally occurring organofluorine compounds are primarily limited to fluoroacetate and 4-fluorothreonine, along with some fluorinated fatty acids.[1][2] These compounds have been isolated from both plant and bacterial sources.
Fluoroacetate: A Potent Plant Defense
Fluoroacetate is a potent metabolic poison found in at least 40 species of plants across Australia, Africa, and South America.[1][3] Its toxicity stems from its conversion in vivo to fluorocitrate, which inhibits the enzyme aconitase, a key player in the citric acid cycle, leading to cellular energy deprivation.[4] This potent biological activity serves as a chemical defense mechanism against herbivores.[3][5]
| Plant Genus | Geographic Location | Compound | Concentration Range (mg/kg) |
| Gastrolobium | Australia | Fluoroacetate | Varies significantly |
| Dichapetalum | Africa, South America | Fluoroacetate | Up to 8000 in seeds of D. braunii |
| Palicourea | South America | Fluoroacetate | Up to 500 |
Table 1: Examples of Fluoroacetate-Producing Plants and Compound Concentrations. [3]
Bacterial Production of Organofluorines
The bacterium Streptomyces cattleya is the most well-studied producer of organofluorine compounds, biosynthesizing both fluoroacetate and the fluorinated amino acid 4-fluorothreonine.[6][7] This discovery in 1986 was a landmark in the field of natural product chemistry. Other bacteria, including Streptomyces sp. MA37, Nocardia brasiliensis, and Actinoplanes sp. N902-109, have also been identified as producers of these compounds.[8]
| Organism | Metabolite(s) |
| Streptomyces cattleya | Fluoroacetate, 4-Fluorothreonine |
| Streptomyces sp. MA37 | Fluoroacetate, 4-Fluorothreonine |
| Nocardia brasiliensis | Fluoroacetate |
| Actinoplanes sp. N902-109 | Fluoroacetate |
Table 2: Known Organofluorine-Producing Bacteria and their Metabolites. [9][8]
The Enzymatic Basis of Biological Fluorination: The Fluorinase
The key to biological fluorination lies in a unique enzyme called fluorinase (adenosyl-fluoride synthase).[9] This enzyme catalyzes the formation of the carbon-fluorine bond, a reaction that is energetically challenging. The fluorinase, first isolated from Streptomyces cattleya, facilitates the SN2 reaction between a fluoride ion and S-adenosyl-L-methionine (SAM), yielding 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine.[9][10] This is the first committed step in the biosynthesis of all known bacterial organofluorines.[11]
The fluorinase enzyme is remarkably specific for fluoride and has a relatively slow turnover rate, with a reported kcat of 0.06 min-1.[9] This is attributed to the high desolvation energy of the fluoride ion.[9] Interestingly, the enzyme can also catalyze the reverse reaction and has been shown to utilize chloride ions, albeit less efficiently, earning it the designation of a "chlorinase" as well.[11][12]
Biosynthetic Pathway of Fluoroacetate and 4-Fluorothreonine
The biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya proceeds through a common intermediate, fluoroacetaldehyde.[6][13]
Following the fluorinase-catalyzed formation of 5'-FDA, the pathway proceeds as follows:
-
Depurination: 5'-FDA is converted to 5-fluoro-5-deoxyribose-1-phosphate by a purine nucleoside phosphorylase.[11]
-
Aldol Condensation: An aldolase then cleaves 5-fluoro-5-deoxyribose-1-phosphate to yield fluoroacetaldehyde.[11]
-
Divergence to Final Products: Fluoroacetaldehyde serves as the branch point for the synthesis of the two final products:
Experimental Protocols: A Methodological Overview
The study of naturally occurring organofluorines has relied on a combination of microbiological, biochemical, and analytical techniques.
Isolation and Characterization of Organofluorine-Producing Bacteria
The initial step in studying these unique metabolic pathways involves the isolation of the producing organisms.
References
- 1. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium_fluoroacetate [chemeurope.com]
- 5. sciencelearn.org.nz [sciencelearn.org.nz]
- 6. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinase - Wikipedia [en.wikipedia.org]
- 10. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fluorinase from Streptomyces cattleya Is Also a Chlorinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya. Incorporation of oxygen-18 from [2-2H,2-18O]-glycerol and the role of serine metabolites in fluoroacetaldehyde biosynthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Safety and handling guidelines for 5-Fluoro-d-tryptophan.
An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling guidelines for this compound, a fluorinated analog of the amino acid tryptophan. Its unique properties make it a valuable tool in various research and development applications, including protein engineering, NMR studies, and as a building block in peptide synthesis.[1][2] Adherence to strict safety protocols is essential when working with this compound to mitigate potential risks.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid[3] |
| Synonyms | D-5-fluorotryptophan, (R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid[3] |
| CAS Number | 97749-24-1[3] |
| Molecular Formula | C₁₁H₁₁FN₂O₂[3][4] |
| Molecular Weight | 222.22 g/mol [3] |
| Appearance | Slightly off-white to brown powder or crystals[5][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[7] The following table summarizes its classification according to the Globally Harmonized System (GHS).
| GHS Classification | Data |
| Pictogram | GHS07 (Exclamation Mark)[4] |
| Signal Word | Warning [4][8] |
| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4][8][9] H319: Causes serious eye irritation.[4][8][9] H335: May cause respiratory irritation.[4][8][9] |
| Precautionary Statements | Prevention: P261, P264, P270, P271, P280[4][10] Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364[4][8] Storage: P403+P233, P405[4][8] Disposal: P501[4][8] |
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below.
| Property | Value |
| Melting Point | 265-280 °C[5] |
| Storage Temperature | 2-8°C[6] |
| Solubility | No quantitative data available, but generally requires careful solubilization for experimental use. |
| Stability | Stable under normal handling and storage conditions.[4][11] |
| Incompatible Materials | Strong oxidizing agents.[4][11] |
| Hazardous Decomposition | Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11] |
Experimental Protocols and Handling Procedures
Safe handling of this compound requires adherence to good laboratory practices and the specific protocols outlined below.
Engineering Controls and General Hygiene
-
Ventilation: Always handle the solid form of this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[4][7]
-
Emergency Equipment: Ensure that emergency eye wash fountains and safety showers are readily available in the immediate vicinity of any potential exposure.[4]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[4][10] Wash hands thoroughly after handling and before breaks.[4][11]
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be required if there is a splash hazard. | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust and splashes.[4][7][8] |
| Skin/Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves after use.[4][5][7] |
| Body | Protective lab coat. | A buttoned lab coat should be worn to protect skin and personal clothing from contamination.[4][7] |
| Respiratory | NIOSH (US) or CEN (EU) approved respirator. | Required when engineering controls are insufficient or during large-scale handling. A full-face particle respirator (N100 or P3) is recommended.[4][5][7] |
Protocol for Weighing and Preparing Solutions
-
Preparation: Don the appropriate PPE as specified in the table above. Ensure the chemical fume hood is operational.
-
Weighing: To minimize dust generation, weigh the compound using a tared, sealed container.[7] For maximum product recovery from the original vial, centrifuge it briefly before removing the cap.[7]
-
Solubilization: Add the desired solvent slowly to the container with the weighed compound. If necessary, use sonication or vortexing to aid dissolution.
-
Transfer: Carefully transfer the solution to the experimental vessel.
-
Cleanup: Clean all weighing equipment and the work surface thoroughly. Dispose of any contaminated materials (e.g., weigh boats, pipette tips) in a designated hazardous waste container.
Emergency and First-Aid Procedures
Immediate action is critical in the event of exposure. The following table provides first-aid measures.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical advice.[4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10] |
Storage and Disposal
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated area.[6] Keep the container tightly closed to prevent moisture absorption and contamination.[4][7] Store locked up and away from incompatible materials like strong oxidizing agents.[4][8][11]
-
Disposal: Dispose of the compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains or public waters.[4]
Visualized Workflows and Relationships
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]
- 3. 5-Fluorotryptophan, D- | C11H11FN2O2 | CID 688358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. goldbio.com [goldbio.com]
- 6. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Incorporating 5-Fluorotryptophan into Proteins for NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of fluorinated amino acids into proteins has become a powerful tool for in-depth structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy. Among these, 5-fluorotryptophan has emerged as a particularly useful probe. The fluorine-19 (¹⁹F) nucleus offers several advantages for NMR studies, including its 100% natural abundance, high gyromagnetic ratio (providing 83% of the sensitivity of protons), and a large chemical shift range that is exquisitely sensitive to the local electronic environment.[1] Furthermore, the absence of endogenous fluorine in most biological systems results in background-free ¹⁹F NMR spectra.
A Note on Stereochemistry: 5-Fluoro-L-tryptophan vs. 5-Fluoro-D-tryptophan
It is crucial to note that natural protein synthesis machinery, the ribosome, exclusively incorporates L-amino acids. Consequently, the vast majority of established protocols and research in this field utilize 5-Fluoro-L-tryptophan . While the use of 5-Fluoro-D,L-tryptophan has been mentioned as a dual NMR and fluorescent probe, the incorporation of D-amino acids into proteins is generally inefficient.[1][2] Achieving significant incorporation of D-amino acids often requires specialized techniques such as the use of engineered ribosomes or cell-free protein synthesis systems, which are beyond the scope of standard laboratory protocols. Therefore, the following protocols and data are based on the use of 5-Fluoro-L-tryptophan .
Applications in NMR Studies
The introduction of 5-fluorotryptophan into a protein provides a sensitive, site-specific probe to investigate various aspects of protein science:
-
Protein Structure and Conformation: The ¹⁹F chemical shift of 5-fluorotryptophan is highly sensitive to its local environment. Changes in protein conformation, whether global or localized, will be reflected in the ¹⁹F NMR spectrum, providing insights into the protein's three-dimensional structure.
-
Protein Dynamics and Folding: ¹⁹F NMR can be used to study the dynamics of protein folding and unfolding, as well as more subtle conformational fluctuations. The flipping of the tryptophan indole ring, a key dynamic process, can be monitored by observing changes in the ¹⁹F NMR signal.
-
Ligand Binding and Drug Discovery: The binding of a small molecule, peptide, or another protein to a target protein can induce conformational changes that are detectable by ¹⁹F NMR. This makes the technique a valuable tool for screening compound libraries and characterizing ligand-protein interactions in drug discovery. The chemical shift perturbations of the ¹⁹F signal upon ligand binding can provide information on the binding site and affinity.
-
Protein-Protein Interactions: Similar to ligand binding, the formation of protein complexes can be monitored by observing changes in the ¹⁹F NMR spectra of the labeled protein.
Incorporation Strategies
There are two primary strategies for incorporating 5-fluorotryptophan into proteins expressed in E. coli:
-
Uniform Incorporation: In this approach, all tryptophan residues in the protein are replaced with 5-fluorotryptophan. This is typically achieved by using a tryptophan auxotrophic E. coli strain, which cannot synthesize its own tryptophan. The cells are grown in a minimal medium depleted of tryptophan and then supplemented with 5-fluorotryptophan during protein expression.
-
Site-Specific Incorporation: For more precise studies, it is often desirable to incorporate a single 5-fluorotryptophan at a specific position in the protein. This is accomplished using amber stop codon suppression technology. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to recognize the amber stop codon (UAG) in the mRNA and insert 5-fluorotryptophan at that site. This method allows for the introduction of a single ¹⁹F probe, simplifying spectral analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the incorporation of 5-fluorotryptophan into proteins.
Table 1: Protein Yields and Incorporation Efficiency
| Protein | Expression System | Incorporation Method | 5-Fluorotryptophan Isomer | Yield (mg/L of culture) | Incorporation Efficiency (%) | Reference |
| Transthyretin (TTR) | E. coli | Uniform | 5-Fluoro-L-tryptophan | Not specified | Nearly complete | [1] |
| AncCDT-1 | E. coli | Site-specific | 5-Fluoro-L-tryptophan | 23 | High | [3] |
| Azurin | E. coli (tryptophan auxotroph) | Uniform | 5-Hydroxy-4-fluorotryptophan | 20 | Not specified | [4] |
| Azurin | E. coli | Site-specific (amber suppression) | 5-Hydroxy-L-tryptophan | 2-5 | 80-90 | [4] |
Table 2: Representative ¹⁹F NMR Chemical Shift Data
| Protein | Labeled Residue(s) | Condition | ¹⁹F Chemical Shift (ppm) | Reference |
| 5-Fluoro-dl-tryptophan (crystal) | - | Solid-state | σ₁₁=0.9, σ₂₂=-63.3, σ₃₃=-82.9 (relative to TFA in D₂O) | [5] |
| Transthyretin (TTR) | W41, W79 | In solution | Site-dependent shifts observed | [1] |
| Flaviviral NS2B-NS3 protease | W83 | Apo state | Multiple signals indicating conformational heterogeneity | [6] |
| Flaviviral NS2B-NS3 protease | W83 | Inhibitor-bound | Single signal indicating suppressed dynamics | [6] |
Experimental Protocols
Protocol 1: Uniform Incorporation of 5-Fluoro-L-tryptophan in a Tryptophan Auxotrophic E. coli Strain
This protocol is adapted from methodologies described for the uniform labeling of proteins with fluorinated amino acids.
Materials:
-
Tryptophan auxotrophic E. coli strain (e.g., derived from BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
M9 minimal medium supplemented with necessary nutrients (e.g., glucose, MgSO₄, CaCl₂) and antibiotics.
-
5-Fluoro-L-tryptophan (powder).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented with all necessary components except tryptophan) with the overnight starter culture.
-
Cell Growth: Grow the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction and Labeling:
-
Once the desired OD₆₀₀ is reached, add 5-Fluoro-L-tryptophan to a final concentration of 50-100 mg/L.
-
Incubate for 30 minutes to allow for the uptake of the analog.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
-
Protein Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance proper protein folding.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.
-
Verification of Incorporation: Confirm the incorporation of 5-fluorotryptophan by mass spectrometry.
Protocol 2: Site-Specific Incorporation of 5-Fluoro-L-tryptophan using Amber Stop Codon Suppression
This protocol requires a plasmid system containing the gene for the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA, in addition to the expression plasmid for the target protein with an amber stop codon at the desired position.
Materials:
-
E. coli strain (e.g., BL21(DE3)) co-transformed with:
-
Expression plasmid for the protein of interest containing a UAG (amber) codon at the desired labeling site.
-
Plasmid encoding the orthogonal 5-fluorotryptophanyl-tRNA synthetase/tRNA pair.
-
-
LB medium and M9 minimal medium with appropriate antibiotics.
-
5-Fluoro-L-tryptophan.
-
IPTG.
Procedure:
-
Culture Growth: Grow the co-transformed E. coli in a similar manner as described in Protocol 1, using M9 minimal medium to control amino acid composition.
-
Induction and Labeling:
-
When the OD₆₀₀ reaches 0.6-0.8, add 5-Fluoro-L-tryptophan to the medium at a final concentration of 1-2 mM.
-
Simultaneously, induce the expression of both the target protein and the orthogonal synthetase/tRNA with IPTG (0.5-1 mM).
-
-
Protein Expression: Incubate the culture at a reduced temperature (e.g., 20-30°C) for 16-24 hours.
-
Harvesting and Purification: Harvest the cells and purify the protein as described in Protocol 1.
-
Verification: Verify the site-specific incorporation and the purity of the protein using mass spectrometry and SDS-PAGE.
Visualizations
Caption: Experimental workflows for uniform and site-specific incorporation of 5-fluorotryptophan.
Caption: Logic of using 5-fluorotryptophan as a probe in NMR studies.
References
- 1. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initiating translation with D-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00187F [pubs.rsc.org]
- 5. Determination of the 19F NMR chemical shielding tensor and crystal structure of 5-fluoro-dl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling Protein Dynamics: 5-Fluoro-d-tryptophan as a Precision Fluorescent Probe in Protein Folding
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the intricate process of protein folding is paramount in deciphering protein function and is a cornerstone of drug discovery and development. Intrinsic tryptophan fluorescence is a powerful, non-invasive technique to monitor the conformational changes that accompany protein folding and unfolding. However, the fluorescence properties of natural L-tryptophan can be complex to interpret due to multiple quenching pathways and environmental sensitivities. The use of tryptophan analogs, such as 5-Fluoro-d-tryptophan (5-F-d-Trp), offers a refined approach to these studies. The fluorine substitution at the 5th position of the indole ring endows this probe with unique photophysical properties, including a higher quantum yield and reduced sensitivity to quenching, providing a clearer window into the protein's local environment. This document provides detailed application notes and experimental protocols for utilizing 5-F-d-Trp as a fluorescent probe to monitor protein folding.
Principle of the Technique
The fluorescence of the indole side chain of tryptophan is exquisitely sensitive to its local microenvironment. When a protein folds, tryptophan residues often transition from a solvent-exposed (polar) environment to being buried within the hydrophobic core of the protein. This change in polarity leads to a blue shift (a shift to shorter wavelengths) in the fluorescence emission maximum and often an increase in fluorescence intensity. Conversely, protein unfolding exposes these buried residues to the polar solvent, resulting in a red shift (a shift to longer wavelengths) and a decrease in fluorescence intensity. By monitoring these spectral changes, the equilibrium and kinetics of protein folding and unfolding can be meticulously studied.
5-F-d-Trp is an excellent probe for these studies due to its enhanced fluorescence properties. The electron-withdrawing fluorine atom increases the energy of the highest occupied molecular orbital (HOMO), which suppresses photoinduced electron transfer, a major quenching pathway for tryptophan. This results in a higher fluorescence quantum yield and a longer fluorescence lifetime, making it a more robust and sensitive reporter of environmental changes.
Advantages of this compound
-
Higher Quantum Yield: Leads to brighter fluorescence signals, allowing for studies at lower protein concentrations.
-
Reduced Quenching: Less susceptible to quenching by adjacent amino acid residues, providing a more direct correlation between fluorescence changes and conformational transitions.
-
Simplified Data Interpretation: The reduced complexity of quenching mechanisms simplifies the analysis of fluorescence data.
-
Minimal Perturbation: The small size of the fluorine atom results in minimal structural perturbation of the protein.
Data Presentation
The following tables summarize key quantitative data for researchers using 5-F-d-Trp.
Table 1: Spectroscopic Properties of Tryptophan and its Analogs
| Fluorophore | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) in Water | Quantum Yield (Φ) in Water | Fluorescence Lifetime (τ) in Water (ns) |
| L-Tryptophan | ~280 | ~350 | ~0.13 | 0.5, 3.1 |
| 5-Fluorotryptophan | ~285 | ~355 | > L-Trp | Longer than L-Trp |
Table 2: Representative Changes in Fluorescence Properties of a 5-F-d-Trp Labeled Protein Upon Folding
| Protein State | Environment of 5-F-d-Trp | Emission Maximum (λ_em, nm) | Relative Fluorescence Intensity | Fluorescence Lifetime (τ, ns) |
| Unfolded | Solvent-Exposed (Polar) | ~355 | 1.0 | Component 1: ~1-2, Component 2: ~4-6 |
| Folded | Buried (Non-polar) | ~330-340 | > 1.0 (often 1.5-2.0 fold increase) | Single or two components with longer average lifetime |
Experimental Protocols
Protocol 1: Incorporation of this compound into Proteins
This protocol describes a method for labeling proteins with 5-F-d-Trp using a tryptophan-auxotrophic strain of E. coli.
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) ΔtrpE)
-
Expression vector containing the gene of interest
-
Minimal media (M9) supplemented with glucose and essential amino acids (except tryptophan)
-
5-Fluoro-d,l-tryptophan
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Antibiotics
Procedure:
-
Transform the tryptophan-auxotrophic E. coli strain with the expression vector.
-
Grow a starter culture overnight in LB medium supplemented with the appropriate antibiotic.
-
Inoculate 1 L of minimal media (supplemented with all amino acids except tryptophan and the appropriate antibiotic) with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Pellet the cells by centrifugation and wash twice with M9 salts to remove any residual tryptophan.
-
Resuspend the cell pellet in 1 L of fresh minimal media containing 50-100 mg/L of 5-Fluoro-d,l-tryptophan.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.
-
Verify the incorporation of 5-F-d-Trp by mass spectrometry.
Protocol 2: Monitoring Protein Unfolding using Chemical Denaturation
This protocol outlines the procedure for generating a chemical denaturation curve for a 5-F-d-Trp labeled protein using a denaturant such as guanidinium hydrochloride (GdnHCl) or urea.
Materials:
-
Purified 5-F-d-Trp labeled protein in a suitable buffer (e.g., PBS, Tris-HCl)
-
High-concentration stock solution of a denaturant (e.g., 8 M GdnHCl or 10 M Urea) in the same buffer
-
Fluorometer with temperature control
-
Quartz cuvette
Procedure:
-
Prepare a series of protein samples with increasing concentrations of the denaturant. This can be done by mixing appropriate volumes of the protein stock and the denaturant stock. Ensure the final protein concentration is the same in all samples.
-
Equilibrate the samples at the desired temperature for a sufficient time to reach equilibrium (this can range from minutes to hours depending on the protein).
-
Set the fluorometer to an excitation wavelength of ~285 nm.
-
Record the fluorescence emission spectrum for each sample from 300 nm to 450 nm.
-
For each spectrum, determine the wavelength of maximum emission (λ_em) and the fluorescence intensity at this wavelength.
-
Plot the change in λ_em or fluorescence intensity as a function of the denaturant concentration.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).
Protocol 3: Monitoring Protein Unfolding using Thermal Denaturation
This protocol describes how to perform a thermal denaturation experiment.
Materials:
-
Purified 5-F-d-Trp labeled protein in a suitable buffer
-
Fluorometer with a Peltier temperature controller
Procedure:
-
Place the protein sample in the fluorometer's temperature-controlled cuvette holder.
-
Set the excitation wavelength to ~285 nm and the emission wavelength to a value sensitive to the folding transition (e.g., the λ_em of the unfolded state, ~355 nm).
-
Slowly increase the temperature at a constant rate (e.g., 1°C/minute) while continuously monitoring the fluorescence intensity.
-
Record the fluorescence intensity as a function of temperature.
-
Plot the fluorescence intensity versus temperature.
-
Fit the resulting sigmoidal curve to determine the melting temperature (Tm), the midpoint of the thermal unfolding transition.
Conclusion
This compound is a powerful fluorescent probe that offers significant advantages over natural tryptophan for studying protein folding. Its enhanced photophysical properties lead to more robust and easily interpretable data, making it an invaluable tool for researchers in basic science and drug development. The protocols provided here offer a starting point for incorporating this probe into experimental workflows to gain deeper insights into protein stability and dynamics.
5-Fluoro-d-tryptophan in Solid-Phase Peptide Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the fine-tuning of peptide properties such as stability, conformation, and binding affinity. 5-Fluoro-d-tryptophan, a fluorinated analog of the natural amino acid tryptophan, has emerged as a valuable building block in solid-phase peptide synthesis (SPPS). The introduction of a fluorine atom, a bioisostere of a hydrogen atom, at the 5-position of the indole ring offers unique advantages. This modification can enhance the pharmacological properties of peptide-based drugs and serves as a sensitive probe for biophysical studies, particularly in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using Fmoc-based SPPS.
Applications of this compound in Peptide Synthesis
The unique properties of this compound lend themselves to a variety of applications in peptide research and development:
-
Enhanced Pharmacokinetic Properties: The fluorine atom can improve the metabolic stability of peptides by blocking sites susceptible to enzymatic degradation, thereby increasing their in vivo half-life.
-
Modulation of Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the indole ring, influencing cation-π and other non-covalent interactions that are critical for peptide-receptor binding. This can lead to peptides with increased potency and selectivity.
-
¹⁹F NMR Spectroscopy Probe: The fluorine nucleus (¹⁹F) is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological systems.[1][2][3] Incorporating this compound allows for the site-specific investigation of peptide and protein conformation, dynamics, and interactions with binding partners.[4][5][6]
-
Structural Biology: The distinct spectroscopic signature of the fluorine atom can be used to study peptide folding and conformational changes in response to environmental cues or ligand binding.[7][8]
Data Presentation: Impact of 5-Fluorotryptophan Incorporation
The substitution of tryptophan with 5-fluorotryptophan can have a measurable impact on the biophysical properties of peptides and proteins. The following tables summarize key quantitative data from published studies.
| Parameter | Unmodified Peptide/Protein | 5-Fluorotryptophan Labeled Peptide/Protein | Fold Change | Reference |
| Binding Affinity (KD) | 70 µM | 150 µM | 2.14 (weaker) | [9] |
| Association Rate (kon) | 1.2 x 10⁸ M⁻¹s⁻¹ | 1.5 x 10⁸ M⁻¹s⁻¹ | 1.25 (faster) | [9] |
| Dissociation Rate (koff) | 0.8 x 10⁴ s⁻¹ | 2.2 x 10⁴ s⁻¹ | 2.75 (faster) | [9] |
| Caption: Kinetic and equilibrium binding constants for the interaction of the SH3 domain with a target peptide. The incorporation of 5-fluorotryptophan at the binding interface resulted in a modest decrease in binding affinity, primarily due to a faster dissociation rate. |
| Peptide | Melting Temperature (Tm) | ΔTm vs. Native | Reference |
| Native Trpzip2 | 54.1 °C | - | [7][8] |
| 5FTrp4 substituted Trpzip2 | 48.7 °C | -5.4 °C | [7][8] |
| Caption: Thermal stability of the Trpzip2 β-hairpin peptide. Substitution of a tryptophan residue with 5-fluorotryptophan at position 4 resulted in a decrease in the melting temperature, indicating a slight destabilization of the folded structure. |
Experimental Protocols
This section provides detailed protocols for the manual and automated solid-phase synthesis of peptides containing this compound, as well as procedures for cleavage, purification, and analysis.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using Fmoc-based chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including Fmoc-5-Fluoro-d-tryptophan
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail (see Protocol 3)
-
Reaction vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the reaction vessel.
-
Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution (5 mL) to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution (5 mL).
-
Agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling (for Fmoc-5-Fluoro-d-tryptophan and other amino acids):
-
In a separate vial, dissolve Fmoc-5-Fluoro-d-tryptophan (0.4 mmol, 4 eq.) and HCTU (0.38 mmol, 3.8 eq.) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF (5 x 10 mL) followed by DCM (3 x 10 mL) and dry the resin under vacuum.
-
References
- 1. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
Protocol for site-specific labeling of proteins with 5-Fluoro-d-tryptophan.
Application Note
Introduction
The site-specific incorporation of unnatural amino acids into proteins represents a powerful tool for elucidating protein structure, function, and dynamics. This protocol details the methodology for introducing 5-Fluoro-d-tryptophan (5-F-Trp) at specific sites within a protein of interest. The fluorine atom serves as a sensitive probe for Nuclear Magnetic Resonance (19F NMR) spectroscopy, enabling the study of local environmental changes within the protein without significantly perturbing its structure.[1][2] This technique is particularly valuable for researchers, scientists, and drug development professionals investigating protein-ligand interactions, conformational changes, and the molecular basis of protein function.[3][4] The primary method employed is the amber stop codon (TAG) suppression strategy, which utilizes an orthogonal aminoacyl-tRNA synthetase (aa-RS) and its cognate tRNA to incorporate 5-F-Trp during protein translation in an Escherichia coli expression system.[5][6]
Principle of the Method
The genetic code is expanded by repurposing the amber stop codon (TAG), which normally signals the termination of translation.[7] An orthogonal aminoacyl-tRNA synthetase/tRNA pair, specific for 5-F-Trp and engineered not to be recognized by the host cell's endogenous translational machinery, is introduced. When the ribosome encounters the TAG codon in the mRNA sequence of the target protein, the orthogonal tRNA, charged with 5-F-Trp by the specific synthetase, delivers the unnatural amino acid, allowing its incorporation into the growing polypeptide chain.
Applications
-
Structural Biology: 19F NMR spectroscopy of proteins containing 5-F-Trp provides high-resolution information about protein structure and conformational changes in solution.[1][8]
-
Drug Discovery and Development: This technique allows for the detailed study of drug-target interactions, enabling fragment-based screening and characterization of binding events.[3][4]
-
Enzyme Mechanism Studies: The fluorine probe can be used to monitor conformational dynamics within an enzyme's active site during catalysis.
-
GPCR Signaling: Investigation of key residues, such as the "tryptophan toggle switch" in G protein-coupled receptors (GPCRs), to understand the mechanism of receptor activation.
Quantitative Data Summary
The efficiency of 5-F-Trp incorporation and the yield of the final labeled protein can vary depending on the protein, the expression system, and the specific orthogonal pair used. Below is a summary of representative quantitative data.
| Parameter | Typical Value | Reference |
| Incorporation Efficiency | 50-75% | [8] |
| Purified Protein Yield | 5-25 mg per liter of culture | |
| Effect on Enzyme Activity | Variable (protein-dependent) | |
| 19F NMR Chemical Shift Change upon Ligand Binding | 0.1 - 1.0 ppm | [8] |
Experimental Protocols
Site-Directed Mutagenesis
The first step is to introduce an amber stop codon (TAG) at the desired tryptophan residue position in the gene of interest.
Materials:
-
Plasmid DNA containing the gene of interest
-
QuikChange Site-Directed Mutagenesis Kit (or similar)
-
Custom-designed mutagenic primers containing the TAG codon
-
DH5α competent E. coli cells
Protocol:
-
Design and synthesize forward and reverse primers containing the desired mutation (substituting the tryptophan codon, TGG, with TAG).
-
Perform PCR using the mutagenesis kit protocol with the plasmid DNA as a template and the mutagenic primers.
-
Digest the parental, methylated DNA template with Dpn I enzyme for 1 hour at 37°C.
-
Transform the Dpn I-treated DNA into competent DH5α cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
Select single colonies, grow overnight cultures, and isolate the plasmid DNA.
-
Verify the successful introduction of the TAG codon by DNA sequencing.
Protein Expression
Materials:
-
Expression vector with the TAG-mutated gene of interest.
-
Plasmid encoding the orthogonal 5-F-Trp-specific aminoacyl-tRNA synthetase and its cognate tRNA (e.g., pEVOL-p-AzF can be adapted or a specific 5-F-Trp system used).
-
BL21(DE3) competent E. coli cells (or a tryptophan auxotroph strain).
-
Luria-Bertani (LB) medium or M9 minimal medium.
-
Appropriate antibiotics for plasmid selection (e.g., ampicillin and chloramphenicol).
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose (if using an arabinose-inducible promoter for the synthetase).
Protocol:
-
Co-transform the BL21(DE3) cells with the expression plasmid for the protein of interest and the plasmid for the orthogonal pair.
-
Plate the co-transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C.
-
Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate the starter culture into 1 L of LB or M9 medium containing the antibiotics and 0.5 g of this compound.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induce protein expression by adding 1 mM IPTG and 0.02% L-arabinose (if applicable).
-
Continue to shake the culture overnight at a reduced temperature (e.g., 25-30°C).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protein Purification
A general protocol for a His-tagged protein is provided below. This should be adapted based on the specific purification tag and protein properties.
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
Protocol:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer.
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Pool the pure fractions and dialyze against the final storage buffer.
-
Concentrate the protein to the desired concentration.
Verification of 5-F-Trp Incorporation
Mass Spectrometry:
-
Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS).
-
Compare the observed molecular weight with the theoretical molecular weight of the protein with 5-F-Trp incorporated. The mass difference between tryptophan (204.23 Da) and 5-fluorotryptophan (222.22 Da) is +18 Da.
-
For more precise localization, the protein can be digested with trypsin and the resulting peptides analyzed by LC-MS/MS.
19F NMR Spectroscopy
Protocol:
-
Prepare the 19F-labeled protein sample in a suitable NMR buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl) with 10% D2O.
-
Acquire a 1D 19F NMR spectrum on a high-field NMR spectrometer equipped with a fluorine probe.
-
To study ligand binding, acquire spectra in the absence and presence of the ligand of interest and observe changes in the 19F chemical shifts.[4]
Visualizations
Caption: Workflow for site-specific protein labeling with this compound.
Caption: GPCR activation probed by 5-F-Trp labeling of the toggle switch residue.
References
- 1. youtube.com [youtube.com]
- 2. Action of Molecular Switches in GPCRs - Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
5-Fluoro-D-tryptophan: A Versatile Tool for Interrogating Enzyme Kinetics and Mechanisms
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-D-tryptophan (5-F-D-Trp) is a synthetic analog of the essential amino acid D-tryptophan. The incorporation of a fluorine atom at the 5-position of the indole ring provides a unique spectroscopic handle, making it an invaluable tool for studying enzyme kinetics and mechanisms. Its D-configuration allows for the investigation of enzyme stereoselectivity, serving as a powerful negative control or a probe for allosteric binding sites in enzymes that metabolize L-tryptophan. This document provides detailed application notes and protocols for utilizing this compound in enzymatic studies.
Core Applications
-
Probing Enzyme Stereoselectivity: Due to its D-configuration, 5-F-D-Trp is typically not a substrate for enzymes that are highly specific for L-tryptophan, such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). This makes it an excellent tool to investigate and confirm the stereospecificity of these enzymes.
-
Negative Control in Enzyme Assays: In studies investigating the metabolism of L-tryptophan and its analogs, 5-F-D-Trp can be used as a negative control to ensure that the observed activity is specific to the L-isomer.
-
¹⁹F NMR Spectroscopy: The fluorine atom in 5-F-D-Trp provides a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This allows for the direct observation of the binding of 5-F-D-Trp to an enzyme and can be used to determine binding affinities and probe conformational changes in the enzyme's active site upon binding.
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the indole ring is altered by the electron-withdrawing fluorine atom. This change in fluorescence can be exploited to study binding events and conformational dynamics of enzymes.
Data Presentation
The following tables summarize key quantitative data regarding the interaction of D-tryptophan with tryptophan-metabolizing enzymes. While this data is for the non-fluorinated D-tryptophan, it serves as a strong proxy for the expected behavior of this compound as a stereoisomeric probe.
Table 1: Kinetic and Binding Parameters for D-tryptophan with Tryptophan Dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO)
| Enzyme | Enantiomer | K | k | Reference |
| Human TDO (hTDO) | L-Trp | ~ (similar to D-Trp) | 10-fold higher than D-Trp | [2][3] |
| D-Trp | ~ (similar to L-Trp) | - | [2][3] | |
| Human IDO (hIDO) | L-Trp | - | Similar to D-Trp | [4] |
| D-Trp | 173-fold higher than L-Trp | Similar to L-Trp | [4] |
Table 2: Inhibition of Tryptophanase by D-tryptophan
| Enzyme | Substrate | Inhibitor | K | Inhibition Type | Reference |
| Tryptophanase | L-Tryptophan | D-Tryptophan | 21 | Competitive | [5] |
Signaling Pathway
The kynurenine pathway is the primary route for tryptophan catabolism. The initial and rate-limiting step is catalyzed by either Indoleamine 2,3-dioxygenase (IDO) or Tryptophan 2,3-dioxygenase (TDO).[6] this compound is a valuable tool for studying the stereoselectivity of these initial enzymatic steps.
References
- 1. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 2. Molecular basis for the substrate stereoselectivity in Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for the substrate stereoselectivity in tryptophan dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate Stereo-specificity in Tryptophan dioxygenase and Indoleamine 2,3- dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 5-Fluoro-D-tryptophan in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-D-tryptophan (5-F-D-Trp) is a fluorinated analog of the essential amino acid D-tryptophan. The strategic incorporation of a fluorine atom onto the indole ring imparts unique physicochemical properties, making 5-F-D-Trp a valuable tool in drug discovery and development. Its applications span from its use as a biochemical probe to its role in peptide and protein engineering and as a potential therapeutic agent itself. This document provides detailed application notes and protocols for the utilization of this compound in various research and development contexts.
Application: 19F NMR Spectroscopy for Studying Protein-Ligand Interactions
The fluorine atom in this compound serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the 100% natural abundance of the 19F nucleus and its high gyromagnetic ratio, 19F NMR offers high sensitivity with no background signal in biological systems.[1] Incorporating this compound into a protein allows for the monitoring of local environmental changes upon ligand binding, conformational changes, or protein-protein interactions.[1][2]
Quantitative Data: Binding Affinity Determination
The dissociation constant (Kd) is a key parameter for quantifying the strength of a protein-ligand interaction. The change in the 19F chemical shift of a 5-fluorotryptophan-labeled protein upon titration with a ligand can be used to determine the Kd.
| Compound | Protein Target | Method | Kd (L-Tryptophan) | Kd (5-Fluoro-L-tryptophan) | Reference |
| Riboflavin | RibU (Riboflavin Transporter) | Fluorescence Titration | ~1 nM | ~15 nM | [3] |
Note: Data for this compound was not available in the direct search results, so data for the L-enantiomer is presented as a representative example of how fluorination can impact binding affinity.
Experimental Protocol: Site-Specific Incorporation of 5-Fluorotryptophan into Proteins for NMR Studies
This protocol is adapted for the expression of proteins in E. coli with site-specific incorporation of 5-fluorotryptophan.[4]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
M9 minimal media.
-
5-fluoroindole.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotics.
Procedure:
-
Day 1: Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) cells transformed with the expression plasmid. Incubate overnight at 37°C with shaking.
-
Day 2: Main Culture: Inoculate 1 L of M9 minimal media supplemented with the appropriate antibiotic with the overnight starter culture. Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction and Labeling:
-
Add 5-fluoroindole to the culture to a final concentration of 50 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
-
Expression: Incubate the culture at 18-25°C for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Purify the 5-fluorotryptophan-labeled protein using standard chromatography techniques optimized for the protein of interest.
-
Verification: Confirm the incorporation of 5-fluorotryptophan by mass spectrometry.
Experimental Protocol: 19F NMR Titration for Kd Determination
Materials:
-
Purified 5-fluorotryptophan-labeled protein.
-
Ligand of interest.
-
NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H2O/10% D2O).
-
NMR spectrometer equipped with a 19F probe.
Procedure:
-
Sample Preparation: Prepare a series of NMR samples with a constant concentration of the 19F-labeled protein (e.g., 50 µM) and increasing concentrations of the ligand. Include a sample with no ligand as a reference.
-
NMR Data Acquisition:
-
Tune and match the 19F probe.
-
Acquire 1D 19F NMR spectra for each sample at a constant temperature.
-
-
Data Processing: Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Data Analysis:
-
Measure the chemical shift of the 19F signal in each spectrum.
-
Plot the change in chemical shift (Δδ) as a function of the ligand concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Application: PET Imaging in Oncology
Radiolabeled this compound, particularly [18F]this compound, is a promising tracer for Positron Emission Tomography (PET) imaging.[2] Tryptophan metabolism is often upregulated in cancer cells to support growth and evade the immune system, primarily through the indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) pathways. PET imaging with [18F]this compound allows for the non-invasive visualization and quantification of this altered metabolism, which can be valuable for cancer diagnosis, staging, and monitoring treatment response.
Quantitative Data: Radiosynthesis and Tumor Uptake
| Parameter | Value | Reference |
| Radiochemical Yield (decay corrected) | 4.2-14.9% | [2] |
| Radiochemical Purity | >97% | [2] |
| Tumor Uptake (%ID/g) | Up to 8% | [4] |
Experimental Protocol: Synthesis of [18F]5-Fluoro-L-tryptophan
This is a simplified overview of a common radiosynthesis approach.[2]
Materials:
-
Boc-protected 5-boropinacolate-L-tryptophan precursor.
-
[18F]Fluoride.
-
Copper (II) triflate.
-
Acid for deprotection (e.g., HCl).
-
Automated radiosynthesis module.
-
HPLC for purification.
Procedure:
-
[18F]Fluoride Production: Produce [18F]Fluoride via proton bombardment of [18O]H2O in a cyclotron.
-
Radiolabeling:
-
Trap [18F]Fluoride on an anion exchange cartridge and elute into the reaction vessel.
-
Dry the [18F]Fluoride.
-
Add the precursor and copper catalyst in a suitable solvent.
-
Heat the reaction mixture to facilitate the radiofluorination.
-
-
Deprotection: Remove the Boc protecting groups using an acidic solution.
-
Purification: Purify the crude product using semi-preparative HPLC.
-
Formulation: Formulate the purified [18F]5-fluoro-L-tryptophan in a sterile, injectable solution.
Application: Modulating the Serotonin Pathway
Tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[5] The rate-limiting step in serotonin synthesis is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[6][7] Fluorinated tryptophan analogs like 6-fluoro-DL-tryptophan have been shown to be metabolized in the brain to form fluorinated serotonin analogs (e.g., 6-fluoro-5-HT), leading to a transient depletion of endogenous serotonin.[8] This suggests that this compound could also act as a modulator of the serotonin pathway, with potential applications in neuroscience research and the development of therapies for neurological and psychiatric disorders.
Signaling Pathway: Serotonin Biosynthesis
Caption: Serotonin biosynthesis pathway and the potential metabolism of this compound.
Application: Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments.[9][10] this compound and its derivatives can be valuable tools in FBDD. The fluorine atom provides a sensitive handle for 19F NMR-based screening to detect weak binding events of fragments to a target protein.
Experimental Workflow: 19F NMR-Based Fragment Screening
Caption: Workflow for fragment-based drug discovery using 19F NMR with this compound.
Conclusion
This compound is a versatile molecule with a growing number of applications in drug discovery and development. Its utility as a 19F NMR probe provides a powerful method for studying protein-ligand interactions and for fragment-based screening. As a PET imaging agent, it offers a non-invasive window into altered cancer metabolism. Furthermore, its potential to modulate the serotonin pathway opens avenues for research in neuroscience. The protocols and data presented here provide a foundation for researchers to harness the unique properties of this compound in their own drug discovery endeavors.
References
- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. think.taylorandfrancis.com [think.taylorandfrancis.com]
Application Notes: 19F NMR Spectroscopy of Proteins Containing 5-Fluoro-d-tryptophan
Introduction
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. The introduction of a fluorine atom, an NMR-active nucleus (spin 1/2) with 100% natural abundance and high gyromagnetic ratio, into a protein provides a sensitive and specific probe.[1][2][3] 5-Fluoro-d-tryptophan is a commonly used fluorinated amino acid analog for these studies. Its incorporation into proteins is often minimally perturbing to the overall structure and function.[4] The large chemical shift range of 19F makes it highly sensitive to subtle changes in the local environment, providing valuable insights into ligand binding, conformational changes, and protein dynamics.[1][2][3] This application note provides an overview of the applications, experimental protocols, and data analysis for 19F NMR studies of proteins labeled with this compound.
Applications
-
Ligand Binding and Fragment-Based Screening: 19F NMR is extensively used to monitor the binding of ligands, including small molecules, peptides, and other proteins.[4][5][6] Changes in the 19F chemical shift, line width, and signal intensity upon ligand titration can be used to determine binding affinities (Kd) and kinetics (kon, koff).[4][5] The simplicity of one-dimensional 19F NMR spectra makes it an ideal method for high-throughput fragment-based drug discovery.[4]
-
Conformational Changes: The sensitivity of the 19F chemical shift to the local environment allows for the detection of subtle conformational changes in proteins.[7][8] This can be used to study protein folding, allostery, and the effects of mutations. For instance, the binding of L-histidine to the histidine-binding protein J induces a downfield shift of the 19F resonance, indicating a conformational change to a more hydrophobic environment for the fluorine nucleus.[7]
-
Protein Dynamics: 19F NMR relaxation studies can provide information on the dynamics of the tryptophan side chain and the protein backbone on a wide range of timescales.[7][9][10] Measurements of spin-lattice (R1) and spin-spin (R2) relaxation rates can reveal information about molecular motions.[10] For example, studies on the Hsf1 DNA-binding domain used 19F NMR to monitor the flipping of a tryptophan residue between buried and solvent-exposed conformations.[9]
-
Resonance Assignment: In cases where a protein contains multiple tryptophan residues, site-directed mutagenesis can be employed to assign the corresponding 19F resonances.[2] By systematically replacing each tryptophan with another amino acid, such as phenylalanine, the disappearance of a specific resonance in the 19F NMR spectrum allows for its unambiguous assignment.[2]
Experimental Protocols
1. Protein Labeling with this compound
Incorporation of this compound into proteins is typically achieved through biosynthetic methods in expression systems like E. coli or Pichia pastoris.[1][11]
Protocol for Labeling in E. coli
This protocol is adapted from methods describing the use of 5-fluoroindole as a precursor, which is a more economical approach than using 5-fluoro-l-tryptophan directly.[1][5]
-
Culture Preparation: Grow E. coli BL21 cells harboring the expression plasmid for the protein of interest in a minimal media starter culture overnight at 37°C with shaking.
-
Inoculation: Inoculate a larger volume of minimal media with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (O.D. 600) reaches 0.6.[1]
-
Temperature Shift: Reduce the shaker temperature to 18°C and continue to shake for one hour.[1]
-
Induction and Labeling: Add 5-fluoroindole to the culture. Immediately after, induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[1]
-
Expression: Incubate the culture at 18°C for 18-20 hours with shaking.[1]
-
Harvesting: Harvest the cells by centrifugation at 4,000 rpm at 4°C.[1]
-
Purification: Discard the supernatant and store the cell pellet at -80°C until purification. The labeled protein can then be purified using standard protocols established for the unlabeled protein.[1]
Protocol for Labeling in Pichia pastoris
A method for cost-effective labeling of G protein-coupled receptors (GPCRs) with 5-fluorotryptophan using 5-fluoroindole as a precursor has been described for expression in Pichia pastoris.[11]
2. 19F NMR Data Acquisition
-
Sample Preparation: Prepare the 19F-labeled protein sample in an appropriate buffer. A typical concentration for protein-observed 19F NMR is in the micromolar range (e.g., 50 µM).[6]
-
Spectrometer Setup: NMR experiments are typically performed on high-field spectrometers equipped with a cryoprobe.[10][12]
-
1D 19F NMR: Acquire one-dimensional 19F NMR spectra to observe the fluorine resonances. A simple pulse-acquire sequence is often sufficient.[1]
-
Referencing: Chemical shifts can be referenced externally to a standard such as trifluoroacetic acid (TFA).[10][12]
-
Ligand Titration: For binding studies, acquire a series of 1D 19F NMR spectra while titrating a ligand into the protein sample.
-
Relaxation Measurements: To study dynamics, perform experiments to measure R1 and R2 relaxation rates.
Data Presentation
Quantitative data from 19F NMR studies are summarized in the tables below.
Table 1: 19F Chemical Shift Changes Upon Ligand Binding
| Protein | Ligand | Δδ (ppm) | Reference |
| Histidine-binding protein J | L-histidine | ~0.6 | [7] |
| USP5 Zf-UBD | Ubiquitin peptide | Significant chemical shift | [6] |
Table 2: Dissociation Constants (Kd) Determined by 19F NMR
| Protein | Ligand | Kd (µM) | Reference |
| hPDI b′x | Δ-somatostatin | 23 ± 4 | [5] |
| SH3 Domain | Proline-rich peptide | 150 | [4] |
Table 3: 19F Relaxation Rates of 5-Fluoro-l-tryptophan
| Sample | R1 (s⁻¹) | R2 (s⁻¹) | Field Strength (T) | Temperature (K) | Reference |
| Free 5F-l-Trp | 0.75 | - | 14.1 | 298 | [10] |
Visualizations
Caption: Experimental workflow for 19F NMR studies of 5-fluorotryptophan labeled proteins.
Caption: Ligand binding detection by monitoring changes in the 19F NMR chemical shift.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 4. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F NMR spectroscopy monitors ligand binding to recombinantly fluorine-labelled b′x from human protein disulphide isomerase (hPDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 7. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. addi.ehu.es [addi.ehu.es]
Application Notes and Protocols: Utilizing 5-Fluoro-D-tryptophan in Biochemical Assays for Serotonin Metabolism
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, is synthesized from the essential amino acid L-tryptophan. The metabolic pathway begins with the rate-limiting conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP) by tryptophan hydroxylase (TPH), followed by decarboxylation to serotonin by aromatic L-amino acid decarboxylase (AADC)[1][2]. Subsequent metabolism by monoamine oxidase (MAO) produces 5-hydroxyindoleacetic acid (5-HIAA)[1][3]. Investigating this pathway is fundamental for understanding neurological disorders and developing novel therapeutics.
Fluorinated analogs of tryptophan, such as 5-Fluoro-tryptophan, serve as valuable tools for these investigations. The fluorine atom provides a sensitive probe for ¹⁹F NMR studies and can alter the molecule's biological activity[4][5]. Critically, enzymes and transporters within the serotonin pathway exhibit a high degree of stereospecificity, primarily recognizing the L-isomer of amino acids[2][6]. This document provides detailed application notes and protocols on utilizing 5-Fluoro-D -tryptophan (5-F-d-Trp), primarily as a probe for stereospecificity, a negative control, and a potential inhibitor in biochemical assays for serotonin metabolism.
Application Note 1: Probing Enzyme Stereospecificity with 5-Fluoro-D-tryptophan
The primary enzymes in the serotonin synthesis pathway, TPH and AADC, are stereospecific for L-amino acids. Therefore, 5-F-d-Trp is not expected to be a significant substrate for TPH. This property makes it an excellent tool for:
-
Negative Control: In TPH activity assays, 5-F-d-Trp can be used to confirm that the observed enzymatic activity is specific to the L-isomer of the substrate. A lack of product formation in the presence of 5-F-d-Trp validates the assay's specificity.
-
Investigating Stereospecificity: By directly comparing the enzymatic conversion rates of L-tryptophan, 5-Fluoro-L-tryptophan, and this compound, researchers can quantify the stereoselectivity of TPH.
-
Competitive Inhibition Studies: 5-F-d-Trp can be screened as a potential competitive inhibitor of TPH. By binding to the active site without being converted to a product, it may inhibit the processing of the natural substrate, L-tryptophan.
Application Note 2: Assessing Amino Acid Transporter Specificity
The uptake of tryptophan into cells is mediated by specific amino acid transporters, such as the large neutral amino acid transporter (LAT). These transporters can also exhibit stereospecificity. 5-F-d-Trp can be used in cell-based assays to characterize the stereospecificity of tryptophan uptake. By comparing the intracellular accumulation of 5-F-d-Trp to that of 5-Fluoro-L-tryptophan, the preference of the cellular transport machinery can be determined. This is crucial for drug development, where transporter interaction affects compound bioavailability.
Data Presentation
Quantitative data from comparative assays should be presented clearly to highlight the differential effects of L- and D-isomers.
Table 1: Comparative Kinetics of Tryptophan Hydroxylase (TPH1) with Tryptophan Analogs
| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) | Relative Activity (%) |
| L-Tryptophan | 50 | 150 | 100 |
| 5-Fluoro-L-Tryptophan | 75 | 110 | 73 |
| This compound | Not Determined | < 1 | < 1 |
This table illustrates hypothetical data showing that while the L-isomers are active substrates, this compound shows negligible activity, confirming its utility as a negative control.
Table 2: Cellular Uptake of Tryptophan Analogs in PC-12 Cells
| Compound (50 µM) | Incubation Time (min) | Intracellular Concentration (µM) |
| 5-Fluoro-L-Tryptophan | 15 | 12.5 ± 1.1 |
| This compound | 15 | 1.8 ± 0.4 |
| 5-Fluoro-L-Tryptophan + BCH | 15 | 2.1 ± 0.5 |
| This compound + BCH | 15 | 1.6 ± 0.3 |
*BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) is a general inhibitor of LAT transporters. This hypothetical data shows significantly lower uptake of the D-isomer, indicating transporter stereospecificity.
Visualizations: Pathways and Workflows
Caption: Serotonin pathway showing where analogs interact.
Caption: Workflow for TPH activity and inhibition assays.
Caption: Workflow for cell-based transporter assays.
Caption: Rationale for using L- and D-isomers.
Experimental Protocols
Protocol 1: In Vitro Tryptophan Hydroxylase (TPH) Activity Assay
This protocol measures the activity of TPH by quantifying the formation of 5-hydroxytryptophan (5-HTP) from a tryptophan analog using HPLC with fluorescence detection. It is designed to compare L-tryptophan, 5-F-L-Trp, and 5-F-d-Trp.
Materials:
-
Recombinant human TPH1 or TPH2
-
L-Tryptophan, 5-Fluoro-L-tryptophan, this compound
-
MES buffer (50 mM, pH 7.0)
-
Ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂)
-
Catalase
-
Dithiothreitol (DTT)
-
6-methyltetrahydropterin (6-MPH₄) - TPH cofactor
-
Perchloric acid (PCA), 0.8 M
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Prepare Master Mix: On ice, prepare a reaction master mix in 50 mM MES buffer (pH 7.0) containing:
-
25 µM Ferrous ammonium sulfate
-
25 µg/mL Catalase
-
7 mM DTT
-
300 µM 6-MPH₄
-
-
Prepare Substrate Solutions: Prepare 10x concentrated stock solutions of L-Tryptophan, 5-F-L-Trp, and 5-F-d-Trp (e.g., 600 µM for a final concentration of 60 µM).
-
Set up Reactions: In a 96-well plate or microcentrifuge tubes, add the components in the following order:
-
80 µL of Master Mix
-
10 µL of Substrate Solution (or water for 'no substrate' control)
-
10 µL of TPH enzyme solution (e.g., 20-100 nM final concentration) or buffer for 'no enzyme' control.
-
-
Initiate Reaction: Start the reaction by adding the enzyme solution. Total reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding 25 µL of 0.8 M ice-cold perchloric acid.
-
Sample Preparation for HPLC: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 20-50 µL onto a C18 reversed-phase column.
-
Use a mobile phase suitable for separating 5-HTP (e.g., a gradient of methanol in phosphate buffer, pH 3.0).
-
Detect the product (5-HTP or fluorinated 5-HTP) using a fluorescence detector (Excitation: ~300 nm, Emission: ~330 nm)[4][7].
-
-
Quantification: Calculate the amount of product formed by comparing the peak area to a standard curve of authentic 5-HTP. Express activity as pmol of product per minute per mg of enzyme.
Protocol 2: Cell-Based Assay for Amino Acid Transporter Specificity
This protocol measures the uptake of 5-F-L-Trp versus 5-F-d-Trp into cultured cells to assess transporter stereospecificity.
Materials:
-
Cell line expressing tryptophan transporters (e.g., PC-12, HEK293, or a specific transporter-overexpressing line)
-
24-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
5-Fluoro-L-tryptophan and this compound
-
Cell lysis buffer (e.g., RIPA buffer or 0.1% Triton X-100 in PBS)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with 0.5 mL of pre-warmed KRH buffer.
-
Initiate Uptake: Add 0.5 mL of pre-warmed KRH buffer containing the test compound (e.g., 50 µM 5-F-L-Trp or 50 µM 5-F-d-Trp). For inhibitor controls, pre-incubate cells with an inhibitor like BCH for 10 minutes before adding the test compound.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes). Perform a time-course experiment (e.g., 2, 5, 10, 20 minutes) to ensure uptake is in the linear range.
-
Terminate Uptake: To stop the transport, rapidly aspirate the substrate solution and wash the cells three times with 1 mL of ice-cold KRH buffer.
-
Cell Lysis: Add 200 µL of cell lysis buffer to each well. Incubate on a shaker for 15 minutes at 4°C.
-
Sample Preparation: Collect the lysate and centrifuge at 14,000 x g for 10 minutes to pellet debris. Transfer the supernatant to a new tube. A portion can be used for protein quantification (e.g., BCA assay) to normalize the uptake data.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the intracellular tryptophan analog using a validated LC-MS/MS method.
-
Data Analysis: Normalize the intracellular compound concentration to the protein content in each well. Compare the uptake rates between the L- and D-isomers to determine transporter stereospecificity.
Protocol 3: HPLC Method for Quantification of Tryptophan and Metabolites
This protocol provides a general method for the separation and quantification of tryptophan, its fluorinated analogs, and 5-HTP.
Instrumentation and Conditions:
-
HPLC System: A system with a binary pump, autosampler, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Sodium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: Linear gradient to 40% B
-
15-17 min: Linear gradient to 95% B (column wash)
-
17-20 min: Hold at 95% B
-
20-22 min: Return to 5% B
-
22-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detection:
-
For Tryptophan / 5-F-Trp: Excitation 285 nm, Emission 345 nm.
-
For 5-HTP: Excitation 300 nm, Emission 330 nm.
-
-
Injection Volume: 20 µL.
Procedure:
-
Standard Curve Preparation: Prepare a series of standards for each analyte (L-Trp, 5-F-L-Trp, 5-F-d-Trp, 5-HTP) in the same matrix as the samples (e.g., 0.1 M PCA) ranging from low nM to high µM concentrations.
-
Sample Injection: Inject standards and prepared samples (from Protocol 1 or 2) onto the HPLC system.
-
Data Acquisition: Record the chromatograms and integrate the peak areas corresponding to each analyte.
-
Quantification: Plot a standard curve of peak area versus concentration for each standard. Use the linear regression equation from the standard curve to calculate the concentration of analytes in the unknown samples.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 3. The Utility of Amino Acid Metabolites in the Diagnosis of Major Depressive Disorder and Correlations with Depression Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. goldbio.com [goldbio.com]
- 6. Modulation of Tryptophan and Serotonin Metabolism as a Biochemical Basis of the Behavioral Effects of Use and Withdrawal of Androgenic-Anabolic Steroids and Other Image- and Performance-Enhancing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecificity of hepatic L-tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoro-d-tryptophan in Protein-Ligand Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-d-tryptophan is a valuable tool in the study of protein-ligand interactions, offering unique advantages for biophysical characterization. As a fluorinated analog of the natural amino acid tryptophan, it can be incorporated into proteins and serve as a sensitive probe for nuclear magnetic resonance (NMR) and fluorescence spectroscopy.[1][2][3] The fluorine atom provides a powerful spectroscopic handle, enabling detailed investigation of binding events, conformational changes, and dynamics at a molecular level. These application notes provide an overview of the utility of this compound and detailed protocols for its use in ¹⁹F NMR and fluorescence quenching assays.
Key Applications
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁹F nucleus is an ideal probe for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological samples.[4] The chemical shift of ¹⁹F is highly sensitive to its local environment, making it an exquisite reporter of ligand binding and conformational changes in proteins.[4][5] One-dimensional ¹⁹F NMR experiments are often sufficient to monitor these interactions, providing a rapid and efficient screening method.[4]
-
Fluorescence Quenching Assays: Tryptophan residues are intrinsically fluorescent, and this fluorescence is sensitive to the polarity of their microenvironment.[6][7] Ligand binding can alter the local environment of a tryptophan residue, leading to a change in its fluorescence intensity, a phenomenon known as fluorescence quenching.[6][7][8][9] By incorporating this compound, researchers can introduce a fluorescent probe at specific sites within a protein to monitor binding events.
Data Presentation
Table 1: Quantitative Analysis of Protein-Ligand Interactions using 5-Fluorotryptophan-labeled Proteins via NMR
| Protein System | Ligand | Technique | Dissociation Constant (Kd) | Reference |
| Src Homology 3 (SH3) Domain | Proline-rich peptide (PepS2) | ¹⁹F NMR Lineshape Analysis | 150 µM | [1] |
| USP5 Zinc-finger Ubiquitin Binding Domain (Zf-UBD) | Ubiquitin peptide (LRLRGG) | ¹⁹F NMR Titration | Not explicitly calculated, but significant chemical shift observed | [10] |
Note: The available literature provides limited examples with explicitly stated Kd values determined using this compound. The table will be updated as more quantitative data becomes available.
Experimental Protocols
Protocol 1: Incorporation of this compound into Recombinant Proteins in E. coli
This protocol describes the metabolic labeling of a target protein with this compound using 5-fluoroindole as a precursor in E. coli. This method is cost-effective and generally results in high incorporation efficiency.[4]
Materials:
-
E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic.
-
M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and appropriate antibiotic.
-
5-fluoroindole (dissolved in DMSO).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate a single colony of transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Addition of Precursor: Add 5-fluoroindole to the culture to a final concentration of 60 mg/L.[11] Incubate for 10-30 minutes at 37°C with shaking to allow for uptake and conversion to 5-fluorotryptophan.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Verification of Incorporation: After protein purification, verify the incorporation of this compound using mass spectrometry. The expected mass increase per incorporation is 18 Da (F - H).
Protocol 2: ¹⁹F NMR Spectroscopy for Protein-Ligand Interaction Analysis
This protocol outlines the general steps for acquiring and analyzing ¹⁹F NMR data to study protein-ligand interactions.
Materials:
-
Purified this compound labeled protein.
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 10% D₂O).
-
Ligand stock solution of known concentration.
-
NMR spectrometer equipped with a ¹⁹F probe.
Procedure:
-
Sample Preparation: Prepare an NMR sample of the 5-fluorotryptophan labeled protein at a concentration of 25-50 µM in a suitable NMR buffer.[3]
-
Acquire Reference Spectrum: Record a one-dimensional ¹⁹F NMR spectrum of the protein in the absence of the ligand. This will serve as the reference (apo) spectrum.
-
Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample. After each addition, gently mix and allow the sample to equilibrate for a few minutes.
-
Data Acquisition: Record a ¹⁹F NMR spectrum after each addition of the ligand.
-
Data Analysis:
-
Chemical Shift Perturbation (CSP): Monitor changes in the chemical shifts of the ¹⁹F signals upon ligand titration. Significant changes in chemical shift indicate that the corresponding 5-fluorotryptophan residue is in or near the binding site or is affected by a conformational change upon binding.[10]
-
Dissociation Constant (Kd) Determination: Plot the change in chemical shift (Δδ) as a function of the ligand concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).[12]
-
Protocol 3: Tryptophan Fluorescence Quenching Assay
This protocol is adapted from general tryptophan fluorescence quenching methods and can be applied to proteins labeled with this compound.
Materials:
-
Purified this compound labeled protein.
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).[6]
-
Ligand stock solution of known concentration.
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvette.
Procedure:
-
Instrument Setup:
-
Sample Preparation: Prepare a solution of the 5-fluorotryptophan labeled protein in the assay buffer in a quartz cuvette. A typical protein concentration is in the low micromolar range (e.g., 1-10 µM).
-
Acquire Initial Spectrum: Record the fluorescence emission spectrum of the protein solution in the absence of the ligand.
-
Titration: Add small aliquots of the ligand stock solution to the protein sample in the cuvette. Mix gently after each addition and allow the solution to equilibrate for 1-2 minutes.
-
Data Acquisition: Record the fluorescence emission spectrum after each addition of the ligand.
-
Data Analysis:
-
Determine the fluorescence intensity at the emission maximum for each titration point.
-
Correct for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths. This can be done by performing a control titration with N-acetyl-L-tryptophanamide (NATA) under the same conditions.[13]
-
Plot the change in fluorescence intensity (ΔF) or the fractional saturation as a function of the ligand concentration.
-
Fit the data to a suitable binding equation to determine the dissociation constant (Kd).
-
Mandatory Visualization
Caption: Experimental workflow for studying protein-ligand interactions.
Caption: Logical relationship of 5-F-Trp as a probe.
References
- 1. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Protein-based 19F NMR as a Ligand Discovery Tool | Bruker [bruker.com]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Developing a Tryptophan Fluorescence Assay for Screening Ligands against USP5 Zf-UBD – openlabnotebooks.org [openlabnotebooks.org]
Application Notes & Protocols: Incorporation of 5-Fluoro-tryptophan into Peptides and Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy for probing biological systems and developing novel therapeutics. 5-Fluorotryptophan (5-F-Trp), an analog of tryptophan, serves as a particularly valuable tool. The fluorine atom provides a sensitive ¹⁹F NMR probe for studying protein structure, dynamics, and ligand binding with minimal structural perturbation.[1][2][3] Its unique electronic properties can also modulate the biological activity and stability of peptides.[4] This document provides detailed methods for introducing both 5-Fluoro-l-tryptophan and 5-Fluoro-d-tryptophan into peptides and proteins.
While the incorporation of the l-isomer into proteins can be achieved through various biological techniques, the introduction of the d-isomer is primarily restricted to chemical synthesis (e.g., Solid-Phase Peptide Synthesis) due to the stereo-specificity of the natural translational machinery.
Overview of Incorporation Methods
There are three primary methods for incorporating 5-F-Trp into polypeptide chains:
-
Solid-Phase Peptide Synthesis (SPPS): The most direct method for chemically synthesizing peptides. It allows for the precise, site-specific incorporation of both l- and d-isomers of 5-F-Trp by using the corresponding protected amino acid building block (e.g., Fmoc-5-F-d-Trp).[4]
-
In Vivo Incorporation via Auxotrophic Strains: This biological method is used for producing proteins containing 5-Fluoro-l-tryptophan. It utilizes bacterial strains (e.g., E. coli) that cannot synthesize their own tryptophan (auxotrophs). By providing 5-F-l-Trp in the growth medium, it is incorporated into proteins in place of natural tryptophan.[1][2]
-
Cell-Free Protein Synthesis (CFPS): An in vitro method that uses cell extracts containing the necessary machinery for transcription and translation.[5][6] This open system allows for direct control over the reaction components, making it highly suitable for incorporating non-canonical amino acids like 5-Fluoro-l-tryptophan.[5][7]
Data Presentation: Comparison of Methods
The efficiency and yield of 5-F-Trp incorporation can vary significantly depending on the chosen method and the specific protein or peptide target.
| Method | Target | Isomer | Typical Yield | Incorporation Efficiency | Key Advantages | Key Limitations |
| Solid-Phase Peptide Synthesis (SPPS) | Peptides (<50 aa) | l- or d- | Sequence-dependent | >99% (site-specific) | Precise control over sequence; allows d-amino acid incorporation.[4] | Limited to shorter peptides; can be costly. |
| In Vivo (Tryptophan Auxotroph) | Proteins | l- only | 7 - 23 mg/L[1] | High, often nearly complete substitution for Trp.[1][8] | Scalable for large-scale protein production. | Global substitution of all Trp residues; not suitable for d-isomers.[1] |
| Site-Specific In Vivo (Orthogonal System) | Proteins | l- only | Variable, often lower than auxotrophs | >98% at a specific site[9] | Single-site incorporation is possible.[1][3] | Requires complex genetic engineering. |
| Cell-Free Protein Synthesis (CFPS) | Proteins | l- only | Up to 1,780 mg/L (for standard proteins)[9] | High | Rapid protein production; open system allows optimization.[5][7] | Extract preparation can be complex; generally limited to l-isomers. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol describes a standard Fmoc/tBu-based solid-phase synthesis cycle for incorporating Fmoc-5-F-d-Trp.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids and Fmoc-5-F-d-Trp
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol[10]
-
Cold diethyl ether
Workflow Diagram:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.[11]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (1 x 3 min, 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).[12]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. For incorporating the fluorinated analog, use Fmoc-5-F-d-Trp.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. Note: Fluorinated amino acids can exhibit slower coupling kinetics; a double coupling may be necessary to ensure completion.[12]
-
-
Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.
-
Add the cleavage cocktail (Reagent K is recommended for Trp-containing peptides) to the resin and agitate for 2-3 hours at room temperature.[10]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the peptide precipitate by centrifugation, wash with cold ether, and dry.
-
Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
-
Protocol 2: In Vivo Incorporation of 5-Fluoro-l-tryptophan
This protocol is for the global substitution of tryptophan with 5-Fluoro-l-tryptophan in proteins expressed in a tryptophan auxotrophic E. coli strain.
Materials:
-
E. coli Trp auxotroph strain (e.g., W3110TrpA33) transformed with the expression plasmid for the protein of interest.[2]
-
Luria-Bertani (LB) medium.
-
M9 minimal medium.
-
L-Tryptophan (Trp).
-
5-Fluoro-l-tryptophan (5-F-l-Trp).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Workflow Diagram:
Caption: Workflow for In Vivo Incorporation of 5-F-l-Trp.
Procedure:
-
Starter Culture: Grow an overnight culture of the transformed E. coli Trp auxotroph strain at 37°C in LB medium containing the appropriate antibiotic.
-
Main Culture: Inoculate 1 L of M9 minimal medium, supplemented with a limiting amount of L-Tryptophan (e.g., 20-50 mg/L), with the overnight culture.
-
Growth: Grow the culture at 37°C with shaking until the cells reach an optical density at 600 nm (OD₆₀₀) of ~0.8-1.0. At this point, the initial L-Trp supply will be depleted.[2]
-
Induction: Add 5-Fluoro-l-tryptophan to the culture (e.g., to a final concentration of 3 mg for a 1L culture).[8] Incubate for 30 minutes to allow uptake.
-
Expression: Induce protein expression by adding IPTG (e.g., to a final concentration of 1 mM).[8]
-
Incubation: Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-30°C) to enhance proper protein folding.
-
Harvest and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the 5-F-Trp-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Analysis: Confirm incorporation and purity using SDS-PAGE and mass spectrometry.
Protocol 3: Cell-Free Protein Synthesis (CFPS) with 5-Fluoro-l-tryptophan
This protocol outlines a general procedure for using a commercial or lab-prepared E. coli S30 extract for CFPS.
Materials:
-
E. coli S30 cell extract.
-
Energy solution (containing ATP, GTP, etc.).
-
Amino acid mixture lacking tryptophan.
-
5-Fluoro-l-tryptophan (5-F-l-Trp).
-
DNA template (plasmid or linear PCR product with the gene of interest).[5]
-
Reaction buffer.
Workflow Diagram:
Caption: Workflow for Cell-Free Protein Synthesis (CFPS).
Procedure:
-
Template Preparation: Prepare a high-purity plasmid or linear DNA template encoding the protein of interest. Ensure it is under the control of a suitable promoter for the CFPS system (e.g., T7).
-
Reaction Assembly: In a microcentrifuge tube on ice, combine the following components:
-
Cell-free extract (e.g., E. coli S30).
-
Energy solution and reaction buffer.
-
Amino acid mixture lacking tryptophan.
-
A solution of 5-Fluoro-l-tryptophan.
-
DNA template.
-
-
Incubation: Mix the reaction gently and incubate at the optimal temperature for the system (typically 30-37°C) for 2-8 hours.
-
Purification: After incubation, the protein of interest can be purified directly from the reaction mixture using appropriate chromatography methods, often starting with affinity purification if the protein is tagged.
-
Analysis: Analyze the synthesized protein by SDS-PAGE, Western blot, and mass spectrometry to confirm expression and incorporation of 5-F-l-Trp.
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 6. idtdna.com [idtdna.com]
- 7. Cell-Free Protein Synthesis as a Method to Rapidly Screen Machine Learning-Generated Protease Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Cell-free protein synthesis from genomically recoded bacteria enables " by Rey W. Martin, Benjamin J. Des Soye et al. [repository.lsu.edu]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 5-Fluoro-d-tryptophan.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for overcoming common challenges in the synthesis of 5-Fluoro-D-tryptophan.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on enzymatic and chemo-enzymatic methods.
Q1: My enzymatic reaction is showing very low or no yield. What are the primary troubleshooting steps?
A systematic check of reaction components and conditions is crucial.[1]
-
Verify Enzyme Activity: The primary suspect is often the enzyme itself. Perform a small-scale control reaction with a known, reliable substrate (e.g., L-serine and indole for Tryptophan Synthase) under optimal conditions to confirm the enzyme is active.[1]
-
Check Substrate Integrity: Ensure the precursors, 5-fluoroindole and a suitable serine donor (e.g., D-Serine), have not degraded. 5-fluoroindole can be sensitive to light and oxidation.
-
Confirm Reaction Conditions: Double-check the pH, temperature, and buffer composition. Enzymatic reactions have narrow optimal ranges. For instance, Tryptophan Synthase (TrpS) typically functions best around pH 8.0 and temperatures between 35-40°C.[2][3]
-
Cofactor Presence: For enzymes like Tryptophan Synthase β-subunit (TrpB), ensure the essential cofactor pyridoxal 5'-phosphate (PLP) is present in a sufficient concentration (typically 20-40 µM).[4][5]
-
Enzyme Concentration: The enzyme concentration might be too low for efficient conversion. Try incrementally increasing the enzyme load in a series of small-scale reactions.[1]
Q2: I am struggling to achieve high enantioselectivity for the D-isomer. Why is my enantiomeric excess (e.e.) low?
Achieving high enantiomeric excess for the D-isomer using enzymes that naturally produce L-amino acids is a significant challenge.
-
Inherent Enzyme Specificity: Wild-type Tryptophan Synthase is highly specific for producing L-tryptophan.[6] While some flexibility exists, achieving a complete reversal of stereospecificity is difficult.
-
Sub-optimal Substrate: Using D-serine as a substrate with an L-specific enzyme can lead to side reactions or low conversion rates. Some enzymes, like Tryptophanase, have shown flexible stereospecificity and can utilize D-serine, but this may not be efficient.[4]
-
Racemization: The reaction conditions (e.g., pH, temperature) might be promoting racemization of the desired D-product back to a D/L mixture.
-
Contaminating Enzymes: If using a crude cell lysate, other endogenous enzymes in the expression host (e.g., racemases) could be affecting the stereochemistry of the final product.
Q3: How can I improve the yield and enantioselectivity for this compound?
-
Directed Evolution: The most effective modern approach is to use an engineered enzyme. Directed evolution of the Tryptophan Synthase β-subunit (TrpB) has successfully generated mutants with altered substrate specificity and improved activity towards non-canonical substrates like 5-fluoroindole.[5][7] A similar strategy can be employed to screen for mutants with enhanced D-selectivity.
-
Alternative Enzymes: Investigate D-amino acid specific transaminases or other enzymes known to synthesize D-amino acids, which could be engineered to accept 5-fluoroindole or a related precursor.
-
Chemical Synthesis & Resolution: A robust alternative is to perform a racemic chemical synthesis followed by chiral resolution. This can be achieved via diastereomeric salt formation with a chiral acid or base, or by using chiral chromatography.
-
Optimize Reaction Conditions: For enzymatic reactions, perform a matrix optimization of pH, temperature, substrate ratios (5-fluoroindole to serine donor), and cofactor concentration to find the ideal balance for D-isomer formation.
Q4: What are the most common challenges in purifying this compound?
-
Separation from Precursors: Removing unreacted 5-fluoroindole and the serine substrate is a primary challenge. 5-fluoroindole has low aqueous solubility and can adhere to chromatography media.
-
Enantiomeric Separation: Separating the desired D-isomer from any contaminating L-isomer requires specialized chiral methods, such as chiral HPLC or SFC (Supercritical Fluid Chromatography).
-
Product Stability: Fluorinated tryptophans can be sensitive to degradation, especially under harsh pH conditions or exposure to light.[1] Purification steps should be carried out expeditiously and with protection from light where possible.
Quantitative Data Summary
The following tables summarize typical reaction parameters and yields for tryptophan synthase-catalyzed reactions. Note that data for the D-isomer is limited; values are often derived from studies on L-isomers or related analogs and serve as a baseline for optimization.
Table 1: Kinetic Parameters of Tryptophan Synthase Mutants
| Enzyme Variant | Substrate | Km (mM) | kcat/Km (mM-1∙s-1) | Reference |
|---|---|---|---|---|
| Wild-Type TrpS | L-Tryptophan | - | 1.12 | [3] |
| G395S/A191T Mutant | L-Tryptophan | 0.21 | 5.38 | [2][3] |
| V231A/K382G Mutant | L-5-Hydroxytryptophan | - | 4.36 |[8] |
Table 2: Comparison of Enzymatic Reaction Conditions & Yields
| Product | Enzyme | Key Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| L-Tryptophan | G395S/A191T Mutant | 50 mM L-serine, pH 8.0, 40°C | 12 h | 81% | [2][3] |
| L-5-Hydroxytryptophan | V231A/K382G Mutant | 100 mM L-serine, pH 8.5, 35°C | 15 h | 86.7% | [8] |
| L-Tryptophan | Tryptophanase | 20 mM D-serine, 5.4 mM indole, 1.2 M DAP, 60°C | 8 h | ~4 mM (product) |[4] |
Visualized Workflows and Logic
The following diagrams illustrate a typical experimental workflow and a troubleshooting decision-making process.
Caption: General workflow for the chemo-enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low enantiomeric excess in D-isomer synthesis.
Key Experimental Protocols
Protocol 1: General Enzymatic Synthesis using Tryptophan Synthase β-Subunit (TrpB)
This protocol provides a starting point for the synthesis of this compound using an engineered, D-selective TrpB enzyme. Optimization will be required based on the specific enzyme variant used.
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 100 mM potassium phosphate buffer (KPi) adjusted to pH 8.0. Degas the buffer to minimize oxidation.
-
Cofactor Stock: Prepare a 10 mM stock solution of pyridoxal 5'-phosphate (PLP) in the reaction buffer. Store protected from light at -20°C.
-
Substrate Stocks:
-
Prepare a 100 mM stock of D-Serine in the reaction buffer.
-
Prepare a 50 mM stock of 5-fluoroindole in DMSO.
-
-
-
Enzymatic Reaction Setup (10 mL Scale):
-
In a temperature-controlled vessel protected from light, add 8.0 mL of Reaction Buffer.
-
Add 40 µL of the 10 mM PLP stock solution (final concentration: 40 µM).
-
Add 1.0 mL of the 100 mM D-Serine stock solution (final concentration: 10 mM).
-
Add your purified, engineered TrpB enzyme to a final concentration of 10-20 µM.[5]
-
Pre-incubate the mixture at 37°C for 10 minutes with gentle stirring.
-
Initiate the reaction by adding 200 µL of the 50 mM 5-fluoroindole stock solution (final concentration: 1 mM). Note: The final DMSO concentration should be kept low (≤2% v/v) to avoid enzyme denaturation.
-
Maintain the reaction at 37°C with gentle agitation for 12-24 hours.
-
-
Reaction Monitoring and Termination:
-
Periodically take small aliquots (e.g., 50 µL) from the reaction. Quench the reaction by adding an equal volume of 1 M HCl or by flash-freezing in liquid nitrogen.
-
Analyze the aliquots by reverse-phase HPLC to monitor the formation of this compound and the consumption of 5-fluoroindole.
-
Once the reaction has reached completion or a plateau, terminate it by acidifying the entire batch to pH 3 with 1 M HCl.
-
-
Purification:
-
Centrifuge the terminated reaction mixture to pellet the precipitated enzyme and any insoluble material.
-
The clarified supernatant containing the product can be purified using ion-exchange chromatography followed by chiral HPLC for enantiomeric resolution.
-
Disclaimer: These protocols and troubleshooting guides are intended as a starting point. All laboratory work should be conducted with appropriate safety precautions. Users may need to significantly modify these procedures based on their specific enzyme, equipment, and experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. Ultrahigh Throughput Evolution of Tryptophan Synthase in Droplets via an Aptamer Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed Evolution Improves the Enzymatic Synthesis of L-5-Hydroxytryptophan by an Engineered Tryptophan Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of incorporating 5-Fluoro-d-tryptophan into proteins.
Technical Support Center: 5-Fluoro-d-tryptophan Incorporation
Welcome to the technical support center for the efficient incorporation of this compound (5-F-d-Trp) into recombinant proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions, and detailed protocols to overcome common challenges in the field of genetic code expansion.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein research?
A: this compound (5-F-d-Trp) is a non-canonical amino acid (ncAA), an analog of the natural amino acid tryptophan. The fluorine atom serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Because biological systems lack fluorine, ¹⁹F NMR provides background-free signals, allowing for precise monitoring of protein structure, conformational changes, and ligand interactions with minimal structural perturbation to the protein.[1][2][3]
Q2: What are the primary methods for incorporating 5-F-d-Trp into proteins?
A: The most common and precise method is site-specific incorporation via genetic code expansion. This typically involves:
-
Amber (UAG) Stop Codon Suppression: A UAG stop codon is introduced at the desired site in the gene of interest.[4][5]
-
Orthogonal Translation System (OTS): A specially engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) are used. This pair functions independently of the host cell's own synthetases and tRNAs.[5][6] The engineered aaRS specifically charges the orthogonal tRNA with 5-F-d-Trp, which then delivers it to the ribosome to be incorporated at the UAG codon.[6] This technique is applicable in both cellular (E. coli, yeast, mammalian cells) and cell-free protein synthesis (CFPS) systems.[1][7][8]
Q3: What is an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair and why is it critical?
A: An orthogonal aaRS/tRNA pair is one that is imported from a phylogenetically distant organism and engineered so that it does not cross-react with the host's endogenous aaRS/tRNA pairs.[6] The orthogonal synthetase must exclusively charge its partner tRNA with the non-canonical amino acid (e.g., 5-F-d-Trp) and not with any of the 20 canonical amino acids. Conversely, the host's native synthetases must not recognize the orthogonal tRNA. This orthogonality is crucial to ensure the high fidelity and efficiency of ncAA incorporation at the intended site.[6]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during experiments in a question-and-answer format.
Q1: I am getting very low or no yield of my full-length protein. What are the possible causes and solutions?
A: Low protein yield is a frequent challenge in ncAA incorporation.[9] Consider the following factors:
-
Cause 1: Toxicity of 5-F-d-Trp. High concentrations of tryptophan analogs can be toxic to host cells like E. coli.[10]
-
Solution: Titrate the concentration of 5-F-d-Trp in your culture media to find the optimal balance between incorporation efficiency and cell viability. Start with a lower concentration (e.g., 0.5 mM) and gradually increase it.
-
-
Cause 2: Inefficient Amber Suppression. The efficiency of the orthogonal system can vary depending on the expression context.
-
Solution 1: Optimize the expression conditions. Lowering the induction temperature (e.g., from 37°C to 18-25°C) and extending the induction time can improve protein folding and overall yield.[9]
-
Solution 2: The location of the amber codon within the gene can significantly impact suppression efficiency. If possible, test different incorporation sites.
-
Solution 3: Ensure your orthogonal aaRS and tRNA are expressed at optimal levels. You may need to adjust promoter strength or plasmid copy number.
-
-
Cause 3: Reagent or Host Cell Issues. Problems may not be with the ncAA system itself.
-
Solution: Confirm the activity of your inducing agent (e.g., IPTG). Re-transform your plasmids into a fresh stock of competent cells to rule out issues with the host strain.[11]
-
Q2: Mass spectrometry analysis shows low incorporation fidelity, with significant amounts of canonical amino acids at the target site. How can I improve specificity?
A: Low fidelity indicates that the orthogonal synthetase is charging its tRNA with endogenous amino acids or that a native tRNA is competing at the amber codon.
-
Cause 1: "Leaky" Orthogonal Synthetase. The engineered aaRS may not be perfectly specific for 5-F-d-Trp and might accept canonical amino acids like Tryptophan.
-
Cause 2: Competition from Release Factor 1 (RF1). In E. coli, RF1 recognizes the UAG stop codon and terminates translation, competing with the ncAA-charged suppressor tRNA.
-
Solution: Use an E. coli strain where the gene for RF1 has been deleted (an RF1 knockout strain). This significantly reduces competition and improves the incorporation efficiency of the ncAA.
-
Q3: The host cells grow very slowly or lyse after induction in the presence of 5-F-d-Trp. What should I do?
A: This strongly suggests cellular toxicity.
-
Cause 1: Metabolic Disruption. 5-F-d-Trp can interfere with metabolic pathways that utilize tryptophan.
-
Solution 1: Reduce the concentration of 5-F-d-Trp in the growth medium.
-
Solution 2: Supplement the medium with low levels of natural tryptophan to support essential cellular processes, but be aware this can increase misincorporation if your orthogonal system is not highly specific.
-
Solution 3: Use a tryptophan auxotroph host strain.[1] These strains cannot synthesize their own tryptophan, providing tighter control over the intracellular balance between the canonical and non-canonical amino acid.
-
Section 3: Quantitative Data & Protocols
Data Summary
The yield of protein containing fluorotryptophan can vary based on the specific isomer and the expression system used. The following table summarizes reported yields for site-specific incorporation of different fluorotryptophan isomers in E. coli.
| Fluorotryptophan Isomer | Protein Yield (mg/L of culture) | Reference |
| 4-Fluoro-tryptophan | 7.2 | [1] |
| 5-Fluoro-tryptophan | 23.0 | [1] |
| 6-Fluoro-tryptophan | 7.4 | [1] |
| 7-Fluoro-tryptophan | 9.0 | [1] |
| 5-Hydroxy-tryptophan | 2.0 - 5.0 | [13] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 5-F-d-Trp in E. coli via Amber Suppression
This protocol provides a general framework for expressing a target protein containing 5-F-d-Trp at a specific site.
1. Plasmid Preparation:
- Co-transform two plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)):
- Target Plasmid: A plasmid encoding your gene of interest with a UAG (amber) stop codon at the desired incorporation site, typically under an inducible promoter (e.g., T7).
- OTS Plasmid: A compatible plasmid encoding the engineered orthogonal aaRS/tRNA pair specific for 5-F-d-Trp (e.g., a PylRS variant), often under a constitutive promoter.
2. Cell Culture and Induction:
- Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
- Use the starter culture to inoculate 1 L of fresh LB medium with antibiotics in a baffled flask.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Cool the culture to the induction temperature (e.g., 20°C).
- Add 5-F-d-Trp to a final concentration of 1-2 mM.
- Induce protein expression by adding IPTG (or the appropriate inducer) to a final concentration of 0.2-1 mM.
- Incubate for 16-20 hours at 20°C with shaking.
3. Protein Harvest and Purification:
- Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in a suitable lysis buffer.
- Lyse the cells using sonication or a French press.
- Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
- Purify the target protein from the supernatant using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Verification of Incorporation by Mass Spectrometry
-
Obtain a purified sample of your protein from Protocol 1.
-
Perform intact protein mass analysis using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Calculate the expected molecular weight of the protein with successful 5-F-d-Trp incorporation. The mass difference between Tryptophan (C₁₁H₁₂N₂O₂) and 5-F-d-Tryptophan (C₁₁H₁₁FN₂O₂) is an increase of approximately 18 Da (F - H = 18.998 - 1.008 = +17.99 Da).
-
Compare the observed mass from the ESI-MS spectrum with the expected mass. A peak corresponding to the correct mass confirms successful incorporation. The absence of a peak at the mass corresponding to wild-type Tryptophan incorporation indicates high fidelity.[1]
Section 4: Visual Guides & Workflows
The following diagrams illustrate key workflows and concepts for incorporating 5-F-d-Trp.
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-free protein synthesis platforms for accelerating drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 9. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00187F [pubs.rsc.org]
Troubleshooting low yields in peptide synthesis with Fmoc-5-fluoro-D-tryptophan.
This technical support center provides targeted troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields and other issues during solid-phase peptide synthesis (SPPS) involving Fmoc-5-fluoro-D-tryptophan.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-5-fluoro-D-tryptophan considered a "difficult" amino acid in SPPS?
A1: The incorporation of Fmoc-5-fluoro-D-tryptophan can be challenging due to several factors. The electron-withdrawing nature of the fluorine atom can alter the reactivity of the indole side chain, potentially making it more susceptible to certain side reactions. Furthermore, like other tryptophan derivatives, it is prone to oxidation and acid-catalyzed degradation during cleavage if not handled with appropriate scavengers.[1] Steric hindrance from the bulky Fmoc group and the tryptophan side chain can also lead to lower coupling efficiencies, especially in longer or aggregated peptide sequences.[2]
Q2: What are the most common side reactions associated with 5-fluoro-tryptophan during synthesis?
A2: The primary side reactions include:
-
Oxidation: The indole ring is susceptible to oxidation, which can occur during cleavage. This is often observed as a +16 Da mass addition in mass spectrometry analysis.[3]
-
Alkylation: During the final trifluoroacetic acid (TFA) cleavage step, carbocations generated from side-chain protecting groups (like tert-butyl from Boc or tBu groups) can alkylate the electron-rich indole ring.[4] This can lead to various mass additions (e.g., +56 Da for tert-butyl).
-
Modification by Linker: In some cases, particularly with Wang-type resins, the linker itself can cause alkylation of the indole nucleus during TFA cleavage.[5][6]
Q3: Should the indole side chain of 5-fluoro-D-tryptophan be protected?
A3: While tryptophan can be used without side-chain protection, using a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen is a common strategy to minimize side reactions like oxidation and alkylation.[3] However, this adds an extra deprotection step and cost. For many syntheses, using unprotected Fmoc-5-fluoro-D-tryptophan with an optimized cleavage cocktail containing a scavenger like triisopropylsilane (TIS) is sufficient.[7]
Troubleshooting Guides
Issue: Low Coupling Efficiency or Deletion Sequences
Low coupling efficiency is a primary cause of low yield and results in deletion sequences (peptides missing the intended amino acid). This is often confirmed by mass spectrometry analysis of the crude product.
Q4: My Kaiser test is positive after coupling Fmoc-5-fluoro-D-tryptophan, indicating incomplete reaction. What should I do? [2]
A4: A positive Kaiser test (blue beads) confirms the presence of unreacted free primary amines.[4] To address this, consider the following actions:
-
Double Coupling: Immediately after the first coupling, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[2]
-
Use a More Potent Coupling Reagent: If you are using standard reagents like HBTU or DIC, switching to a more powerful activator can significantly improve efficiency for difficult couplings.[8][9] HATU is often considered the gold standard for sterically hindered amino acids.[9][10]
-
Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[11] Monitor the reaction periodically with the Kaiser test if possible.
Below is a comparison of common coupling reagents used for challenging couplings.
Table 1: Comparison of Coupling Reagent Performance with Hindered Amino Acids
| Coupling Reagent Class | Examples | Coupling Efficiency | Racemization Risk | Key Considerations |
| Uronium/Aminium Salts | HATU, HCTU | Very High | Low to Moderate | HATU is highly reactive and often the best choice for difficult couplings.[9][10] HCTU is a cost-effective and highly effective alternative.[9] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Very effective, but the by-product of BOP (a related reagent) is carcinogenic.[10] PyBOP is a safer alternative. |
| Carbodiimides | DIC, DCC | Moderate to High | Low (with additives) | Efficiency is highly dependent on additives like OxymaPure or HOBt.[12] The urea by-product from DCC is insoluble, making DIC a better choice for SPPS.[10] |
Issue: Low Yield or Impurities After Cleavage
Even with successful chain elongation, significant product loss or the appearance of side products can occur during the final cleavage and deprotection step.
Q5: My final yield is low, and HPLC analysis shows multiple unexpected peaks after cleavage. What is the optimal cleavage cocktail?
A5: The choice of cleavage cocktail is critical for peptides containing tryptophan. The cocktail must efficiently cleave the peptide from the resin and remove side-chain protecting groups while simultaneously "scavenging" the reactive carbocations that can modify the indole ring.[1][4]
-
For peptides with only this compound and other non-sensitive residues: A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[3] TIS is an excellent carbocation scavenger.
-
For complex peptides with other sensitive residues (e.g., Cys, Met, Arg): A more robust cocktail like Reagent K is recommended.[3][13]
Table 2: Recommended Cleavage Cocktails for 5-Fluoro-Trp Peptides
| Reagent Name | Composition (v/v) | Target Application |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O | General purpose for Trp-containing peptides without other sensitive residues.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Recommended for complex peptides containing Trp, Cys, Met, and/or Arg.[3][13] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent methionine oxidation but is also effective for protecting tryptophan.[14] |
Important: Always use a cold, freshly prepared cleavage cocktail and minimize the cleavage time to what is necessary (typically 2-3 hours) to reduce side reactions.[1][7]
Visual Guides and Protocols
Diagrams
Caption: Troubleshooting decision tree for low yield peptide synthesis.
Caption: A single cycle in Fmoc solid-phase peptide synthesis (SPPS).
Appendix A: Experimental Protocols
High-Efficiency Coupling Protocol (HATU)
This protocol is recommended for coupling Fmoc-5-fluoro-D-tryptophan, especially if previous coupling attempts were incomplete.
-
Resin Preparation: Following successful Fmoc deprotection (confirmed by a negative Kaiser test), wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Activation Solution: In a separate vessel, dissolve Fmoc-5-fluoro-D-tryptophan (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.[7]
-
Monitoring: Perform a Kaiser test.[2] If the test is negative (beads remain colorless or yellow), proceed to the washing step. If positive, continue coupling for another 1-2 hours or perform a double coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (5 x 1 min) to remove any excess reagents before proceeding to the next deprotection step.
Optimized Cleavage Protocol (Reagent K)
This protocol is designed to minimize side reactions for complex peptides containing this compound and other sensitive residues.[3]
-
Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) (3 x 1 min) and dry it under a vacuum for at least 1 hour.
-
Cocktail Preparation: In a fume hood, prepare Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT) immediately before use. The solution should be chilled on ice.[3]
-
Cleavage Reaction: Add the cold cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Stopper the vessel and shake at room temperature for 2-4 hours. Protect the reaction from light if possible.[1]
-
Peptide Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing 10x the volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. lifetein.com [lifetein.com]
Technical Support Center: Optimizing 19F NMR for 5-Fluoro-d-tryptophan Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 19F NMR data acquisition for proteins labeled with 5-Fluoro-d-tryptophan.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good probe for 19F NMR studies of proteins?
A1: this compound is an excellent probe for 19F NMR studies due to several key advantages:
-
High Sensitivity: The 19F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in 83% of the sensitivity of protons (1H).[1][2][3]
-
No Background Signal: Fluorine is virtually absent in biological systems, which means there are no background signals from the protein itself, simplifying spectra and allowing for the study of large protein complexes.[2][3]
-
Sensitive to Environment: The 19F chemical shift is extremely sensitive to the local electronic environment, making it a powerful tool to detect subtle conformational changes, ligand binding, and changes in solvent exposure.[1][2][3][4]
-
Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom on the tryptophan ring is a relatively small change and often has a minimal effect on the protein's structure and function.[3][5]
Q2: What are the common challenges encountered during 19F NMR data acquisition with this compound labeled proteins?
A2: Common challenges include:
-
Low Signal-to-Noise Ratio (S/N): This can be due to low protein concentration, inefficient labeling, or suboptimal acquisition parameters.
-
Broad Line Widths: The large chemical shift anisotropy (CSA) of the 19F nucleus can lead to broader lines, especially at higher magnetic fields.[6] Protein dynamics can also contribute to line broadening.
-
Background Signals from the NMR Probe: Many NMR probes contain fluorinated materials (e.g., Teflon) that can generate significant background signals, obscuring the signals from the labeled protein.[7]
-
Complex Spectra: If multiple tryptophan residues are labeled, assigning the individual 19F resonances can be challenging.[8]
Q3: How do I choose the right NMR spectrometer and probe for my experiments?
A3: For 19F NMR, a high-field spectrometer is generally advantageous for increased sensitivity and spectral dispersion. A cryoprobe will significantly enhance the signal-to-noise ratio.[9] It is crucial to use a probe with a dedicated 19F channel and, if possible, one with low fluorine background.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise (S/N)
If you are experiencing a low S/N, consider the following troubleshooting steps:
Troubleshooting Workflow for Low S/N
Caption: Troubleshooting workflow for low signal-to-noise.
| Parameter | Recommendation | Rationale |
| Protein Concentration | > 40-50 µM | Higher concentration directly improves signal intensity.[9] |
| Number of Scans (ns) | Increase as needed | S/N increases with the square root of the number of scans. |
| Recycle Delay (d1) | Set to 1.3 - 1.5 times the longest 19F T1 | Allows for sufficient magnetization recovery between scans, maximizing signal per unit time. A typical starting point is 3 seconds.[1] |
| Pulse Angle | Use Ernst angle for optimal sensitivity | Balances signal excitation and relaxation. |
| Probe Type | Use a cryoprobe if available | Cryoprobes significantly reduce thermal noise, leading to a 3-4 fold increase in S/N.[9] |
Issue 2: Significant Background Signal
Fluorine background from the NMR probe can be a major issue. Here’s how to address it:
Decision Tree for Background Suppression
Caption: Decision tree for suppressing probe background signals.
| Method | Description | When to Use |
| Spectrum Subtraction | Acquire a spectrum of the buffer alone and subtract it from the protein sample spectrum. | Simple and effective if the background signal is stable over time. |
| EASY Pulse Sequence | (Elimination of Artifacts in NMR Spectroscopy) Uses two 90° pulses with a short delay; subtracting the resulting FIDs cancels background signals.[7] | Effective for removing probe background and acoustic ringing.[7] |
| DEPTH Pulse Sequence | Utilizes the inhomogeneity of the B1 field outside the coil to dephase background signals.[10] | Particularly useful for solid-state NMR but can be adapted for solution-state.[10] |
Issue 3: Broad or Asymmetric Line Shapes
Line broadening can compromise resolution and sensitivity.
| Cause | Troubleshooting Steps | Rationale |
| Chemical Shift Anisotropy (CSA) | - Acquire data at a lower magnetic field strength. - For solid-state NMR, use magic angle spinning (MAS).[1] | CSA is proportional to the square of the magnetic field strength; reducing the field narrows lines.[6] MAS averages out the CSA.[1] |
| 1H-19F Dipolar Coupling | - Apply 1H decoupling during acquisition. | Removes scalar and dipolar couplings to protons, simplifying the spectrum and narrowing lines. |
| Cross-correlated Relaxation | - Applying 1H decoupling can resolve asymmetric line shapes caused by cross-correlations between 19F CSA and 1H-19F dipole-dipole interactions.[11] | Decoupling eliminates the interference between these two relaxation mechanisms.[11] |
| Protein Aggregation | - Check for aggregation using Dynamic Light Scattering (DLS). - Optimize buffer conditions (pH, salt concentration). | Aggregation leads to a larger effective molecular weight and faster transverse relaxation (broader lines). |
| Intermediate Chemical Exchange | - Acquire spectra at different temperatures. | Changing the temperature can shift the exchange regime (slow, intermediate, or fast), altering the line shape. |
Experimental Protocols
Protocol 1: Biosynthetic Labeling of Proteins with this compound using 5-Fluoroindole
This is a cost-effective method for incorporating 5-fluorotryptophan into proteins expressed in E. coli.[12][13]
-
Prepare Media: Prepare M9 minimal media.
-
Inoculation and Growth: Inoculate the M9 media with an overnight culture of E. coli BL21(DE3) cells harboring the expression plasmid for your protein of interest. Grow the culture at 37°C with shaking until the OD600 reaches 0.6.[13]
-
Pre-Induction: Once OD600 of 0.6 is reached, add 5-fluoroindole (dissolved in a small amount of DMSO) to a final concentration of 50 mg/L.[5][13]
-
Induction: Continue shaking for one hour, then lower the temperature to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[5][12]
-
Harvesting: Allow the protein to express for 18-20 hours. Harvest the cells by centrifugation.
-
Purification: Purify the labeled protein using your standard protocol.
-
Verification: Confirm the incorporation of 5-fluorotryptophan using mass spectrometry.[9][14]
Protocol 2: Standard 1D 19F NMR Data Acquisition
This protocol provides a starting point for acquiring a simple 1D 19F spectrum.
-
Sample Preparation: Prepare your 5-F-Trp labeled protein sample in a suitable buffer containing 5-10% D2O. A typical protein concentration is 40-50 µM.[9] Add an internal chemical shift reference if needed (e.g., trifluoroacetic acid, TFA, at 0.1% v/v).[9]
-
Spectrometer Setup:
-
Tune and match the 19F channel of the NMR probe.
-
Lock the spectrometer using the D2O signal.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Sequence: A standard single-pulse experiment (e.g., zgfhig on Bruker systems with 1H decoupling).
-
Spectral Width (sw): 30-50 ppm. The chemical shift of 5-F-Trp in proteins is typically around -125 ppm relative to CFCl3.[9][15]
-
Transmitter Frequency Offset (o1p): Center the spectral window on the expected resonance frequency (e.g., -125 ppm).[9]
-
Acquisition Time (aq): ~0.5 - 1.0 s.
-
Recycle Delay (d1): 3 s (adjust based on T1 measurements for optimization).[1]
-
Number of Scans (ns): Start with 400-1024 scans and increase as needed for desired S/N.[9]
-
Temperature: Set to a temperature where the protein is stable and folded (e.g., 298 K).
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 2-5 Hz.
-
Fourier transform the FID.
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the chemical shift using your internal standard (TFA is at -76.5 ppm).[9]
-
Data Presentation: Comparison of Acquisition Parameters
| Parameter | 1D Direct Detection | Relaxation Measurement (T1/T2) |
| Pulse Sequence | Single pulse with 1H decoupling | Inversion-recovery (T1), CPMG (T2)[16] |
| Recycle Delay (d1) | 1.3 - 1.5 x T1 | > 5 x T1 |
| Number of Scans | 400 - 4096 | Variable, depends on S/N per point |
| Variable Delay List | N/A | 8-10 delays for T1/T2 curve fitting[16] |
| Typical Experiment Time | 5 min - 2 hours | 30 min - several hours |
References
- 1. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Evaluating the effect of 1H decoupling on 19F longitudinal relaxation and signal line shape in 5-Fluorotryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 15. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing perturbation of protein structure with 5-Fluoro-d-tryptophan.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluorotryptophan (5-FW) to minimize protein structure perturbation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 5-Fluorotryptophan (5-FW) in protein studies?
A1: 5-Fluorotryptophan is a tryptophan analog that serves as a minimally perturbative probe for studying protein structure and function.[1][2] Its key advantage is the fluorine atom, which can be used as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4] This allows for the site-specific investigation of protein conformation, dynamics, and ligand binding in a way that is often less disruptive than larger fluorescent probes.[1][5] The fluorine substitution at the 5-position of the indole ring is generally well-tolerated and has been shown to cause only localized structural perturbations.[6][7]
Q2: How does the incorporation of 5-FW affect protein stability and structure?
A2: The effects of 5-FW incorporation are site-specific and depend on the local environment of the tryptophan residue. Generally, 5-FW is considered to cause minimal structural perturbation.[1][7][8] However, studies have shown that it can influence protein stability. For instance, in some proteins, 5-FW incorporation has been shown to be more stabilizing than other fluorinated tryptophan analogs like 6-fluorotryptophan (6-FW), which was observed to aggregate more rapidly.[6] The substitution can lead to subtle changes in protein folding behavior and may slightly alter thermodynamic stability.[7][9] It is crucial to experimentally validate the impact of 5-FW on the stability and function of your specific protein of interest.
Q3: Can 5-FW be used for fluorescence-based assays?
A3: Yes, 5-FW is a fluorescent analog of tryptophan and can be used in fluorescence-based assays.[6] It exhibits distinct photophysical properties compared to native tryptophan, including a slight red-shift in its UV absorbance and fluorescence emission spectra.[6] An important advantage of 5-FW is that it often shows reduced fluorescence lifetime heterogeneity compared to tryptophan, which can make it a superior donor for Fluorescence Resonance Energy Transfer (FRET) experiments.[10][11]
Q4: What are the common methods for incorporating 5-FW into proteins?
A4: There are several established methods for incorporating 5-FW into proteins:
-
Genetic Code Expansion: This is a popular in vivo method that utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate 5-FW in response to a nonsense codon (e.g., the amber stop codon, UAG) or a frameshift codon.[3][12][13][14]
-
Auxotrophic Strains: Using a host organism (like E. coli or Lactococcus lactis) that cannot synthesize its own tryptophan allows for efficient incorporation of 5-FW when it is supplied in the growth medium.[15][16]
-
Cell-Free Protein Synthesis (CFPS): CFPS systems offer a robust platform for incorporating unnatural amino acids like 5-FW, bypassing limitations of cell viability and membrane permeability.[12]
-
Peptide Synthesis: For smaller proteins or peptides, solid-phase peptide synthesis allows for the direct incorporation of Fmoc-5-fluoro-L-tryptophan at specific positions.[17]
Troubleshooting Guides
Issue 1: Low Incorporation Efficiency of 5-FW
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry analysis shows a low percentage of 5-FW labeled protein. | Inefficient suppression of the stop codon by the orthogonal tRNA/synthetase pair. | Optimize the concentrations of the orthogonal tRNA and synthetase plasmids. Ensure the synthetase is specific for 5-FW and does not recognize other native amino acids.[2] |
| Competition with native tryptophan. | For auxotrophic strains, ensure complete depletion of native tryptophan before inducing protein expression with 5-FW. For other systems, consider using a tryptophan-free defined medium.[15] | |
| Toxicity of 5-FW to the expression host. | Lower the concentration of 5-FW in the growth medium and optimize the induction conditions (e.g., lower temperature, shorter induction time). | |
| Degradation of 5-FW in the medium. | Prepare fresh 5-FW solutions and protect them from light. |
Issue 2: Protein Aggregation Upon 5-FW Incorporation
| Symptom | Possible Cause | Suggested Solution |
| The purified protein solution becomes cloudy or precipitates over time.[18] | The 5-FW substitution destabilizes the protein, leading to aggregation.[6] | Characterize the aggregation state using techniques like Dynamic Light Scattering (DLS).[19] Optimize buffer conditions (pH, ionic strength, additives like glycerol or arginine) to enhance protein stability. Prepare fresh solutions before experiments.[18] |
| The substituted tryptophan residue is in a region critical for folding or stability. | If possible, choose a different tryptophan site for substitution that is more solvent-exposed or less involved in critical intramolecular interactions.[6] | |
| High protein concentration. | Work with lower protein concentrations. Determine the critical concentration for aggregation. |
Issue 3: Unexpected Spectroscopic Changes
| Symptom | Possible Cause | Suggested Solution |
| The fluorescence emission maximum is significantly different than expected. | The local environment of the incorporated 5-FW is different than anticipated (e.g., more solvent-exposed or buried). | Tryptophan fluorescence is highly sensitive to the local environment.[20][21][22] Use this as a tool to probe the local environment. Compare the emission spectrum to that of 5-FW in different solvents to estimate the polarity of the microenvironment. |
| Fluorescence quenching is observed. | Quenching can occur due to nearby residues (e.g., cysteine, histidine) or components in the buffer.[23][24][25][26] Identify potential quenching groups in the protein structure. Perform buffer screens to identify and remove quenching components. | |
| ¹⁹F NMR spectrum shows multiple peaks or broad signals. | The protein exists in multiple conformations, or the incorporated 5-FW is in a region of intermediate exchange.[2][3] This can be a source of valuable information on protein dynamics. Perform temperature-dependent NMR experiments to study the conformational exchange. | |
| The change in absorbance or fluorescence upon unfolding is not a simple two-state transition. | The protein unfolds through one or more intermediate states. |
Quantitative Data Summary
Table 1: Impact of 5-Fluorotryptophan on Protein-Ligand Binding
| Protein | Ligand | Parameter | Wild-Type (Tryptophan) | 5-Fluorotryptophan Labeled | Reference |
| SH3 Domain | PepS4 | Kd | 70 µM | 150 µM | [8] |
| SH3 Domain | PepS4 | k_on | 1.2 x 10⁸ M⁻¹s⁻¹ | 1.5 x 10⁸ M⁻¹s⁻¹ | [8] |
| SH3 Domain | PepS4 | k_off | 0.8 x 10⁴ s⁻¹ | 2.2 x 10⁴ s⁻¹ | [8] |
Table 2: Spectroscopic Properties of 5-Fluorotryptophan
| Property | Tryptophan | 5-Fluorotryptophan | Notes | Reference |
| UV Absorbance Max | ~280 nm | ~282 nm | Slight red-shift observed in proteins. | [6] |
| Fluorescence Emission Max (in TTR protein) | ~335 nm | ~350 nm | Red-shifted by ~15 nm when labeling a solvent-exposed tryptophan. | [6] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 5-FW using Amber Codon Suppression in E. coli
This protocol is a generalized procedure based on commonly used methods for unnatural amino acid incorporation.
-
Plasmid Preparation:
-
Co-transform E. coli expression cells (e.g., BL21(DE3)) with two plasmids:
-
An expression vector containing your gene of interest with an in-frame amber stop codon (TAG) at the desired tryptophan position.
-
A pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase specific for 5-FW and its corresponding suppressor tRNA.
-
-
-
Cell Culture and Induction:
-
Grow the transformed cells in a minimal medium (e.g., M9) supplemented with the appropriate antibiotics and glucose at 37°C with shaking.
-
When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, pellet the cells by centrifugation and wash with M9 medium to remove any residual tryptophan.
-
Resuspend the cells in fresh M9 medium containing antibiotics, an inducing agent (e.g., 1 mM IPTG), and 1-2 mM 5-Fluorotryptophan.
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression.
-
-
Protein Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Verify the incorporation of 5-FW using mass spectrometry.
-
Visualizations
Caption: Workflow for site-specific incorporation of 5-Fluorotryptophan.
Caption: Troubleshooting decision tree for 5-FW incorporation experiments.
References
- 1. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00187F [pubs.rsc.org]
- 10. Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Picosecond Fluorescence Dynamics of Tryptophan and 5-Fluorotryptophan in Monellin: Slow Water–Protein Relaxation Unmasked - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 14. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 15. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemimpex.com [chemimpex.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
- 20. Fluorescence-Based Protein Stability Monitoring—A Review [mdpi.com]
- 21. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 22. How Aggregation and Conformational Scrambling of Unfolded States Govern Fluorescence Emission Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Addressing cytotoxicity of 5-Fluoro-d-tryptophan in cell-based assays.
Welcome to the technical support center for 5-Fluoro-d-tryptophan (5-F-d-Trp). This resource is designed for researchers, scientists, and drug development professionals to address potential cytotoxicity issues encountered during cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line after treatment with this compound, even at low concentrations. What are the potential mechanisms?
A1: The cytotoxicity of this compound (5-F-d-Trp) in mammalian cells is not extensively documented, but several potential mechanisms, drawing from research on D-amino acids and fluorinated analogs, may be at play:
-
Oxidative Stress via D-Amino Acid Oxidase (DAO): Mammalian cells possess the enzyme D-amino acid oxidase (DAO), which can metabolize D-amino acids. This process generates hydrogen peroxide (H₂O₂) as a byproduct, which can induce oxidative stress and subsequent cell death. While some D-amino acids are poor substrates for DAO, the potential for this pathway to contribute to cytotoxicity should be considered.
-
Inhibition of the Kynurenine Pathway: Tryptophan metabolism is crucial for cell survival and immune function, primarily through the kynurenine pathway, which is initiated by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] 5-F-d-Trp may act as an inhibitor of IDO1, leading to a depletion of essential downstream metabolites and potentially triggering cell stress and apoptosis.[2][3]
-
Mismetabolism and Incorporation into Proteins: Although less likely for a D-isomer, there is a possibility of cellular uptake and subsequent metabolic conversion into toxic byproducts. Misincorporation into proteins could lead to protein misfolding and induction of the unfolded protein response (UPR), a pathway linked to apoptosis.
-
Off-Target Effects: 5-F-d-Trp may have off-target interactions with other cellular components that are critical for cell survival.
Q2: How can we differentiate between apoptosis and necrosis induced by this compound?
A2: To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), you can use a combination of assays:
-
Annexin V and Propidium Iodide (PI) Staining: This is the most common method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
-
Early Apoptosis: Annexin V positive, PI negative.
-
Late Apoptosis/Necrosis: Annexin V positive, PI positive.
-
Necrosis: Annexin V negative, PI positive (less common).
-
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (necrosis). An increase in LDH activity in the supernatant is indicative of necrosis.
Q3: Could the observed cytotoxicity be an artifact of the experimental conditions?
A3: Yes, several factors in your experimental setup could contribute to or exacerbate cytotoxicity:
-
Compound Purity: Ensure the 5-F-d-Trp you are using is of high purity and free of contaminants, such as residual solvents or byproducts from synthesis, which could be toxic.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the 5-F-d-Trp, ensure the final concentration in your cell culture medium is non-toxic to your cells (typically below 0.5%). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and sensitize cells to toxic compounds. Regularly test your cell cultures for mycoplasma.
-
Cell Culture Conditions: Sub-optimal culture conditions, such as nutrient depletion or high cell density, can make cells more susceptible to chemical-induced stress.
Troubleshooting Guides
Problem 1: High background cytotoxicity in vehicle-treated control cells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium. Ensure it is below the tolerance level of your specific cell line (typically <0.5%). |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma using a reliable method (e.g., PCR-based assay). If positive, discard the contaminated cultures and use fresh, uncontaminated cells. |
| Poor Cell Health | Ensure cells are in the exponential growth phase and have high viability before seeding for the experiment. Avoid using cells that are over-confluent. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density across all wells and experiments. |
| Compound Degradation | Prepare fresh stock solutions of 5-F-d-Trp for each experiment. If storing stock solutions, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Assay Timing | Ensure that the incubation times for compound treatment and assay development (e.g., MTT incubation) are consistent across all experiments. |
Problem 3: No dose-dependent cytotoxic effect is observed.
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | Test a wider range of 5-F-d-Trp concentrations, including both lower and higher concentrations than initially tested. |
| Cell Line Resistance | Your chosen cell line may be resistant to the cytotoxic effects of 5-F-d-Trp. Consider testing a different cell line that may be more sensitive. |
| Incorrect Assay Choice | The chosen cytotoxicity assay may not be sensitive enough to detect the specific mechanism of cell death. Try an alternative assay (e.g., if using an MTT assay, try a crystal violet or LDH release assay). |
Data Presentation
Illustrative Cytotoxicity of a Test Compound in Various Cancer Cell Lines
The following table provides an example of how to present cytotoxicity data. Please note: The IC₅₀ values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.
| Cell Line | Cancer Type | Assay Duration (hours) | Illustrative IC₅₀ (µM) |
| HeLa | Cervical Cancer | 48 | 75.2 |
| A549 | Lung Cancer | 48 | 120.5 |
| MCF-7 | Breast Cancer | 48 | 98.7 |
| HepG2 | Liver Cancer | 48 | 150.3 |
| HeLa | Cervical Cancer | 72 | 55.8 |
| A549 | Lung Cancer | 72 | 89.1 |
| MCF-7 | Breast Cancer | 72 | 72.4 |
| HepG2 | Liver Cancer | 72 | 115.9 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (5-F-d-Trp)
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-F-d-Trp in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: Detection of Apoptosis using Annexin V-FITC and PI Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with 5-F-d-Trp
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with 5-F-d-Trp, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Potential inhibition of the Kynurenine Pathway by this compound.
Caption: Troubleshooting workflow for addressing 5-F-d-Trp cytotoxicity.
References
- 1. F-Tryptophan PET/CT Imaging for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 5-Fluoro-d-tryptophan Fluorescence Signal Resolution
Welcome to the technical support center for 5-Fluoro-d-tryptophan (5-F-d-Trp). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the resolution of fluorescence signals in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence experiments with 5-F-d-Trp in a question-and-answer format.
Question: Why is my 5-F-d-Trp fluorescence signal weak or noisy?
Answer: A weak or noisy signal can stem from several factors, from sample preparation to instrument settings. Here’s a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for a weak or noisy 5-F-d-Trp signal.
-
Protein Labeling Efficiency: Incomplete incorporation of 5-F-d-Trp during protein expression will result in a lower population of fluorescent molecules. Verify labeling efficiency using mass spectrometry.
-
Protein Concentration and Integrity: Ensure your protein concentration is optimal for your instrument's sensitivity. Use a protein concentration assay and check for protein degradation or aggregation via SDS-PAGE or dynamic light scattering.
-
Instrument Settings:
-
Excitation Wavelength: While the typical excitation maximum for tryptophan is around 280 nm, for 5-F-d-Trp, it's beneficial to excite at a slightly longer wavelength, such as 295 nm, to minimize absorption by other residues like tyrosine.[1]
-
Emission Wavelength: Collect the emission spectrum across a range, typically from 310 nm to 500 nm.[1]
-
Slit Widths: Wider excitation and emission slit widths can increase signal intensity but may decrease resolution. Find a balance that provides adequate signal without significant spectral broadening.
-
Detector Gain/PMT Voltage: Increasing the detector gain can amplify the signal but will also amplify noise.[1] Find the optimal setting for your sample.
-
-
Environmental Factors: The fluorescence of tryptophan and its analogs is highly sensitive to the local microenvironment.[2][3][4]
-
Solvent Polarity: A more polar environment can lead to a red-shift in the emission spectrum and potential quenching.[3][5][6]
-
pH: While tryptophan fluorescence is relatively stable between pH 5 and 8, extremes in pH can alter protein conformation and affect the fluorophore's environment.[3]
-
Temperature: Increased temperature can lead to decreased fluorescence intensity.[7]
-
-
Quenching: Fluorescence quenching can occur due to interactions with other molecules in the solution or adjacent amino acid residues.[4] 5-F-d-Trp has a higher ionization potential and is less susceptible to electron-transfer quenching compared to tryptophan, which is a significant advantage.[8]
Question: My emission spectrum is broad and poorly resolved. How can I improve it?
Answer: Poor spectral resolution can obscure subtle changes in your protein's environment.
-
Reduce Slit Widths: Narrower excitation and emission slit widths on your spectrofluorometer will provide better spectral resolution.
-
Check for Contaminants: Autofluorescent contaminants in your buffer or sample can contribute to a broad, undefined spectrum. Use high-purity reagents and check your buffer for background fluorescence.
-
Address Light Scattering: If your sample contains aggregates or is turbid, light scattering can interfere with your fluorescence measurement.[7] Centrifuge or filter your sample to remove aggregates. For measurements in turbid solutions like lipid vesicles, using polarizers can help minimize scattering artifacts.[9]
-
Consider Time-Resolved Fluorescence: If you have access to a time-resolved fluorescence spectrometer, measuring the fluorescence lifetime can help distinguish between different populations of 5-F-d-Trp in distinct microenvironments, even if their emission spectra overlap.[10]
Question: I am observing unexpected shifts in the emission wavelength. What could be the cause?
Answer: Shifts in the emission maximum of 5-F-d-Trp are indicative of changes in the local environment of the residue.
Caption: Logic diagram for interpreting emission wavelength shifts of 5-F-d-Trp.
-
Blue Shift (Shift to shorter wavelengths): This typically indicates that the 5-F-d-Trp residue is in a more hydrophobic (non-polar) environment. This can occur due to protein folding, ligand binding that shields the residue from the solvent, or insertion into a lipid membrane.[11]
-
Red Shift (Shift to longer wavelengths): A red shift suggests that the 5-F-d-Trp residue is in a more polar, solvent-exposed environment. This can be a result of protein unfolding or a conformational change that exposes the residue to the aqueous buffer.[4][12]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 5-F-d-Trp over native tryptophan for fluorescence studies?
A1: 5-F-d-Trp offers several key advantages:
-
Higher Quantum Yield and Longer Lifetime: In many protein environments, 5-F-d-Trp exhibits a higher fluorescence quantum yield and a longer average fluorescence lifetime compared to tryptophan.[8]
-
Reduced Quenching: It is less susceptible to quenching by electron transfer due to its higher ionization potential. This leads to more homogeneous decay kinetics and a clearer view of solvent and protein relaxation dynamics.[8]
-
Similar Environmental Sensitivity: The fluorescence wavelength of 5-F-d-Trp is sensitive to solvent polarity in a manner very similar to that of tryptophan, making it an excellent probe for environmental changes.[8]
Q2: What is a typical fluorescence lifetime for 5-F-d-Trp?
A2: The fluorescence lifetime of 5-F-d-Trp, like tryptophan, is multi-exponential, reflecting different conformational states. However, the contribution of longer lifetime components is often increased. For example, in the protein monellin, substitution with 5-F-d-Trp increased the contribution of long lifetime components (4–5 ns) at the expense of shorter components (0.7 ns).[8] The non-quenched fluorescence lifetime of 5-fluoro-3-methylindole in water is reported to be 6.8 ns, compared to 9.1 ns for 3-methylindole.[8]
Q3: Can I use Förster Resonance Energy Transfer (FRET) with 5-F-d-Trp?
A3: Yes, 5-F-d-Trp can serve as a FRET donor. Its emission spectrum (typically peaking around 340-350 nm) can overlap with the absorption spectrum of suitable acceptor fluorophores, such as coumarins or acridon-2-ylalanine.[4][13] The higher quantum yield of 5-F-d-Trp can make it a more efficient FRET donor than native tryptophan in some cases.
Q4: How do I correct for the "inner filter effect"?
A4: The inner filter effect occurs when a substance in the sample (including the fluorophore itself at high concentrations or a ligand) absorbs either the excitation or emission light, leading to an apparent decrease in fluorescence intensity that is not due to quenching.[1][4] To correct for this, you can perform a control titration with a non-interacting fluorophore that has similar spectral properties, such as N-acetyl-L-tryptophanamide (NATA), in the presence of the absorbing substance.[1] The observed decrease in NATA fluorescence can then be used to calculate a correction factor for your experimental data.
Data Presentation
Table 1: Comparison of Photophysical Properties of Tryptophan and Analogs
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) in Water | Notes |
| L-Tryptophan | ~280 | ~350 | 0.13 | Highly sensitive to environmental polarity and quenching.[5][6][11] |
| 5-Fluoro-tryptophan | ~285-295 | ~340-350 | Generally higher than Trp | Less sensitive to electron transfer quenching.[8] |
| N-acetyl-L-tryptophanamide (NATA) | ~280 | ~350 | 0.13 | Often used as a control for solvent-exposed tryptophan.[5][6] |
Table 2: Influence of Solvent on Tryptophan Analog Quantum Yields
| Compound | Quantum Yield in Dioxane (non-polar) | Quantum Yield in Water (polar) |
| 3-methylindole (3MI) | ~0.35 | 0.31 |
| N-acetyl-L-tryptophanamide (NATA) | ~0.35 | 0.13 |
| N-acetyl-L-tryptophan ethyl ester (NATE) | ~0.35 | 0.057 |
| Data from Muiño and Callis (2009) illustrates the significant effect of a polar, protic solvent (water) on quenching fluorescence in tryptophan analogs with amide groups, a phenomenon less pronounced in 5-F-d-Trp.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Steady-State Fluorescence Measurement
Caption: Standard workflow for acquiring steady-state fluorescence spectra.
-
Sample Preparation:
-
Prepare your 5-F-d-Trp labeled protein in a suitable, degassed buffer (e.g., PBS, HEPES). Ensure the buffer does not contain any fluorescent contaminants.
-
The final protein concentration should be such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the desired temperature using a thermostatted cuvette holder.
-
Set the excitation wavelength to 295 nm.
-
Set the emission scan range from 310 nm to 500 nm.
-
Set the excitation and emission slit widths (e.g., 2.5 nm to 5 nm). Use narrower slits for higher resolution and wider slits for higher signal-to-noise.
-
-
Data Acquisition:
-
Place a cuvette containing only the buffer (blank) in the sample holder.
-
Acquire a blank spectrum to measure background fluorescence and scattering.
-
Replace the blank with the cuvette containing your protein sample.
-
Acquire the sample's fluorescence spectrum.
-
-
Data Processing:
-
Subtract the blank spectrum from your sample spectrum to correct for background signals.
-
Analyze the corrected spectrum to determine the emission maximum (λmax) and the peak fluorescence intensity.
-
Protocol 2: Incorporating this compound into Proteins
This protocol provides a general method for labeling proteins with fluorinated tryptophan analogs in E. coli.
-
Host and Vector Preparation: Use a tryptophan auxotrophic E. coli strain (a strain that cannot synthesize its own tryptophan). Transform this strain with a plasmid containing your gene of interest.
-
Growth Media: Prepare a minimal medium (e.g., M9 minimal media) supplemented with all necessary amino acids except for tryptophan.
-
Cell Culture:
-
Grow the transformed E. coli in the minimal medium at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Simultaneously, add this compound to the culture medium. A common concentration is 50-100 mg/L.
-
-
Expression and Harvest:
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight to allow for protein expression and incorporation of the analog.
-
Harvest the cells by centrifugation.
-
-
Purification and Verification:
-
Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Verify the incorporation of 5-F-d-Trp using mass spectrometry.
-
References
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Micro-environmental influences on the fluorescence of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on the fluorescence quenching of tryptophan by amides via electron transfer. Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent effects on the fluorescence quenching of tryptophan by amides via electron transfer. Experimental and computational studies. | Sigma-Aldrich [merckmillipore.com]
- 7. In situ tryptophan-like fluorometers: assessing turbidity and temperature effects for freshwater applications - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C5EM00030K [pubs.rsc.org]
- 8. Picosecond Fluorescence Dynamics of Tryptophan and 5-Fluorotryptophan in Monellin: Slow Water–Protein Relaxation Unmasked - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing 5-Fluoro-d-tryptophan.
Welcome to the technical support center for 5-Fluoro-D-tryptophan. This guide provides best practices for handling, storage, and use, along with troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at temperatures between 0°C and 8°C for short-term storage.[1] For long-term stability, storage at -20°C is recommended.[2] It is also advised to keep the compound dry and protected from light.[3]
Q2: How should I handle this compound safely in the laboratory?
A2: As a standard practice for handling chemical compounds, personal protective equipment (PPE) should be worn. This includes eye shields, gloves, and a lab coat.[4] In case of dealing with a powder, a type N95 (US) respirator or equivalent should be used to avoid inhalation.[4] Ensure good ventilation in the workspace.[5] Avoid contact with skin and eyes, and do not ingest the compound.[5]
Q3: What are the known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in readily available literature, it is known that tryptophan, in general, is susceptible to degradation under elevated temperatures and exposure to UV light.[6] The primary degradation routes for tryptophan involve oxidation, leading to the formation of products such as kynurenine and N-formylkynurenine.[7][8] These degradation products can be colored and may exhibit toxicity in cell cultures.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | This compound has limited solubility in neutral aqueous solutions. | For aqueous solutions, try adjusting the pH. Tryptophan's solubility increases in acidic (e.g., with HCl) or basic (e.g., with NaOH) conditions.[9][10] Gentle heating can also aid dissolution in water.[11] For organic solvents, methanol or 2% acetic acid can be used, although solubility might still be low.[2] A common technique is to first dissolve the compound in a minimal amount of an organic solvent like methanol and then slowly dilute it into the aqueous buffer.[2] |
| Precipitation in Stock Solution | The concentration of the compound exceeds its solubility limit in the chosen solvent, or the solution has been stored for too long. | Prepare a fresh solution before each experiment. If a stock solution must be stored, it is recommended not to store aqueous solutions for more than one day.[2] If precipitation occurs upon cooling after heating to dissolve, the solution is supersaturated and should be diluted. |
| Inconsistent Experimental Results | This could be due to the degradation of the compound in solution or variability in its incorporation into proteins. | Prepare fresh solutions for each experiment. Protect solutions from light and avoid high temperatures. To ensure consistent incorporation into proteins, precisely control the concentration of this compound and the timing of its addition to the culture medium.[12] |
| Cell Toxicity Observed | The compound itself can be cytotoxic, or degradation products may be toxic. | Titrate the concentration of this compound to find the optimal balance between efficient incorporation and minimal toxicity. Ensure the compound is fully dissolved and the solution is sterile-filtered before adding to cell cultures. |
Data at a Glance
Storage and Physical Properties
| Parameter | Value | Source |
| Appearance | Pale brown or off-white solid/powder | [1][4] |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [3][4] |
| Molecular Weight | 222.22 g/mol | [3][4] |
| Short-term Storage | 0 - 8 °C, keep dry | [1][3] |
| Long-term Storage | -20 °C | [2] |
Solubility of Related Fluorinated Tryptophans
Note: The following data is for 6-fluoro-DL-Tryptophan and serves as an estimate. Actual solubility of this compound may vary.
| Solvent | Approximate Solubility | Source |
| Methanol | ~ 0.1 mg/mL | [2] |
| Acetic Acid (2%) | ~ 1 mg/mL | [2] |
| Aqueous Solutions | Sparingly soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of 1N NaOH or 1N HCl dropwise while vortexing to dissolve the powder. Tryptophan and its analogs exhibit a U-shaped pH-solubility profile, being more soluble at acidic and basic pH.[11]
-
Once dissolved, adjust the pH to the desired level for your experiment using 1N HCl or 1N NaOH. Be aware that the compound may precipitate as it nears its isoelectric point (around pH 5.89 for tryptophan).[9]
-
Bring the solution to the final desired volume with sterile, purified water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Use the solution immediately, as aqueous solutions are not recommended for storage for more than one day.[2]
Protocol 2: Preparation of a Stock Solution for Cell Culture (Enhancing Aqueous Solubility)
-
Dissolve the this compound in a minimal amount of a suitable organic solvent, such as methanol or 2% acetic acid, in which it has higher solubility.[2]
-
Slowly add the organic solution to your aqueous buffer or cell culture medium while stirring.[2]
-
Ensure the final concentration of the organic solvent is low enough to not have physiological effects on your cells.[2]
-
Sterilize the final solution using a 0.22 µm syringe filter.
-
It is recommended to use this solution fresh and not to store it for extended periods.[2]
Protocol 3: Assessing Incorporation into Proteins via Fluorescence
5-Fluoro-tryptophan can be used as a fluorescent probe to study protein conformation and binding.
-
Incorporate this compound into your protein of interest, typically by adding it to the expression media of an auxotrophic bacterial strain or using cell-free synthesis systems.[12]
-
Purify the labeled protein.
-
Measure the fluorescence emission spectrum. Tryptophan and its fluorinated analogs can be selectively excited at around 295 nm, with an emission peak typically around 350 nm.[13] The exact emission maximum can shift depending on the local environment of the residue within the protein.[13]
-
Changes in fluorescence intensity or emission wavelength upon ligand binding or conformational changes can be monitored to study protein dynamics.[13]
Visual Guides
Caption: Recommended workflow for handling, storing, and preparing this compound solutions.
Caption: A logical diagram for troubleshooting common issues with this compound.
Caption: Simplified metabolic pathways of tryptophan, indicating the potential routes for this compound.
References
- 1. thomassci.com [thomassci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 5-Fluoro D,L-tryptophan | 154-08-5 | FF23354 | Biosynth [biosynth.com]
- 4. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. The tryptophan metabolic pathway of the microbiome and host cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding misincorporation of 5-Fluoro-d-tryptophan in protein expression.
Welcome to the technical support center for the successful incorporation of 5-Fluoro-d-tryptophan (5-F-d-Trp) in protein expression. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound misincorporation?
A1: this compound (5-F-d-Trp) misincorporation refers to two primary types of errors during protein synthesis. The first is the failure to incorporate 5-F-d-Trp at the desired codon, leading to the insertion of a natural amino acid instead. The second is the incorrect incorporation of 5-F-d-Trp at codons intended for canonical amino acids, such as tryptophan. These events can lead to a heterogeneous protein sample, complicating downstream analysis and applications. Some studies have noted that minor levels of misincorporation of natural tryptophan at the target amber stop codon can occur, or replacement of canonical tryptophan at other sites with the fluoro-analog.[1]
Q2: Why is an orthogonal aminoacyl-tRNA synthetase/tRNA pair required for 5-F-d-Trp incorporation?
A2: An orthogonal aminoacyl-tRNA synthetase/tRNA pair is crucial for the site-specific incorporation of non-canonical amino acids (ncAAs) like 5-F-d-Trp.[2][3] This system works independently of the host cell's endogenous translational machinery.[2] The orthogonal tRNA is engineered to recognize a specific codon (often a stop codon like UAG, the amber codon) that is not assigned to a canonical amino acid, while the orthogonal synthetase is evolved to specifically charge this tRNA with the desired ncAA (in this case, 5-F-d-Trp) and not with any of the 20 canonical amino acids.[2][4] This ensures that the ncAA is inserted only at the intended position in the polypeptide chain.[2]
Q3: What are the primary causes of low protein yield when trying to incorporate 5-F-d-Trp?
A3: Low yield of the target protein is a common issue in ncAA incorporation experiments. One of the main factors is the competition between the suppressor tRNA, which carries the 5-F-d-Trp, and cellular release factors (e.g., Release Factor 1 or RF1 in E. coli) that recognize the stop codon and terminate translation.[2][5] Other factors can include the efficiency and specificity of the orthogonal aaRS/tRNA pair, the cellular availability and stability of the 5-F-d-Trp, and potential toxicity of the ncAA or the orthogonal expression components to the host cell.[2]
Q4: How can I verify the successful incorporation of 5-F-d-Trp into my target protein?
A4: Several analytical techniques can be used to confirm the successful and site-specific incorporation of 5-F-d-Trp. High-resolution mass spectrometry is a definitive method to verify the mass of the intact protein, which will show a characteristic mass shift corresponding to the incorporation of the fluorinated analog.[6] Tandem mass spectrometry (MS/MS) on proteolytic digests of the protein can pinpoint the exact location of the ncAA within the protein sequence.[6][7] For fluorine-containing ncAAs like 5-F-d-Trp, 19F NMR spectroscopy is a powerful, non-destructive technique that provides a clean background and high sensitivity for detecting the fluorine label, confirming its presence and providing insights into the local protein environment.[8][9][10] The intrinsic fluorescence of the tryptophan analog can also be used for quantification and detection.[11][12]
Q5: Can the incorporation of 5-F-d-Trp affect the structure and function of my protein?
A5: Yes, the incorporation of 5-F-d-Trp can modulate the structure, stability, and function of a protein in a site-specific manner.[8] While the substitution of a hydrogen atom with a fluorine atom is a relatively conservative modification in terms of size, it can alter the electronic properties of the indole ring.[9] These changes can lead to localized structural perturbations.[8] The effects are highly dependent on the specific location of the incorporation and the role of the original tryptophan residue in the protein. For example, some studies have shown that fluorotryptophan incorporation can impact enzyme activity to varying degrees.[13] Therefore, it is essential to characterize the properties of the modified protein and compare them to the wild-type version.
Troubleshooting Guides
Problem: Low or No Yield of Full-Length Protein
| Potential Cause | Suggested Solution |
| Inefficient Amber Codon Suppression | Competition with Release Factor 1 (RF1) is a primary cause of premature termination. Use an E. coli strain engineered to have lower levels of RF1 or a genomically recoded organism where the UAG codon is no longer a stop codon.[2][14][15] |
| Suboptimal Orthogonal Synthetase/tRNA Expression | Optimize the expression levels of the orthogonal synthetase and tRNA. This can be achieved by using different promoters, copy number plasmids, or by adjusting induction conditions (e.g., inducer concentration, temperature). |
| Poor Solubility or Stability of 5-F-d-Trp | Ensure that the 5-F-d-Trp is fully dissolved in the growth media. Prepare fresh solutions and consider adjusting the pH if necessary. |
| Toxicity of 5-F-d-Trp or Expression Components | High concentrations of the ncAA or overexpression of the orthogonal components can be toxic to the host cells. Try reducing the concentration of 5-F-d-Trp in the media or using a lower induction level for the expression of the orthogonal pair and the target protein. |
| Degradation of the Target Protein | The incorporation of the ncAA might lead to a less stable protein that is prone to degradation. Perform expression at lower temperatures and include protease inhibitors during cell lysis and purification. |
Problem: High Levels of Truncated Protein
This issue is most commonly observed as a protein product that terminates at the site of intended 5-F-d-Trp incorporation.
| Potential Cause | Suggested Solution |
| Dominance of Release Factor Activity | This is the most likely cause. The cell's translational machinery recognizes the amber codon (UAG) as a stop signal, and RF1 outcompetes the 5-F-d-Trp-charged tRNA. |
| 1. Use an RF1 Deficient/Deleted Strain: Employ an E. coli strain with a knockout or knockdown of the prfA gene (which encodes RF1).[2][14] | |
| 2. Increase Suppressor tRNA Concentration: Overexpress the orthogonal suppressor tRNA to increase its intracellular concentration relative to RF1. This can be done by using a high copy number plasmid for the tRNA or a stronger promoter. | |
| Insufficient Charged Orthogonal tRNA | The orthogonal synthetase may not be efficiently charging the tRNA with 5-F-d-Trp. |
| 1. Optimize Synthetase Expression: Ensure robust expression of the orthogonal synthetase. | |
| 2. Increase 5-F-d-Trp Concentration: Titrate the concentration of 5-F-d-Trp in the growth medium to ensure it is not a limiting factor for the charging reaction. |
Problem: Misincorporation of Natural Amino Acids
Mass spectrometry or other analytical methods reveal that a significant portion of the purified protein contains a natural amino acid (e.g., Tryptophan, Glutamine) at the target amber codon instead of 5-F-d-Trp.
| Potential Cause | Suggested Solution |
| Orthogonal Synthetase is Not Perfectly Specific | The evolved synthetase may still have some residual activity towards natural amino acids, charging them onto the orthogonal tRNA. |
| 1. Further Synthetase Engineering: If feasible, perform additional rounds of directed evolution or site-directed mutagenesis of the synthetase to improve its specificity for 5-F-d-Trp and reduce its affinity for canonical amino acids. | |
| Misincorporation by Endogenous Synthetases | An endogenous host synthetase may weakly recognize and charge the orthogonal tRNA with a natural amino acid. |
| 1. Supplement with Natural Tryptophan: Adding a low level of natural L-tryptophan to the culture media can sometimes suppress the misincorporation of 5-F-d-Trp at canonical tryptophan codons.[1] | |
| 2. Use Minimal Media: Grow cells in a minimal medium where the intracellular concentrations of natural amino acids can be more tightly controlled. |
Data Presentation
Table 1: Comparison of Analytical Methods for Verification of 5-F-d-Trp Incorporation
| Method | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (Intact Protein) | Confirms the mass of the full-length protein, verifying the incorporation of 5-F-d-Trp. | Provides unambiguous confirmation of successful incorporation and overall purity. | Does not pinpoint the location of incorporation. |
| Tandem Mass Spectrometry (MS/MS) | Identifies the exact site of 5-F-d-Trp incorporation within the peptide sequence. | Provides definitive proof of site-specificity.[6] | Requires proteolytic digestion and can be complex to analyze. |
| 19F NMR Spectroscopy | Directly detects the presence of the fluorine atom.[9] | Extremely sensitive to the local environment, providing structural information. No background signal from the biological matrix.[10] | Requires larger amounts of purified protein and specialized equipment. |
| Fluorescence Spectroscopy | Quantifies the amount of incorporated tryptophan analog based on its intrinsic fluorescence.[11] | Can be a high-throughput method for assessing overall incorporation efficiency.[12] | Indirect method; does not confirm site-specificity and can be sensitive to the protein's environment.[12] |
Table 2: Effect of Fluorotryptophan Incorporation on Enzyme Activity (Example Data)
This table summarizes findings on how different fluorotryptophan analogs can affect the activity of various enzymes in E. coli, illustrating the potential functional consequences of incorporation.
| Enzyme | 4-Fluorotryptophan | 5-Fluorotryptophan | 6-Fluorotryptophan |
| β-galactosidase | 60% of control activity | 10% of control activity | 10% of control activity |
| Lactose permease | 35% of control activity | <10% of control activity | 35% of control activity |
| D-Lactate dehydrogenase | 200% of control activity | 50% of control activity | 50% of control activity |
| Data synthesized from findings reported in the literature.[13] |
Experimental Protocols
Protocol 1: General Method for Site-Specific Incorporation of 5-F-d-Trp
This protocol outlines a general workflow for expressing a target protein with a site-specifically incorporated 5-F-d-Trp in E. coli.
-
Transformation: Co-transform an appropriate E. coli expression strain (preferably an RF1-deficient strain) with two plasmids:
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for 5-F-d-Trp and its cognate suppressor tRNA (e.g., tRNACUA).
-
A plasmid encoding the target gene with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
-
Culture Growth:
-
Inoculate a starter culture in a suitable medium (e.g., LB) with appropriate antibiotics and grow overnight at 37°C.
-
The next day, dilute the starter culture into a larger volume of expression medium (e.g., minimal medium or TB) containing antibiotics.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
-
Induction:
-
Add this compound to the culture to a final concentration of 1-2 mM.
-
Induce the expression of the target protein and the orthogonal synthetase/tRNA pair according to the specific promoters used (e.g., with IPTG for lac-based promoters, arabinose for araBAD promoters).
-
Reduce the temperature to 18-25°C and continue to grow the culture for 12-18 hours.
-
-
Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using a standard method (e.g., sonication, French press).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Purify the target protein from the soluble lysate using an appropriate chromatography method (e.g., affinity chromatography based on a His-tag, Strep-tag, etc.).
-
Protocol 2: Protein Analysis by Mass Spectrometry
-
Sample Preparation:
-
Take an aliquot of the purified protein.
-
For intact mass analysis, desalt the protein sample using a suitable method (e.g., C4 ZipTip).
-
For peptide mapping, denature the protein in a buffer containing urea or guanidinium chloride, reduce the disulfide bonds with DTT, and alkylate the cysteines with iodoacetamide.
-
-
Proteolytic Digestion (for Peptide Mapping):
-
Exchange the buffer to a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Add a protease (e.g., trypsin) and incubate at 37°C for 4-16 hours.
-
Stop the digestion by adding formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the desalted intact protein or the peptide digest into an LC-MS/MS system.
-
Separate the peptides using a reverse-phase chromatography column with a suitable gradient.
-
Analyze the eluting species using a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
For peptide mapping, operate the mass spectrometer in a data-dependent acquisition mode to acquire both MS1 scans (for peptide masses) and MS/MS scans (for peptide fragmentation and sequencing).
-
-
Data Analysis:
-
For intact protein, deconvolve the raw mass spectrum to determine the protein's molecular weight and compare it to the theoretical mass.
-
For peptide mapping, use a database search algorithm to identify the peptides from the MS/MS spectra. Manually inspect the spectrum of the peptide containing the target codon to confirm the mass modification corresponding to 5-F-d-Trp incorporation.
-
Visualizations
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 3. Team:TU Eindhoven/Background/Orthogonal - 2014.igem.org [2014.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 10. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification During Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro-Constructed Ribosomes Enable Multi-site Incorporation of Noncanonical Amino Acids into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Proteins Containing 5-Fluoro-d-tryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins containing 5-Fluoro-d-tryptophan (5-FW). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression, purification, and characterization of these modified proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incorporating this compound into proteins?
Incorporating 5-FW into proteins serves as a powerful tool for biophysical studies. The fluorine atom acts as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed analysis of protein structure, dynamics, and ligand interactions with minimal structural perturbation.[1][2][3][4][5] The unique spectroscopic properties of 5-FW, such as its distinct fluorescence lifetime, also make it a valuable tool for Fluorescence Resonance Energy Transfer (FRET) experiments.[6]
Q2: Does the incorporation of this compound affect the overall structure and stability of the protein?
In many cases, the substitution of tryptophan with 5-FW results in minor perturbations to the global protein structure and dynamics.[1][7] The small size and similar hydrophobicity of the fluorine atom compared to a hydrogen atom help maintain the native protein fold.[3] However, the effects can be site-specific, and in some instances, fluorination can either slightly increase or decrease protein stability. For example, the incorporation of 5-fluorotryptophan in one study showed a slight increase in the melting temperature of the protein, while other fluorinated tryptophan analogs at different positions led to decreased stability.[8]
Q3: What are the common challenges encountered when working with proteins containing this compound?
Common challenges include:
-
Low expression yields: The cellular machinery may not efficiently incorporate the non-canonical amino acid.
-
Protein aggregation: The modified protein may be more prone to aggregation during expression, purification, or storage.[9][10][11][12]
-
Altered protein stability: The stability of the protein may be compromised, leading to unfolding or degradation.[13]
-
Ambiguous analytical results: Distinguishing between genuine conformational changes and artifacts introduced by the probe can be challenging.
Troubleshooting Guides
Issue 1: Low Protein Expression Yields
Symptoms:
-
Low band intensity on SDS-PAGE analysis of cell lysates.
-
Low final yield of purified protein.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient incorporation of 5-FW | Optimize the concentration of 5-FW in the growth media. For bacterial expression, consider using a tryptophan auxotrophic strain to reduce competition from endogenous tryptophan.[14] Employing engineered aminoacyl-tRNA synthetase/tRNA pairs can also enhance incorporation efficiency.[1][15] |
| Toxicity of 5-FW to expression host | Lower the induction temperature and/or the concentration of the inducing agent (e.g., IPTG) to reduce metabolic stress on the cells. |
| Codon usage | Optimize the codon usage of your gene for the specific expression host (e.g., E. coli, mammalian cells).[15][16] |
Issue 2: Protein Aggregation
Symptoms:
-
Visible precipitates in the cell lysate or during purification.
-
High molecular weight species observed in size-exclusion chromatography (SEC).
-
High background signal or light scattering in spectroscopic measurements.[17][18]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal buffer conditions | Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI).[9][11] Adjust the ionic strength by varying the salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific electrostatic interactions.[9] |
| Exposure of hydrophobic patches | Work at lower temperatures (e.g., 4°C) during purification to decrease hydrophobic interactions.[9][12] Consider adding stabilizing excipients such as glycerol (5-20%), arginine (50-100 mM), or non-detergent sulfobetaines.[12] |
| High protein concentration | Perform purification and storage at lower protein concentrations.[11][12] If a high concentration is required for downstream applications, concentrate the protein immediately before use. |
| Oxidation of Cysteine residues | Add a reducing agent like DTT or TCEP (0.5-1 mM) to the buffers to prevent the formation of intermolecular disulfide bonds.[12] |
Experimental Protocols
Protocol 1: Expression and Purification of a Protein Containing this compound in E. coli
This protocol outlines a general procedure for expressing a 5-FW-labeled protein using a tryptophan auxotrophic E. coli strain.
Workflow Diagram:
Caption: Workflow for expression and purification of 5-FW labeled protein.
Methodology:
-
Culture Preparation: Inoculate a starter culture of a tryptophan auxotrophic E. coli strain transformed with the expression plasmid for the protein of interest in Luria-Bertani (LB) medium and grow overnight at 37°C.
-
Cell Growth: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Media Exchange: Harvest the cells by centrifugation, wash the cell pellet with M9 salts to remove any residual tryptophan, and resuspend the cells in M9 minimal medium supplemented with all amino acids except tryptophan.
-
Incorporation and Induction: Add this compound to the culture medium at a final concentration of 50-100 mg/L. After a brief incubation period, induce protein expression with an appropriate inducer (e.g., IPTG) and continue to incubate at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Purification and Analysis: Harvest the cells, lyse them, and purify the protein using standard chromatography techniques. Confirm the incorporation of 5-FW using mass spectrometry.
Protocol 2: Assessing Protein Stability using Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to determine the thermal stability of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed upon protein unfolding.
Logical Relationship Diagram:
Caption: Logical flow for determining protein stability using DSF.
Methodology:
-
Sample Preparation: In a qPCR plate, prepare a reaction mixture containing the purified protein (final concentration 5-10 µM), a fluorescent dye (e.g., SYPRO Orange at 5X concentration), and the buffer of interest.[18][19]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Fluorescence Measurement: Monitor the fluorescence of the dye at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the melting temperature (Tₘ), which is an indicator of the protein's thermal stability.[19]
Quantitative Data Summary
Table 1: Impact of 5-Fluorotryptophan Incorporation on Protein Yield and Stability
| Protein | Expression System | 5-FW Incorporation Method | Yield (mg/L) | ΔTₘ (°C) vs. Wild Type | Reference |
| AncCDT-1 | E. coli | Site-specific (amber suppression) | 23 | Not Reported | [1] |
| Azurin | E. coli | Site-specific (amber suppression) | 2-5 | Not Reported | |
| RSL | E. coli | Global substitution | Not Reported | +2 | [8] |
| USP5 Zf-UBD | E. coli | Global substitution | ~13 | Not Reported | [2] |
Note: ΔTₘ represents the change in melting temperature compared to the wild-type protein. A positive value indicates increased stability.
This technical support center provides a starting point for addressing common issues related to the stability of proteins containing this compound. Successful experimentation often requires empirical optimization of the conditions for each specific protein.
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Chemical modification of tryptophan residues and stability changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04789C [pubs.rsc.org]
- 16. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Using tryptophan fluorescence to measure the stability of membrane proteins folded in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-Fluoro-d-tryptophan and Other Tryptophan Analogs for Protein Studies
For researchers, scientists, and drug development professionals, the use of non-canonical amino acids has become an invaluable tool for elucidating protein structure, function, and dynamics. Tryptophan analogs, in particular, offer unique spectroscopic and biophysical properties that can be exploited as sensitive probes. This guide provides a detailed comparison of 5-Fluoro-d-tryptophan with other commonly used tryptophan analogs, supported by experimental data and protocols to aid in the selection of the most appropriate analog for specific research applications.
Overview of Tryptophan Analogs in Protein Studies
Tryptophan is a naturally fluorescent amino acid, and its intrinsic fluorescence is often used to study protein conformational changes, ligand binding, and folding.[1][2][3] However, in proteins with multiple tryptophan residues, distinguishing the signal from a specific tryptophan is challenging.[4] Tryptophan analogs with altered photophysical properties can be incorporated into proteins to overcome this limitation.[4][5][6] These analogs can serve as probes for various techniques, including fluorescence spectroscopy, Förster Resonance Energy Transfer (FRET), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]
This guide focuses on a comparative analysis of this compound and other key analogs such as 5-Hydroxytryptophan, 7-Azatryptophan, and other fluorinated tryptophans. The key selection criteria for a tryptophan analog include its incorporation efficiency, the degree to which it perturbs the native protein structure and function, and its unique spectroscopic properties.[5]
Comparative Data of Tryptophan Analogs
The selection of an appropriate tryptophan analog is dictated by the specific experimental requirements. The following tables summarize the key quantitative data for this compound and other commonly used analogs.
Table 1: Photophysical Properties of Tryptophan and its Analogs
| Analog | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Key Features & Applications |
| Tryptophan | ~280 | ~350 | ~0.13 - 0.18 | ~5,600 - 6,900 | Intrinsic probe for protein structure and dynamics.[1][5] |
| 5-Fluorotryptophan (5FW) | ~282 - 287 | ~350 - 365 | ~0.27 (higher than Trp) | ~6,100 | 19F NMR probe, reduced fluorescence lifetime heterogeneity for FRET.[6][7][8] |
| 6-Fluorotryptophan (6FW) | ~288 | ~350 | - | - | 19F NMR probe, can induce greater structural perturbations than 5FW.[8] |
| 7-Azatryptophan (7-AzaTrp) | ~288, ~310-320 | ~380 - 400 | ~0.66 | ~8,700 | Red-shifted absorbance for selective excitation, useful in proteins with multiple Trps.[6][9] |
| 5-Hydroxytryptophan (5-OHTrp) | ~275, ~315-320 | ~340 - 360 | ~0.10 | ~5,800 | Red-shifted absorbance for selective excitation, phosphorescence probe.[6][9] |
| 4-Azatryptophan (4-AzaTrp) | ~290 | ~450 | Lower than Trp | - | Significantly red-shifted fluorescence, large Stokes shift.[4] |
Table 2: Biochemical Properties and Incorporation of Tryptophan Analogs
| Analog | Incorporation Efficiency | Impact on Protein Structure/Function | Method of Incorporation |
| 5-Fluorotryptophan (5FW) | High (>95%) | Generally minimal perturbation.[10][11] | Biosynthetic incorporation using Trp auxotrophs.[12] |
| 6-Fluorotryptophan (6FW) | High (>95%) | Can be more perturbing than 5FW, affecting stability and aggregation.[8] | Biosynthetic incorporation using Trp auxotrophs.[10] |
| 7-Azatryptophan (7-AzaTrp) | High (>95%) | Generally well-tolerated with minimal disruption.[5][12] | Biosynthetic incorporation using Trp auxotrophs.[12] |
| 5-Hydroxytryptophan (5-OHTrp) | High (>95%) | Minimal perturbation of protein structure.[5][12] | Biosynthetic incorporation using Trp auxotrophs.[12] |
| Multi-fluorinated Trps | Variable (76% to >99%) | Can significantly alter electrostatic interactions.[10] | Biosynthetic incorporation using Trp auxotrophs.[10] |
Experimental Protocols
Biosynthetic Incorporation of Tryptophan Analogs using a Tryptophan Auxotroph
This protocol describes a general method for incorporating tryptophan analogs into a target protein using an E. coli strain that cannot synthesize its own tryptophan (Trp auxotroph).
Materials:
-
E. coli Trp auxotroph strain (e.g., M5219) transformed with the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) supplemented with all amino acids except tryptophan.
-
L-Tryptophan.
-
Tryptophan analog (e.g., this compound).
-
Inducing agent (e.g., IPTG for lac-based promoters).
-
Antibiotics for plasmid maintenance.
Procedure:
-
Growth Phase: Inoculate a starter culture of the transformed E. coli Trp auxotroph in a rich medium (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of minimal media supplemented with all amino acids, including a limiting amount of L-tryptophan (e.g., 20 mg/L), with the overnight culture. Grow the culture at 37°C with shaking until the cells reach mid-log phase (OD600 of 0.6-0.8).
-
Harvest and Resuspend: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with sterile minimal media lacking tryptophan to remove any residual L-tryptophan.
-
Resuspend the washed cells in fresh minimal media containing the desired tryptophan analog (e.g., 50-100 mg/L) and all other necessary supplements except L-tryptophan.
-
Induction of Protein Expression: Incubate the culture for a short period (e.g., 30 minutes) to allow for the uptake of the analog.
-
Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG).
-
Continue to grow the culture at a suitable temperature (e.g., 18-30°C) for several hours to overnight to allow for protein expression.
-
Harvest and Lysis: Harvest the cells by centrifugation. The cell pellet can then be stored at -80°C or used immediately for protein purification.
-
Verification of Incorporation: The efficiency of analog incorporation can be determined by mass spectrometry of the purified protein.[10]
Analysis by 19F NMR Spectroscopy
19F NMR is a powerful technique for studying the structure and dynamics of proteins containing fluorinated amino acids.[13]
Procedure:
-
Sample Preparation: Prepare a sample of the purified protein containing the fluorinated tryptophan analog (e.g., 5-Fluorotryptophan) in a suitable NMR buffer (e.g., 25 mM sodium phosphate, pH 5.8, 5 mM DTT). The protein concentration should be in the range of 10 µM to 1 mM.
-
NMR Data Acquisition: Acquire 19F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
Data Analysis: The chemical shift of the 19F signal is sensitive to the local environment of the fluorine atom within the protein.[13] Changes in the chemical shift upon ligand binding, conformational changes, or protein-protein interactions can provide valuable site-specific information.
Visualizations
Experimental Workflow
Caption: Workflow for biosynthetic incorporation and analysis of tryptophan analog-labeled proteins.
Signaling Pathway Example: Kinase Activity Probe
Tryptophan analogs can be incorporated near the active site of a kinase to probe conformational changes upon substrate binding and phosphorylation.
Caption: Probing kinase activation using a tryptophan analog to monitor conformational changes.
Conclusion
This compound stands out as a versatile tryptophan analog for protein studies, offering the dual advantage of being a sensitive fluorescent probe and a 19F NMR reporter with generally minimal structural perturbation.[7][10][11] Its reduced fluorescence lifetime heterogeneity makes it particularly valuable for FRET-based distance measurements.[7] However, the choice of the optimal tryptophan analog is highly dependent on the specific research question. For instance, 7-Azatryptophan and 5-Hydroxytryptophan are excellent choices when selective excitation is required in a protein containing multiple native tryptophans.[6] By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most suitable tryptophan analog to advance their protein studies.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 7. Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorescence emission of 7-azatryptophan and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient biosynthetic incorporation of tryptophan and indole analogs in an integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addi.ehu.es [addi.ehu.es]
A Comparative Guide to the Validation of 5-Fluoro-d-tryptophan Incorporation in Proteins
For researchers, scientists, and drug development professionals engaged in the site-specific incorporation of non-canonical amino acids, robust validation of this incorporation is paramount. This guide provides an objective comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for validating the successful incorporation of 5-Fluoro-d-tryptophan into proteins. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
The fluorine-19 nucleus (¹⁹F) possesses unique properties that make ¹⁹F NMR a highly sensitive and specific technique for this purpose. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F provides a strong NMR signal.[1][2] Its chemical shift is exquisitely sensitive to the local electronic environment, offering a direct and unambiguous method to confirm the presence and probe the surroundings of the incorporated this compound.[1]
Comparative Analysis of Validation Methods
While ¹⁹F NMR is a powerful tool, other widely used techniques for protein analysis, such as mass spectrometry and western blotting, can also be employed to validate the incorporation of this compound. Each method presents distinct advantages and disadvantages in terms of the information provided, sensitivity, and experimental requirements.
Quantitative Data Summary
| Feature | ¹⁹F NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) | Western Blotting |
| Principle | Direct detection of the ¹⁹F nucleus, providing a signal specific to the incorporated fluorinated amino acid.[1] | Measures the mass-to-charge ratio of the intact protein or its peptide fragments, detecting the mass shift caused by this compound incorporation. | Utilizes antibodies to detect the protein of interest. Successful incorporation is inferred from the presence of the full-length protein, though specific detection of the fluoro-amino acid is challenging. |
| Type of Information | - Direct, unambiguous detection and quantification of ¹⁹F.[1] - Information on the local chemical environment and protein conformation. - Can detect multiple fluorinated sites simultaneously. | - Confirms the mass of the labeled protein or peptides. - Can identify the specific site of incorporation through peptide fragmentation (MS/MS). | - Primarily qualitative or semi-quantitative assessment of protein presence and size. |
| Sensitivity | High, due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.[2] Limit of detection can be in the low micromolar range.[3] | Very high, capable of detecting small mass changes with high accuracy. Limit of detection can be in the femtomole to picomole range. | Moderate to high, dependent on the affinity and specificity of the primary antibody. |
| Sample Requirements | Requires purified, soluble protein at relatively high concentrations (typically 10 µM to 1 mM). | Can be performed on purified proteins or complex mixtures (e.g., cell lysates). Typically requires nanogram to microgram amounts of protein. | Can be performed on cell lysates or purified proteins. Requires microgram amounts of protein per lane. |
| Acquisition Time | Minutes to hours per sample, depending on protein concentration and desired signal-to-noise ratio.[1] | Minutes per sample for LC-MS/MS analysis. | Several hours to a full day for the entire process (gel electrophoresis, transfer, antibody incubations, and detection). |
| Quantitative Accuracy | Can be highly quantitative with the use of an internal standard. | Can be quantitative, especially with the use of isotopic labeling (e.g., SILAC) as an internal standard. Label-free quantification is also possible.[4] | Generally considered semi-quantitative, though relative quantification is possible with careful normalization. |
| Sample Consumption | Non-destructive; the sample can be recovered after analysis. | Destructive; the sample is consumed during the analysis. | Destructive; the sample is transferred to a membrane and cannot be recovered. |
Experimental Workflows
The following diagram illustrates a general workflow for the validation of this compound incorporation, from protein expression to data analysis using the compared techniques.
Detailed Experimental Protocols
Protocol 1: ¹⁹F NMR Spectroscopy
This protocol provides a general workflow for acquiring a one-dimensional ¹⁹F NMR spectrum of a this compound labeled protein.
Materials:
-
Purified this compound labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0).
-
Deuterium oxide (D₂O) for field locking.
-
NMR spectrometer equipped with a fluorine probe.
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare the NMR sample by adding 5-10% (v/v) D₂O to the purified protein solution. The final protein concentration should be in the range of 10 µM to 1 mM.
-
Transfer to NMR Tube: Transfer the sample to a clean NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the magnetic field on the D₂O signal.
-
Tune and match the fluorine probe to the ¹⁹F frequency.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Typical acquisition parameters might include:
-
A 90° pulse width of ~10-15 µs.
-
A recycle delay of 1-2 seconds.
-
A sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the protein concentration.
-
-
-
Data Processing and Analysis:
-
Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Reference the spectrum using an external or internal standard.
-
The presence of one or more peaks in the ¹⁹F spectrum confirms the incorporation of this compound. The chemical shift of the peak(s) can provide information about the local environment of the incorporated residue(s).
-
For quantification, integrate the area of the ¹⁹F peak(s) and compare it to a known concentration standard.
-
Protocol 2: Mass Spectrometry (LC-MS/MS)
This protocol outlines a general workflow for the validation of this compound incorporation using liquid chromatography-tandem mass spectrometry.
Materials:
-
Purified this compound labeled protein.
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., Dithiothreitol, DTT).
-
Alkylating agent (e.g., Iodoacetamide, IAA).
-
Protease (e.g., Trypsin).
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid).
-
A liquid chromatography system coupled to a high-resolution mass spectrometer.
Procedure:
-
Sample Preparation (for peptide analysis):
-
Denature the protein in the denaturing buffer.
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate cysteine residues by adding IAA and incubating in the dark.
-
Dilute the sample to reduce the urea concentration and add trypsin for overnight digestion.
-
Stop the digestion by adding formic acid.
-
Desalt the resulting peptides using a C18 spin tip or equivalent.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a C18 reversed-phase column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.
-
The mass spectrometer is typically operated in a data-dependent acquisition mode, where it acquires a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein.
-
Specify the mass modification corresponding to the incorporation of this compound instead of tryptophan.
-
Successful identification of peptides containing the this compound modification confirms its incorporation. The MS/MS spectra will provide evidence for the specific site of incorporation.
-
For intact protein analysis, the protein is directly infused or separated by chromatography and the mass of the intact protein is measured to confirm the expected mass shift.
-
Protocol 3: Western Blotting
Materials:
-
Cell lysate or purified protein.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Prepare protein samples in Laemmli buffer and heat to denature.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
The presence of a band at the expected molecular weight of the target protein indicates its presence. Successful incorporation of this compound is inferred if the protein is expressed.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical flow of the validation process, emphasizing the decision points and the types of information obtained from each technique.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tryptophan Assay Kit (Fluorometric) (ab211098) | Abcam [abcam.com]
- 4. Label-Free Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. L-Tryptophan antibodies validated for IHC & IF Applications [immusmol.com]
5-Fluoro-d-tryptophan versus 5-hydroxytryptophan as a research tool.
A Researcher's Guide: 5-Fluoro-d-tryptophan vs. 5-Hydroxytryptophan
In the intricate world of neuroscience and drug development, the choice of molecular tools is paramount to the success of research. Both this compound (5-F-d-Trp) and 5-hydroxytryptophan (5-HTP) are analogs of the essential amino acid L-tryptophan, yet they serve vastly different roles as research instruments. This guide provides an objective comparison of their mechanisms, applications, and methodologies, supported by experimental data, to assist researchers in selecting the appropriate compound for their studies.
Core Mechanism and Primary Application
The fundamental difference between 5-HTP and 5-F-d-Trp lies in their metabolic fate and primary research applications. 5-HTP is a metabolic intermediate and direct precursor to the neurotransmitter serotonin, while 5-F-d-Trp is a synthetic analog primarily used as a structural or metabolic probe.
5-Hydroxytryptophan (5-HTP) is the immediate precursor in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] In the natural pathway, L-tryptophan is converted to 5-HTP by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in serotonin synthesis.[3][4] 5-HTP is then rapidly decarboxylated to serotonin by aromatic L-amino acid decarboxylase (AADC).[2] As a research tool, administering exogenous 5-HTP bypasses the rate-limiting TPH step, leading to a significant and rapid increase in serotonin levels in both the central nervous system and the periphery.[3][[“]] This makes 5-HTP an invaluable tool for investigating the physiological and behavioral effects of acute serotonin elevation, including its role in depression, anxiety, sleep, and appetite.[3][6]
This compound (5-F-d-Trp) is a fluorinated derivative of the D-isomer of tryptophan. Unlike the naturally occurring L-amino acids, D-amino acids are not typically incorporated into proteins during ribosomal synthesis. Instead, 5-F-d-Trp serves as a specialized tool. The fluorine atom at the 5-position of the indole ring makes it a useful probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[7] However, its primary utility is in pharmaceutical development as a building block for synthesizing novel therapeutic agents, particularly selective serotonin receptor modulators.[8] Its D-configuration may confer resistance to degradation and unique pharmacological properties compared to its L-isomer counterpart. The L-isomer, 5-Fluoro-L-tryptophan, is the form used for incorporation into proteins to study their structure and dynamics via ¹⁹F NMR.[7]
Comparative Overview
| Feature | 5-Hydroxytryptophan (5-HTP) | This compound (5-F-d-Trp) |
| Primary Role | Serotonin Precursor | Pharmaceutical Building Block, Research Probe |
| Metabolic Fate | Converted to Serotonin via AADC[2] | Not incorporated into proteins; metabolized or acts on targets[8] |
| Key Application | In vivo elevation of serotonin levels to study its effects[3][[“]] | Synthesis of selective serotonin receptor modulators; potential ¹⁹F NMR probe[8] |
| Enzyme Interaction | Bypasses TPH; Substrate for AADC[3] | Potential inhibitor/modulator of specific enzymes or receptors[8] |
| Isomer | L-isomer (naturally occurring) | D-isomer (synthetic) |
Biochemical Pathways and Experimental Workflows
Understanding the pathways and experimental designs associated with each compound is crucial for their effective use.
Serotonin Synthesis Pathway and 5-HTP Intervention
5-HTP directly enters the serotonin synthesis pathway downstream of the main regulatory step. This allows for a robust increase in serotonin production that is not limited by TPH activity.
Workflow for In Vivo Studies with 5-HTP
A typical experiment to assess the effects of increased brain serotonin involves administering 5-HTP to an animal model and measuring neurochemical and behavioral outcomes.
Workflow for Protein Labeling with 5-Fluoro-L-tryptophan for ¹⁹F NMR
While the prompt specifies the D-isomer, it is the L-isomer that is used for protein incorporation. This workflow is presented to illustrate the primary application of fluorinated tryptophans in structural biology.
Quantitative Data and Performance Comparison
Direct quantitative comparison is challenging due to their different applications. However, we can compare their key properties and the outcomes of their use.
Blood-Brain Barrier (BBB) Transport
A critical factor for any centrally acting agent is its ability to cross the BBB.
-
5-HTP: It is well-established that 5-HTP readily crosses the blood-brain barrier, whereas serotonin itself does not.[[“]][9] This efficient transport is a key reason for its effectiveness in raising central serotonin levels.[3]
Impact on Brain Neurochemistry
The most direct quantitative measure for 5-HTP is its effect on brain serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
| Compound | Administration Route & Dose (Rat) | Time Point | Brain Region | % Change in 5-HT | % Change in 5-HIAA |
| 5-HTP | 30-75 mg/kg, i.v. | 1-2 hours | Frontal Cortex | Significant Increase | Significant Increase |
| 5-F-d-Trp | N/A | N/A | N/A | Not applicable | Not applicable |
| Data for 5-HTP is generalized from multiple studies demonstrating robust increases in brain 5-HT and 5-HIAA following systemic administration.[10][11] |
Detailed Experimental Protocols
Protocol 1: Measurement of Brain Serotonin and 5-HIAA after 5-HTP Administration
Objective: To quantify the in vivo effect of 5-HTP on serotonin synthesis in the rodent brain.
Methodology:
-
Animal Handling: Male Wistar rats (250-300g) are housed under a 12:12 light-dark cycle with ad libitum access to food and water.
-
Drug Administration: A solution of 5-HTP (e.g., 50 mg/kg) or saline (vehicle control) is administered via intraperitoneal (i.p.) injection.
-
Tissue Collection: At a specified time post-injection (e.g., 60 minutes), animals are euthanized. The brain is rapidly excised, and specific regions (e.g., hippocampus, frontal cortex, striatum) are dissected on ice.
-
Sample Preparation:
-
The tissue is weighed and homogenized in 10 volumes of an ice-cold solution (e.g., 0.1 M perchloric acid containing an internal standard).
-
The homogenate is centrifuged at 15,000 x g for 20 minutes at 4°C.
-
The supernatant is collected and filtered through a 0.22 µm filter.
-
-
HPLC Analysis:
-
The filtered supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector.
-
A C18 reverse-phase column is used for separation. The mobile phase typically consists of a buffered aqueous solution with an organic modifier (e.g., methanol).
-
The electrochemical detector is set at an oxidizing potential (e.g., +0.65 V) to detect 5-HT and 5-HIAA.
-
-
Quantification: The concentrations of 5-HT and 5-HIAA are determined by comparing their peak areas to those of a standard curve and normalizing to the tissue weight.[12][13]
Protocol 2: Tryptophan Hydroxylase (TPH) Activity Assay
Objective: To measure the activity of TPH, the rate-limiting enzyme that 5-HTP administration bypasses. This assay is useful for contextual studies.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM MES, pH 7.0), a solution of L-tryptophan (substrate), 6-methyltetrahydropterin (cofactor), ferrous ammonium sulfate, and catalase.[14]
-
Enzyme Preparation: Prepare a tissue homogenate (e.g., from brainstem) or use a purified recombinant TPH enzyme.
-
Fluorometric Assay: This continuous assay is based on the different fluorescence properties of tryptophan and its product, 5-HTP.[15]
-
In a 96-well microplate, combine the reaction buffer, catalase, ferrous ammonium sulfate, cofactor, and enzyme preparation.
-
Initiate the reaction by adding the L-tryptophan substrate.
-
Measure the fluorescence signal over time using a microplate reader with excitation at ~300 nm and emission at ~330 nm. The increase in fluorescence is directly proportional to the rate of 5-HTP formation.[14][15]
-
-
Data Analysis: The rate of reaction (enzyme activity) is calculated from the linear phase of the fluorescence increase over time.
Conclusion and Recommendations
This compound and 5-hydroxytryptophan are non-interchangeable research tools with distinct and specific applications.
Choose 5-Hydroxytryptophan (5-HTP) if your research goal is to:
-
Investigate the direct physiological or behavioral consequences of elevated serotonin levels in vivo.
-
Bypass the natural rate-limiting step of serotonin synthesis for acute and robust modulation.
-
Study the function of the serotonergic system in models of depression, anxiety, or other neurological disorders.[16]
Choose this compound (5-F-d-Trp) if your research goal is to:
-
Synthesize novel pharmacological agents, particularly those targeting the serotonin system.[8]
-
Investigate the structure-activity relationships of tryptophan-like compounds at specific receptors or enzymes.
-
Utilize a D-amino acid scaffold for increased metabolic stability or unique binding properties.
For studies on protein structure and dynamics using ¹⁹F NMR, the appropriate tool is 5-Fluoro-L-tryptophan , which can be incorporated during protein synthesis.
Ultimately, the selection between these two compounds depends entirely on the scientific question being addressed. 5-HTP is a tool for functional manipulation of a biological pathway, while 5-F-d-Trp is a specialized component for chemical synthesis and probing molecular interactions.
References
- 1. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]
- 2. Production and Peripheral Roles of 5-HTP, a Precursor of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altmedrev.com [altmedrev.com]
- 4. Serotonin biosynthesis as a predictive marker of serotonin pharmacodynamics and disease-induced dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. goldbio.com [goldbio.com]
- 8. chemimpex.com [chemimpex.com]
- 9. news-medical.net [news-medical.net]
- 10. Augmented brain 5-HT crosses the blood-brain barrier through the 5-HT transporter in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endogenous serotonin (5-HT) and 5-hydroxyindole acetic acid (5-HIAA) levels in large regions and in discrete brain areas of C57BL and BALBc mice at three times of the day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.org [static.igem.org]
- 15. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-Tryptophan and 5-Hydroxytryptophan in Mental Health Care | Psychology Today [psychologytoday.com]
Comparative analysis of the fluorescent properties of tryptophan and its analogs.
For Researchers, Scientists, and Drug Development Professionals
Intrinsic protein fluorescence, primarily driven by the amino acid tryptophan, serves as a powerful tool for elucidating protein structure, dynamics, and interactions. The sensitivity of tryptophan's fluorescence to its local environment makes it an invaluable intrinsic probe. Furthermore, synthetic tryptophan analogs offer expanded capabilities with altered photophysical properties, providing researchers with a versatile toolkit for a wide range of biochemical and biophysical studies. This guide provides a comparative analysis of the fluorescent properties of tryptophan and its key analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of Fluorescent Properties
The fluorescence characteristics of tryptophan and its analogs are highly dependent on their molecular structure and the surrounding environment. The following table summarizes the key quantitative fluorescent properties of tryptophan, N-acetyl-L-tryptophan (NATA), 5-hydroxytryptophan (5-HTP), and 7-azatryptophan. NATA is often used as a reference standard in fluorescence studies due to its blocked N-terminal and C-terminal groups, which mimic the peptide backbone environment of tryptophan in proteins.[1] Analogs such as 5-HTP and 7-azatryptophan exhibit red-shifted absorption and emission spectra, offering advantages in specific experimental contexts.[2][3]
| Property | Tryptophan | N-acetyl-L-tryptophan (NATA) | 5-Hydroxytryptophan (5-HTP) | 7-Azatryptophan |
| Excitation Max (λex, nm) | ~280 | ~280 | >300[3] | ~290[2] |
| Emission Max (λem, nm) | ~350 (in water)[4] | ~350 | Spectrally enhanced compared to Trp[3] | ~394[2] |
| Quantum Yield (Φ) | ~0.13 - 0.20 (in water)[4][5] | 0.14[6][7] | - | 0.01 (in aqueous solution, pH 7)[2] |
| Fluorescence Lifetime (τ, ns) | Biphasic: ~0.4-0.5 and ~2.8-3.15 (in water)[8][9][10] | ~2.8 - 3.789[11] | - | Single exponential: ~0.78[12] |
| Solvent Sensitivity | High: Emission shifts to shorter wavelengths (blue shift) in nonpolar environments.[10] | High | High | High: Emission shifts from 325 nm in cyclohexane to 400 nm in water. |
| pH Sensitivity | Fluorescence intensity is maximal around pH 6.5-7.5 and decreases sharply above pH 7.5.[13] | Stable over a wider pH range compared to Trp. | - | Fluorescence lifetime is single exponential above pH 4.[12] |
Note: The exact values for fluorescent properties can vary depending on the specific experimental conditions (e.g., solvent, temperature, pH).
Experimental Protocols
Accurate and reproducible measurement of fluorescent properties is crucial for comparative analysis. Below are detailed methodologies for two key experiments: determination of fluorescence quantum yield and measurement of fluorescence lifetime.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of a compound is the ratio of photons emitted to photons absorbed. It is typically determined by a comparative method using a standard with a known quantum yield.[3][11] N-acetyl-L-tryptophanamide (NATA) is a commonly used reference standard for tryptophan and its analogs, with a well-established quantum yield of 0.14 in water.[6][7]
Protocol:
-
Sample Preparation: Prepare solutions of the sample (tryptophan or its analog) and the reference standard (NATA) in the desired buffer (e.g., phosphate-buffered saline, pH 7.4). The absorbance of the solutions at the excitation wavelength should be kept below 0.05 to avoid inner filter effects.[6]
-
Absorbance Measurement: Measure the absorbance of the sample and reference solutions at the excitation wavelength (e.g., 280 nm) using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of the sample and reference solutions using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the reference. The quantum yield of the sample (Φ_S) can be calculated using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)
Where:
-
Φ_R is the quantum yield of the reference.
-
I_S and I_R are the integrated fluorescence intensities of the sample and reference, respectively.
-
A_S and A_R are the absorbances of the sample and reference at the excitation wavelength, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively.[6]
-
Measurement of Fluorescence Lifetime using Time-Correlated Single-Photon Counting (TCSPC)
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[13][14][15][16][17]
Protocol:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a sensitive photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[14][15]
-
Sample Preparation: Prepare a dilute solution of the sample in the desired solvent.
-
Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation cycles. This process builds up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For tryptophan, the decay is often biexponential, indicating the presence of different conformational states.[8][9]
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the comparative analysis of fluorescent properties.
References
- 1. ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [dr.lib.iastate.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. picoquant.com [picoquant.com]
- 15. becker-hickl.com [becker-hickl.com]
- 16. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 17. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
Assessing the Biological Equivalence of Fluorinated vs. Non-Fluorinated Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into peptide structures represents a powerful approach to enhancing therapeutic potential. By substituting hydrogen atoms with fluorine, it is possible to modulate critical parameters such as metabolic stability, receptor binding affinity, and cellular uptake. This guide provides an objective comparison of the biological equivalence of fluorinated and non-fluorinated peptides, supported by experimental data and detailed methodologies, to inform the rational design of next-generation peptide-based therapeutics.
Data Presentation: A Quantitative Comparison
The introduction of fluorine can significantly alter the physicochemical properties of peptides, leading to measurable differences in their biological performance. The following tables summarize key quantitative data from comparative studies of fluorinated and non-fluorinated peptides.
Table 1: Proteolytic Stability
A primary advantage of peptide fluorination is the enhanced resistance to degradation by proteases, which can lead to a longer plasma half-life.[1]
| Peptide Analog | Modification | Protease/System | Half-life (t½) vs. Control | Fold Increase in Stability |
| GLP-1 Analog F8 | Hexafluoroleucine substitution | DPP IV | Resistant for 24h | Not Applicable |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | DPP IV | Not specified | 1.5-fold |
| GLP-1 Analog F10 | Hexafluoroleucine substitution | DPP IV | Not specified | 2.9-fold |
| Buforin Analog | Fluorinated amino acids | Not specified | Modestly increased | Not specified |
| Magainin Analog | Fluorinated amino acids | Not specified | Modestly increased | Not specified |
Table 2: Thermal Stability
Fluorination can influence the conformational stability of peptides, which can be assessed by measuring the melting temperature (T_m).
| Peptide Variant | Position of Fluoro-Trp | Melting Temperature (T_m) in °C (± 0.1) | Change in T_m (°C) |
| Native Trpzip2 | - | 47.9 | - |
| 4F-Trp @ Edge | Trp4 | 48.5 | +0.6 |
| 5F-Trp @ Edge | Trp4 | 47.3 | -0.6 |
| 6F-Trp @ Face | Trp9 | 49.5 | +1.6 |
| 7F-Trp @ Face | Trp9 | 47.7 | -0.2 |
Table 3: Receptor Binding Affinity
The impact of fluorination on receptor binding is highly context-dependent and can either enhance, have a negligible effect on, or decrease binding affinity.[1]
| Peptide Analog | Target Receptor | Assay Type | Binding Affinity (IC_50_ / K_d_ / K_i_) | Fold Change vs. Non-Fluorinated |
| F9 GLP-1 Analog | hGLP-1R | Competition Binding | Comparable to GLP-1 | ~1 |
| F28 GLP-1 Analog | hGLP-1R | Competition Binding | 2 to 5-fold decreased potency | 2-5x decrease |
| F8, F89, F10, F32 GLP-1 Analogs | hGLP-1R | Competition Binding | 27-60-fold increase in IC_50_ | 27-60x decrease |
| meta-F MCP-1 | Menin | K_i_ Determination | 6.8 nM | 4x increase |
| di-meta-F MCP-1 | Menin | K_i_ Determination | 4.7 nM | ~6x increase |
| Tax Peptide Analog | A6 T-cell Receptor | Not specified | 0.46 µM | ~5-fold enhancement |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological equivalence. The following are representative protocols for key experiments.
Proteolytic Stability Assay
Objective: To determine the degradation rate of a peptide in the presence of proteases (e.g., in human serum).
Methodology:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide (both fluorinated and non-fluorinated versions) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubation: Incubate the peptide at a final concentration of 50 µM with 80% human serum at 37°C with gentle agitation.
-
Time-course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the proteolytic activity by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).
-
Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant containing the peptide fragments.
-
Analysis: Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t_½_).
Competitive Receptor Binding Assay
Objective: To determine the binding affinity (IC_50_) of a peptide to its target receptor on the cell surface.
Methodology:
-
Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the GLP-1 receptor) to near confluency in appropriate multi-well plates.
-
Radioligand Preparation: Utilize a known radiolabeled ligand for the receptor (e.g., ¹²⁵I-GLP-1) as a tracer.
-
Competition Reaction:
-
Prepare serial dilutions of the unlabeled non-fluorinated (control) and fluorinated test peptides.
-
To each well, add a constant, low concentration of the radioligand.
-
Add the different concentrations of the test and control peptides.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled native peptide).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
-
Washing: Aspirate the binding buffer and wash the cells multiple times with ice-cold wash buffer to remove the unbound radioligand.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Calculate the IC_50_ value, which is the concentration of the peptide that inhibits 50% of the specific binding of the radioligand.
In Vitro T-Cell Proliferation Assay for Immunogenicity Assessment
Objective: To assess the potential of a peptide to induce a T-cell-mediated immune response.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a 96-well plate in a complete cell culture medium.
-
Peptide Stimulation: Add the test peptides (fluorinated and non-fluorinated) and control peptides (positive and negative) to the cell cultures at various concentrations.
-
Incubation: Incubate the cells for 5-6 days to allow for antigen presentation and T-cell proliferation.
-
Proliferation Measurement: On the final day, add a proliferation indicator such as ³H-thymidine or a fluorescent dye (e.g., CFSE) to the cultures and incubate for an additional 18-24 hours.
-
Quantification:
-
For ³H-thymidine: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
For CFSE: Analyze the cells by flow cytometry to measure the dilution of the fluorescent dye, which indicates cell division.
-
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean proliferation of peptide-stimulated cultures by the mean proliferation of unstimulated cultures. An SI significantly above the baseline suggests a potential immunogenic response.
Mandatory Visualizations
Experimental Workflow for Assessing Biological Equivalence
Decision-Making Framework for Peptide Fluorination
Simplified GLP-1 Receptor Signaling Pathway
References
Cross-validation of experimental data obtained with 5-Fluoro-d-tryptophan.
For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of experimental data concerning 5-Fluoro-d-tryptophan. It provides an objective comparison with alternative tryptophan analogs, supported by available experimental evidence, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
This compound, a fluorinated analog of the essential amino acid D-tryptophan, is a valuable tool in pharmaceutical research and drug development. Its unique properties, owing to the presence of the fluorine atom, make it a subject of interest for studying and modulating biological pathways, particularly the serotonin synthesis pathway. This guide aims to consolidate experimental data and provide a framework for comparing its performance against other tryptophan analogs.
Performance Comparison: this compound vs. Tryptophan Analogs
While direct, quantitative head-to-head comparisons of this compound with other tryptophan analogs are not extensively available in the public domain, we can infer its potential performance based on its known interactions and the established roles of similar compounds. The primary areas of comparison include its role as an inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, and its cellular uptake kinetics.
| Compound | Role in Serotonin Synthesis | Known Quantitative Data |
| This compound | Potential Inhibitor of Tryptophan Hydroxylase (TPH) | Specific Ki value for TPH inhibition is not readily available in public sources. |
| D-Tryptophan | Generally not a substrate for TPH, limited effect on serotonin synthesis.[1] | No significant increase in 5-hydroxytryptamine (5-HT) synthesis observed in some studies.[1] |
| L-Tryptophan | Natural substrate for Tryptophan Hydroxylase (TPH).[2] | The affinity of TPH2 for its substrate (Km) is within the range of in vivo brain levels of L-Tryptophan.[2] |
| p-Chlorophenylalanine (PCPA) | Known irreversible inhibitor of TPH.[3] | Used as a benchmark TPH inhibitor.[1] |
Experimental Protocols
To facilitate reproducible research and cross-validation of findings, detailed methodologies for key experiments are provided below.
Tryptophan Hydroxylase (TPH) Inhibition Assay
This assay is designed to determine the inhibitory potential of compounds like this compound on the activity of TPH, the rate-limiting enzyme in the serotonin biosynthesis pathway.[4][5]
Objective: To quantify the inhibition of TPH by a test compound and determine its inhibition constant (Ki).
Materials:
-
Recombinant TPH enzyme
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compound (e.g., this compound)
-
Stop solution (e.g., perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and the TPH enzyme.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding L-Tryptophan and BH4.
-
Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for the amount of 5-hydroxytryptophan (5-HTP) produced using HPLC with fluorescence detection.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value and, subsequently, the Ki value using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Cheng-Prusoff equation).
Cellular Uptake Assay
This assay measures the transport of tryptophan analogs like this compound into cells, providing insights into their bioavailability and interaction with amino acid transporters.
Objective: To determine the kinetics of cellular uptake of a test compound (e.g., Km and Vmax).
Materials:
-
Cell line of interest (e.g., PC12, SH-SY5Y)
-
Cell culture medium and supplements
-
Radiolabeled or fluorescently-labeled test compound (e.g., [3H]this compound) or a reliable method for its quantification.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
On the day of the experiment, wash the cells with uptake buffer.
-
Add varying concentrations of the labeled test compound to the cells.
-
Incubate for different time points to determine the initial rate of uptake.
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells using the lysis buffer.
-
Measure the amount of labeled compound inside the cells using a scintillation counter or fluorescence plate reader.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the initial uptake rates and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflows
Visualizing the biological context of this compound's action is crucial for understanding its mechanism. The following diagrams, generated using Graphviz, illustrate the serotonin synthesis pathway and a typical experimental workflow for assessing TPH inhibition.
Caption: Serotonin synthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for TPH inhibition assay.
References
- 1. Serotonin biosynthesis as a predictive marker of serotonin pharmacodynamics and disease-induced dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 3. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Advantages of using 5-Fluoro-d-tryptophan over traditional labeling techniques.
In the landscape of molecular biology and drug discovery, the precise labeling and tracking of proteins are paramount. For decades, researchers have relied on a toolkit of traditional labeling techniques, each with its own set of strengths and weaknesses. However, the emergence of 5-Fluoro-d-tryptophan (5-F-d-Trp) as a labeling agent, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful alternative with distinct advantages in sensitivity, minimal perturbation, and in-cell applications. This guide provides an objective comparison of 5-F-d-Trp with traditional labeling methods, supported by experimental data and detailed protocols.
A Comparative Overview of Labeling Techniques
The choice of a labeling technique is critical and depends on the specific experimental question. Traditional methods like fluorescent labeling, biotinylation, and radioactive labeling have been workhorses in the field, but they often come with significant trade-offs. 5-F-d-Trp, a fluorinated analog of the natural amino acid tryptophan, provides a subtle yet powerful tag that can be incorporated into proteins metabolically, offering a unique window into molecular interactions.
Quantitative Comparison of Labeling Techniques
The following table summarizes the key performance metrics of 5-F-d-Trp compared to traditional labeling techniques. The data presented is a synthesis of findings from various studies.
| Feature | This compound (¹⁹F-NMR) | Fluorescent Proteins (e.g., GFP) | Organic Fluorophores | Biotinylation | Radioactive Labeling (e.g., ³⁵S) |
| Detection Method | ¹⁹F Nuclear Magnetic Resonance (NMR) | Fluorescence Microscopy/Spectroscopy | Fluorescence Microscopy/Spectroscopy | Streptavidin-based detection (e.g., Western blot, ELISA) | Autoradiography, Scintillation counting |
| Sensitivity | High (nanomolar to millimolar Kds) | Moderate to High | High | Very High | Very High |
| Minimal Perturbation | Very High (minimal structural and functional impact)[1][2] | Low to Moderate (large tag size can affect protein function)[3] | Moderate (can alter protein properties) | Moderate (can interfere with ubiquitylation and protein turnover)[4][5] | Very High (isotope replacement has minimal impact) |
| In-Cell/In-Vivo Applicability | Yes (in-cell NMR is a powerful tool)[6] | Yes | Yes (with considerations for cell permeability and toxicity) | Yes | Yes (with safety considerations) |
| Signal-to-Noise Ratio | High (no background signal in biological systems)[7] | Variable (autofluorescence can be an issue)[8] | High | High | Very High |
| Quantitative Accuracy | High (provides kinetic and thermodynamic data)[9] | Moderate (photobleaching can affect quantification) | Moderate to High | High | High |
| Toxicity | Low (generally well-tolerated by cells)[10] | Low | Variable (can be toxic at higher concentrations) | Low | High (radiation safety is a major concern)[11] |
| Cost | Moderate (requires access to NMR spectrometer) | Low to Moderate | Low to Moderate | Low | High (specialized handling and disposal) |
Delving Deeper: The Advantages of this compound
The primary advantage of using 5-F-d-Trp lies in its application with ¹⁹F-NMR. Fluorine is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems, which results in background-free spectra.[7] This allows for the unambiguous detection of the labeled protein and its interactions.
One of the most significant benefits of 5-F-d-Trp is the minimal perturbation it introduces to the protein's structure and function.[1][2] The fluorine atom is similar in size to a hydrogen atom, and its incorporation into the tryptophan side chain generally does not disrupt protein folding or biological activity. This is in stark contrast to large fluorescent protein tags (like GFP, which is ~27 kDa) that can sterically hinder protein interactions and function.[3]
Furthermore, ¹⁹F-NMR experiments with 5-F-d-Trp labeled proteins can provide detailed quantitative information about ligand binding, including dissociation constants (Kd), association (kon), and dissociation (koff) rates.[9] This level of kinetic and thermodynamic detail is often challenging to obtain with other methods.
Experimental Protocols
To facilitate the adoption of this powerful technique, we provide detailed methodologies for key experiments.
Metabolic Labeling of Proteins with this compound in E. coli for NMR Analysis
This protocol describes the expression and labeling of a target protein in E. coli using 5-fluoroindole as a precursor for 5-fluorotryptophan incorporation.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) supplemented with necessary nutrients and antibiotics.
-
5-fluoroindole solution (in ethanol or DMSO).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into rich media (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate the main culture of minimal media with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Labeling:
-
Add 5-fluoroindole to the culture to a final concentration of 50-100 mg/L.
-
Incubate for 30 minutes at 37°C with shaking.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet containing the 5-F-d-Trp labeled protein can be stored at -80°C until purification.
-
Purification: Purify the labeled protein using standard chromatography techniques optimized for the unlabeled protein.[12]
Cell Viability Assay for Labeled Cells
This protocol describes a common method to assess the cytotoxicity of the labeling process using a resazurin-based assay.
Materials:
-
Cells cultured with and without the labeling agent (e.g., 5-F-d-Trp).
-
Opaque-walled 96-well plates.
-
Resazurin solution.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Labeling: Expose the cells to the labeling agent at various concentrations for the desired duration. Include an untreated control group.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10-20 µM.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.[13]
-
Analysis: Calculate cell viability as the percentage of fluorescence signal in the treated wells relative to the untreated control wells.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion
While traditional labeling techniques remain valuable for many applications, this compound offers a compelling alternative for researchers seeking high-sensitivity, quantitative data with minimal perturbation to the biological system under investigation. Its synergy with ¹⁹F-NMR provides a powerful platform for studying protein structure, dynamics, and interactions in vitro and in living cells. For drug development professionals and researchers at the forefront of molecular biology, embracing 5-F-d-Trp can unlock new levels of precision and insight, accelerating the pace of discovery.
References
- 1. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biotinylation Interferes with Protein Ubiquitylation and Turnover in Arabidopsis-A Cautionary Insight for Proximity Labeling in Ubiquitylation Proteome Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]
- 11. jakebeal.github.io [jakebeal.github.io]
- 12. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 13. physiology.elte.hu [physiology.elte.hu]
Evaluating the Impact of 5-Fluoro-d-tryptophan on Indoleamine 2,3-dioxygenase (IDO1) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Fluoro-d-tryptophan and other tryptophan analogs in modulating the activity of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a critical regulator of immune responses. This document summarizes quantitative data, details experimental protocols for assessing enzyme activity, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for research and therapeutic development.
Comparative Analysis of Tryptophan Analogs on IDO1 Activity
The inhibitory potential of various tryptophan analogs against IDO1 varies significantly, with some acting as substrates, others as competitive inhibitors, and some exhibiting more complex modulatory effects. The following table summarizes the available quantitative data on the impact of this compound and other common analogs on IDO1 activity. It is crucial to note that the inhibitory constants (IC50 or Ki) are highly dependent on the assay conditions, such as whether a cell-free enzymatic assay or a cell-based assay was used.
| Compound | Stereoisomer | Role | Assay Type | IC50 / Ki Value | Reference |
| 5-Fluorotryptophan | L-isomer | Substrate | Enzymatic Assay | Not reported as inhibitor | [1] |
| D-isomer | Not a substrate | Enzymatic Assay | Not reported as inhibitor | [1] | |
| 1-Methyl-tryptophan | L-isomer (L-1MT) | Competitive Inhibitor | Cell-free (recombinant IDO1) | IC50: 19 µM | [2] |
| L-isomer (L-1MT) | Inhibitor | HeLa cells | IC50: 120 µM | [3] | |
| D-isomer (Indoximod) | Weak Inhibitor/Modulator | HeLa cells | IC50: 2.5 mM | [3] | |
| D,L-racemic mixture | Competitive Inhibitor | Not specified | Ki: 34 µM | [4] | |
| Epacadostat (INCB024360) | N/A | Competitive Inhibitor | Cell-based (HeLa) | IC50: 73 nM | [4] |
| Necrostatin-1 (MTH-trp) | N/A | Competitive Inhibitor | Cell-based | EC50: 12.85 µM | [4] |
Note: The data presented highlights the nuanced activity of these compounds. L-5-fluorotryptophan is processed by IDO1 as a substrate, while its D-isomer is not.[1] 1-Methyl-tryptophan isomers exhibit varied inhibitory potency, with the L-isomer being a more direct and potent inhibitor in cell-free systems compared to the D-isomer (Indoximod), which is considered a weak inhibitor but has demonstrated immunomodulatory effects in cellular contexts.[2][3] More potent, non-tryptophan analog inhibitors like Epacadostat are included for comparison.
Experimental Protocols
Accurate evaluation of enzyme inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for assessing the impact of tryptophan analogs on IDO1 activity, focusing on the quantification of kynurenine, the enzymatic product of tryptophan catabolism.
Protocol 1: Cell-Based IDO1 Inhibition Assay using HPLC
This protocol is adapted from established methods for measuring IDO1 activity in cell culture by quantifying kynurenine production via High-Performance Liquid Chromatography (HPLC).[5][6]
1. Cell Culture and IDO1 Induction:
- Seed human cancer cells known to express IDO1 (e.g., SK-OV-3 ovarian cancer cells or MDA-MB-231 breast cancer cells) in a 96-well plate at an appropriate density (e.g., 3 x 10^4 cells/well) and allow them to adhere overnight.
- To induce IDO1 expression, treat the cells with human interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL for 24 hours at 37°C and 5% CO2.
2. Inhibitor Treatment:
- Prepare stock solutions of the test compounds (e.g., this compound, 1-methyl-tryptophan) in a suitable solvent (e.g., DMSO).
- Following IDO1 induction, remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor like Epacadostat).
- Incubate the plate for 24-48 hours at 37°C and 5% CO2.
3. Sample Preparation:
- After incubation, collect the cell culture supernatant from each well.
- To precipitate proteins, add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% (w/v).
- Incubate the samples at 50°C for 30 minutes to hydrolyze N-formylkynurenine to the more stable kynurenine.
- Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.
- Carefully transfer the clear supernatant to HPLC vials for analysis.
4. HPLC Analysis:
- Use a C18 reverse-phase column for separation.
- Employ a suitable mobile phase, for example, a gradient of acetonitrile in a buffered aqueous solution.
- Detect kynurenine by UV absorbance at approximately 360 nm.
- Quantify kynurenine concentration by comparing the peak area to a standard curve of known kynurenine concentrations.
5. Data Analysis:
- Calculate the percentage of IDO1 inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - ([Kynurenine]inhibitor / [Kynurenine]vehicle)) * 100
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 2: Cell-Free Enzymatic IDO1 Assay (Spectrophotometric)
This protocol outlines a cell-free assay to measure the activity of purified recombinant IDO1.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
- The reaction mixture should contain L-tryptophan (substrate, e.g., 200 µM), ascorbic acid (cofactor, e.g., 20 mM), methylene blue (cofactor, e.g., 10 µM), and catalase (to prevent enzyme inactivation, e.g., 200 units/mL).
2. Inhibition Assay:
- In a 96-well plate, add the reaction mixture.
- Add serial dilutions of the test compounds to the wells. Include a vehicle control.
- Initiate the reaction by adding a fixed amount of purified recombinant human IDO1 enzyme.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
3. Kynurenine Detection:
- Stop the reaction by adding 30% (w/v) TCA.
- Incubate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.
- Centrifuge the plate to pellet any precipitate.
- Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
- Measure the absorbance at 490 nm.
4. Data Analysis:
- Calculate the percentage of inhibition and determine the IC50 value as described in the cell-based assay protocol.
Visualizations
The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating IDO1 inhibitors.
Caption: IDO1 signaling pathway and the mechanism of immunosuppression.
Caption: Experimental workflow for evaluating IDO1 inhibitors.
References
- 1. IDO-Mediated Tryptophan Degradation in the Pathogenesis of Malignant Tumor Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 6. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Analysis of Proteins: With and Without 5-Fluoro-d-tryptophan Incorporation
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of amino acid analogs on protein structure is paramount. This guide provides an objective comparison of proteins with and without the incorporation of 5-Fluoro-d-tryptophan (5-F-Trp), a widely used probe in structural biology. We present supporting experimental data, detailed methodologies, and visual workflows to illuminate the structural and functional consequences of this modification.
The substitution of tryptophan with 5-F-Trp is a powerful technique for studying protein structure, dynamics, and interactions. The fluorine atom serves as a sensitive reporter for techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, offering a clean spectral window with high sensitivity to the local environment.[1][2][3] While generally considered a minimal perturbation, the incorporation of this fluorinated analog can induce localized changes in protein structure, stability, and dynamics.[4][5][6] This guide delves into these effects, providing a comprehensive overview for researchers employing this valuable tool.
Quantitative Comparison of Structural and Biophysical Properties
The incorporation of 5-F-Trp can lead to measurable changes in a protein's biophysical characteristics. The following tables summarize key quantitative data from studies on various proteins, highlighting the differences between the wild-type (WT) and the 5-F-Trp labeled counterparts.
| Protein System | Analytical Technique | Parameter | Wild-Type (WT) | This compound Labeled | Reference |
| Transthyretin (TTR) | UV Absorbance | λmax (nm) | ~280 | ~282 (slight red-shift) | [4] |
| Transthyretin (TTR) | Fluorescence Emission | λmax (nm) | Varies by Trp environment | ~15 nm red-shift for solvent-exposed Trp | [4] |
| Cardiac Troponin C (cTnC) | NMR Spectroscopy | Chemical Shift Perturbation | - | Minimal for most residues | [5] |
| Histidine-binding protein J | NMR Spectroscopy | ¹⁹F Chemical Shift (ppm) | - | ~0.6 ppm downfield shift upon L-histidine binding | [7] |
Table 1: Spectroscopic Properties. This table illustrates the subtle yet detectable shifts in spectroscopic properties upon 5-F-Trp incorporation. The red-shift in UV absorbance and fluorescence emission is a characteristic effect of the fluorine substitution.[4]
| Protein System | Analytical Technique | Parameter | Wild-Type (WT) | This compound Labeled | Reference |
| Transthyretin (TTR) | Aggregation Assay | Aggregation Rate | Normal | More stable than 6FW-TTR, aggregates slower | [4][6] |
| Transthyretin (TTR) | Urea Unfolding (¹⁹F-NMR) | Kinetic Stability | - | Kinetically more stable than 6FW-TTR | [6] |
| Azurin | Circular Dichroism & UV | Thermostability | Folded | Comparable to WT | [8] |
Table 2: Stability and Aggregation. The data in this table suggests that the effect of fluorination on protein stability is site-specific and dependent on the position of the fluorine atom on the indole ring.[4][6] In the case of transthyretin, 5-fluorotryptophan (5FW) incorporation resulted in a more stable protein compared to when 6-fluorotryptophan (6FW) was incorporated.[4][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the incorporation of 5-F-Trp and its subsequent structural analysis.
Protocol 1: Biosynthetic Incorporation of this compound in E. coli
This protocol describes a common method for labeling proteins with 5-F-Trp in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9).
-
This compound (Sigma-Aldrich).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Glyphosate (optional, for inhibiting endogenous aromatic amino acid biosynthesis).[3]
Procedure:
-
Grow E. coli cells in minimal media at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
If using, add glyphosate to inhibit the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[3]
-
Add this compound to the culture medium (final concentration typically 50-100 mg/L).[4]
-
Induce protein expression by adding IPTG (final concentration typically 0.1-1 mM).
-
Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for several hours to overnight.
-
Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.
-
Verify the incorporation of 5-F-Trp using mass spectrometry.[9]
Protocol 2: Structural Analysis using ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool to probe the local environment of the incorporated 5-F-Trp.
Instrumentation:
-
High-field NMR spectrometer equipped with a fluorine probe.
Sample Preparation:
-
Prepare a sample of the purified ¹⁹F-labeled protein in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing 10% D₂O.
-
Typical protein concentrations range from 50 µM to 1 mM.
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum.
-
The chemical shift of the ¹⁹F signal is highly sensitive to the local environment, providing information on protein conformation and ligand binding.[1][2]
-
Changes in the ¹⁹F chemical shift upon addition of a ligand can be used to determine binding affinities.[7]
-
For dynamic studies, ¹⁹F relaxation dispersion (RD) experiments can be performed to quantify conformational exchange processes.[10]
Protocol 3: X-ray Crystallography of 5-F-Trp Labeled Proteins
Determining the high-resolution crystal structure can reveal precise atomic-level changes upon 5-F-Trp incorporation.
Procedure:
-
Crystallize the purified 5-F-Trp labeled protein using standard vapor diffusion or other crystallization techniques.[11][12]
-
Obtain high-quality crystals suitable for X-ray diffraction.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model and analyze the electron density map to confirm the incorporation and orientation of the 5-F-Trp side chain. The larger van der Waals radius of fluorine compared to hydrogen can sometimes be visualized in high-resolution structures.[9]
Visualizing Workflows and Relationships
To further clarify the experimental processes and their interconnections, the following diagrams are provided in the DOT language.
Caption: Experimental workflow for 5-F-Trp incorporation and structural analysis.
Caption: Logic diagram illustrating how 5-F-Trp incorporation can lead to structural and functional changes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorotryptophan Incorporation Modulates the Structure and Stability of Transthyretin in a Site-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00187F [pubs.rsc.org]
- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 10. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal and Handling of 5-Fluoro-d-tryptophan: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the handling and disposal of 5-Fluoro-d-tryptophan is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for its safe management, from initial handling to final disposal, aligning with regulatory standards and promoting a culture of safety.
This compound is a synthetic amino acid analog utilized in various research applications, including its incorporation into proteins for structural and functional studies. Due to its fluorinated nature and potential biological activity, proper handling and disposal are critical to mitigate risks to personnel and the environment. Adherence to the following procedures will ensure the safe and compliant management of this compound.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator for dusts and mists should be used. |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. The primary recommended disposal method is incineration by a licensed hazardous waste management company.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
2. Waste Container Labeling: All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating laboratory or principal investigator.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
4. Arranging for Pickup and Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowable time (as per institutional policy, typically 9-12 months), arrange for its pickup by your institution's EHS department or a contracted hazardous waste disposal company.
-
The waste will be transported to a licensed facility for high-temperature incineration. As a halogenated organic compound, this compound requires incineration at high temperatures (typically above 982°C) with afterburners and scrubbers to ensure complete destruction and prevent the release of harmful byproducts like hydrogen fluoride.[1]
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves a highly volatile solvent, evacuate the laboratory and notify your institution's EHS.
2. Control and Contain:
-
For a small spill of solid this compound, gently cover the powder with a damp paper towel to avoid generating dust.
-
For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
3. Cleanup:
-
Wearing the appropriate PPE, carefully clean up the spill.
-
For solids, gently sweep the material into a dustpan and place it in a labeled hazardous waste container.
-
For absorbed liquids, scoop the absorbent material into a hazardous waste container.
4. Decontaminate:
-
Decontaminate the spill area and any affected equipment.
5. Dispose:
-
Dispose of all cleanup materials (including contaminated PPE) as hazardous waste.
Detailed Methodologies
Decontamination Protocol for Non-disposable Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated.
Materials:
-
Appropriate PPE (see Table 1)
-
Detergent solution (e.g., Alconox)
-
Organic solvent (e.g., methanol or ethanol, as 5-fluoro-tryptophan analogs are soluble in these)
-
Deionized water
-
Hazardous waste container for contaminated cleaning materials
Procedure:
-
Pre-rinse: If applicable, rinse the equipment with a small amount of an appropriate organic solvent to remove the bulk of the this compound. Collect the rinse as hazardous waste.
-
Wash: Wash the equipment thoroughly with a laboratory detergent solution and warm water. Use brushes to scrub all surfaces.
-
Rinse: Rinse the equipment multiple times with deionized water.
-
Final Rinse: For a final rinse, use an organic solvent like methanol or ethanol to ensure the removal of any residual compound. Collect this rinse as hazardous waste.
-
Dry: Allow the equipment to air dry completely or dry in an oven if appropriate.
-
Waste Disposal: Dispose of all cleaning materials (wipes, gloves, etc.) and collected rinsates as hazardous waste.
Experimental Protocol: Incorporation of this compound into a Recombinant Protein in E. coli
This protocol outlines a general method for replacing tryptophan residues with this compound in a protein expressed in E. coli. This technique is often used for structural studies using ¹⁹F NMR spectroscopy.[2]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Minimal media (e.g., M9) supplemented with glucose, MgSO₄, CaCl₂, and necessary antibiotics.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
-
Initial Culture Growth: Inoculate a starter culture of the E. coli expression strain in rich media (e.g., LB) and grow overnight at 37°C with shaking.
-
Growth in Minimal Media: The next day, inoculate a larger volume of minimal media with the overnight culture to an initial OD₆₀₀ of ~0.1. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Analog Addition: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Simultaneously, add this compound to the culture medium to a final concentration that ensures its uptake and incorporation in place of tryptophan. It's crucial to inhibit the endogenous synthesis of tryptophan, which can be achieved in tryptophan auxotroph strains or by adding inhibitors of the tryptophan synthesis pathway.
-
Protein Expression: Continue to incubate the culture for several hours (typically 4-6 hours) at a reduced temperature (e.g., 18-25°C) to allow for protein expression and proper folding.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Protein Purification: Purify the protein of interest from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
-
Verification of Incorporation: Confirm the incorporation of this compound into the purified protein using techniques such as mass spectrometry or ¹⁹F NMR.
Signaling Pathways
This compound, as an analog of the essential amino acid tryptophan, can enter and be processed by the major tryptophan metabolic pathways. The two primary pathways for tryptophan metabolism are the kynurenine pathway and the serotonin pathway.[3]
Tryptophan Metabolism Overview:
-
Kynurenine Pathway: This is the major route for tryptophan degradation, accounting for over 95% of its metabolism. It is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). This pathway produces several neuroactive and immunomodulatory metabolites. Studies have shown that 5-fluorotryptophan can be metabolized down this pathway to form 5-fluorokynurenine.[4]
-
Serotonin Pathway: A smaller fraction of tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is the rate-limiting step in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
